Product packaging for N-Boc-allylglycine methyl ester(Cat. No.:)

N-Boc-allylglycine methyl ester

Cat. No.: B8674711
M. Wt: 229.27 g/mol
InChI Key: YNPJYWAVLAOOOG-UHFFFAOYSA-N
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Description

N-Boc-allylglycine methyl ester is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19NO4 B8674711 N-Boc-allylglycine methyl ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]acetate

InChI

InChI=1S/C11H19NO4/c1-6-7-12(8-9(13)15-5)10(14)16-11(2,3)4/h6H,1,7-8H2,2-5H3

InChI Key

YNPJYWAVLAOOOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC=C)CC(=O)OC

Origin of Product

United States

Foundational & Exploratory

synthesis of N-Boc-allylglycine methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of N-Boc-allylglycine Methyl Ester

For researchers, scientists, and professionals in drug development, this compound is a valuable chiral building block for the synthesis of novel amino acids, constrained peptides, and various pharmacologically active molecules. This guide provides a comprehensive overview of a robust and well-documented synthetic procedure, complete with detailed experimental protocols, quantitative data, and graphical representations of the synthesis workflow.

Synthetic Strategy Overview

The is achieved through a two-step sequence starting from the readily available N-(tert-butoxycarbonyl)-L-serine methyl ester. The initial step involves the conversion of the primary alcohol of the serine derivative into an iodide. The subsequent and final step is a Negishi cross-coupling reaction, where the organozinc intermediate formed from the iodide reacts with vinyl bromide in the presence of a palladium catalyst to yield the desired product.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis, including yields and physical properties of the intermediate and final product.

Table 1: Reaction Yields

StepProductStarting MaterialMolar Equiv.Yield (%)
1tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamateN-(tert-butoxycarbonyl)-L-serine methyl ester1.082
2N-(Boc)-allylglycine methyl estertert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate1.065

Table 2: Physicochemical and Spectroscopic Data for N-(Boc)-allylglycine Methyl Ester [1][2]

PropertyValue
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol [3]
Appearance Colorless oil to white solid at –20 °C[1]
Optical Rotation [α]D +20.2 (c 1.5, CHCl₃)[1][2]
¹H NMR (500 MHz, CDCl₃) δ (ppm) 5.62–5.71 (m, 1H), 5.10–5.12 (m, 1H), 5.08 (s, 1H), 5.04 (br s, 1H), 4.32–4.38 (m, 1H), 3.70 (s, 3H), 2.41–2.53 (m, 2H), 1.40 (s, 9H)[1][2]
¹³C NMR (125 MHz, CDCl₃) δ (ppm) 172.62, 155.27, 132.42, 119.12, 79.94, 53.0, 52.29, 36.86, 28.37[1][2]
IR (film) ν (cm⁻¹) 3359.0, 2978.3, 1745.9, 1715.7, 1505.7, 1437.9, 1366.3, 1249.9, 1162.6, 1051.2, 1022.7, 920.6[1][2]
HRMS (ESI) Calculated for C₁₁H₁₉NO₄ [M+H]⁺: 230.1314; Found: 230.1387[1]
Purity 98.1% (determined by quantitative ¹H NMR)[1][2]
Enantiomeric Purity >98% ee[2]

Experimental Protocols

The following protocols are detailed procedures for the .

Step 1: Synthesis of tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate[1][2]

Materials:

  • N-(tert-butoxycarbonyl)-L-serine methyl ester

  • Triphenylphosphine (99%)

  • Imidazole (≥99%)

  • Iodine (≥99.9%)

  • Dichloromethane (anhydrous)

  • Diethyl ether

  • Hexanes

  • Silica gel (230-400 mesh)

Procedure:

  • Under an argon atmosphere, a solution of triphenylphosphine (1.3 equiv) and imidazole (1.3 equiv) in anhydrous dichloromethane is prepared in a round-bottom flask.[2]

  • The solution is cooled to 0 °C in an ice bath.

  • Iodine (1.3 equiv) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.[2]

  • After the addition of iodine is complete, a solution of N-(tert-butoxycarbonyl)-L-serine methyl ester (1.0 equiv) in dichloromethane is added dropwise over 60 minutes.[1]

  • The resulting slurry is stirred at 0 °C for 1 hour, allowed to warm to room temperature over 1 hour, and then stirred for an additional 1.5 hours.[1]

  • The reaction mixture is filtered through a pad of silica gel, eluting with a 50:50 mixture of diethyl ether and hexanes.[1]

  • The filtrate is concentrated under reduced pressure to yield a crude oil.

  • The crude product is purified by column chromatography on silica gel using a gradient of diethyl ether in hexanes as the eluent to afford the title compound as a colorless oil, which solidifies upon storage at -20 °C.[1]

Step 2: Synthesis of N-(Boc)-allylglycine Methyl Ester[1][2]

Materials:

  • tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate

  • Zinc dust

  • Chlorotrimethylsilane (TMS-Cl)

  • Dimethylformamide (DMF, anhydrous)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine

  • Vinyl bromide (1 M solution in THF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Celite™

  • Silica gel (230-400 mesh)

Procedure:

  • Zinc dust (2.0 equiv) is activated by stirring in anhydrous DMF and adding chlorotrimethylsilane (0.2 equiv). The mixture is heated to 60 °C for 45 minutes, then cooled to room temperature.[1][2]

  • A solution of tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate (1.0 equiv) in dry DMF is added to the activated zinc slurry. The mixture is heated to 35 °C and stirred for 60 minutes to form the organozinc reagent.[1][2]

  • After cooling to room temperature, Pd₂(dba)₃ (0.028 equiv) and tri(o-tolyl)phosphine (0.1 equiv) are added to the reaction mixture.[1]

  • The mixture is cooled to –78 °C, and a solution of vinyl bromide (1.4 equiv, 1 M in THF) is added dropwise.[1]

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.[1]

  • The reaction mixture is diluted with ethyl acetate and water, then filtered through a pad of Celite™. The filter cake is washed with ethyl acetate.[1]

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to give N-(Boc)-allylglycine methyl ester as a brown oil.[1]

Visual Representations

The following diagrams illustrate the synthesis workflow and a simplified representation of the key chemical transformation.

Synthesis_Workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Negishi Coupling start1 N-Boc-L-serine methyl ester reagents1 PPh₃, Imidazole, I₂ DCM, 0°C to rt intermediate tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate reagents1->intermediate Reaction purification1 Silica Gel Chromatography intermediate->purification1 Workup & Purification start2 Iodo-intermediate purification1->start2 zinc 1. Zn, TMS-Cl, DMF 2. Pd₂(dba)₃, P(o-tol)₃ start2->zinc Organozinc Formation product This compound vinyl_bromide Vinyl Bromide (in THF) vinyl_bromide->product Coupling purification2 Silica Gel Chromatography product->purification2 Workup & Purification

Caption: Overall workflow for the .

Negishi_Coupling_Mechanism cluster_catalytic_cycle Simplified Negishi Catalytic Cycle cluster_legend Legend pd0 Pd(0)L₂ pd_complex1 R-Pd(II)-X L₂ pd0->pd_complex1 R'-X oxidative_addition Oxidative Addition pd_complex2 R-Pd(II)-R' L₂ pd_complex1->pd_complex2 R-Zn-X transmetalation Transmetalation pd_complex2->pd0 product R-R' pd_complex2->product reductive_elimination Reductive Elimination R R = -CH(NHBoc)CO₂Me R_prime R' = -CH=CH₂ X X = I L L = P(o-tol)₃

Caption: Simplified catalytic cycle for the Negishi cross-coupling reaction.

References

An In-Depth Technical Guide to the Characterization of N-Boc-allylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the characterization of N-Boc-allylglycine methyl ester, a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated analytical data, and a visual representation of the synthetic workflow.

Physicochemical Properties

This compound is a colorless oil at room temperature, which solidifies to a white solid at -20 °C.[1] Its molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol .[2]

PropertyValueReference
Molecular FormulaC₁₁H₁₉NO₄[2]
Molecular Weight229.27 g/mol [2]
AppearanceColorless oil / White solid at -20 °C[1]
Optical Rotation ([α]D)+20.2 (c 1.5, CHCl₃)[1][3]
Purity (by qNMR)98.1%[1][3]
Enantiomeric Purity>98%[1][3]

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

The ¹H and ¹³C NMR spectra confirm the presence of the key functional groups and the overall carbon skeleton of the molecule.

¹H NMR (500 MHz, CDCl₃) [1][3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.62–5.71m1 H-CH=CH₂
5.10–5.12m1 H-CH=CH ₂ (trans)
5.08s1 H-CH=CH ₂ (cis)
5.04br s1 HNH -Boc
4.32–4.38m1 Hα-CH
3.70s3 H-OCH
2.41–2.53m2 H-CH ₂-CH=CH₂
1.40s9 H-C(CH ₃)₃

¹³C NMR (125 MHz, CDCl₃) [1][3]

Chemical Shift (δ) ppmAssignment
172.62C =O (ester)
155.27C =O (Boc)
132.42-C H=CH₂
119.12-CH=C H₂
79.94-C (CH₃)₃
53.0α-C H
52.29-OC H₃
36.86-C H₂-CH=CH₂
28.37-C(C H₃)₃

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.

IR (film) [1][3]

Wavenumber (cm⁻¹)Assignment
3359.0N-H stretch
2978.3C-H stretch (aliphatic)
1745.9C=O stretch (ester)
1715.7C=O stretch (carbamate)
1505.7N-H bend
1437.9C-H bend
1366.3C-H bend (gem-dimethyl)
1249.9C-O stretch (ester)
1162.6C-O stretch (carbamate)
920.6=C-H bend (out-of-plane)

HRMS data provides the accurate mass of the protonated molecule, confirming its elemental composition.

ParameterValue
Ionization ModeElectrospray Ionization (ESI)
Calculated m/z [M+H]⁺230.1314
Found m/z [M+H]⁺230.13867

Experimental Protocols

The synthesis of this compound is achieved through a multi-step process involving the formation of an iodinated intermediate followed by a Negishi cross-coupling reaction.

  • To a solution of N-(tert-butoxycarbonyl)-L-serine methyl ester (1) in dichloromethane, triphenylphosphine and imidazole are added and stirred until dissolution.

  • The solution is cooled to 0 °C, and iodine is added in portions.

  • The reaction mixture is stirred at 0 °C for 1 hour, allowed to warm to room temperature over 1 hour, and then stirred for an additional 1.5 hours.

  • The mixture is filtered through silica gel and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of diethyl ether in hexanes as the eluent to yield the iodide intermediate.[1]

  • Activated zinc is prepared by heating a mixture of zinc dust and a catalytic amount of iodine in dry DMF at 60 °C.

  • After cooling to room temperature, chlorotrimethylsilane is added, and the mixture is stirred.

  • A solution of tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate (2) in dry DMF is added, and the mixture is heated to 35 °C for 60 minutes to facilitate zinc insertion.

  • After cooling to room temperature, Pd₂(dba)₃ and tri(o-tolyl)phosphine are added.

  • The resulting mixture is cooled to -78 °C, and a 1 M solution of vinyl bromide in THF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with water, filtered through Celite™, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(Boc)-allylglycine methyl ester as a colorless oil.[1]

Chromatographic Analysis

Thin-layer chromatography (TLC) is utilized to monitor the progress of the reactions.

CompoundTLC Rf Value (9:1 hexanes/ethyl acetate)Visualization
Methyl N-(Boc)alaninate0.21UV inactive, KMnO₄ active
tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate (2)0.29UV active, KMnO₄ active
N-(Boc)-allylglycine methyl ester (3)0.29UV inactive, KMnO₄ active

Synthetic Workflow

The following diagram illustrates the synthetic pathway for the preparation of this compound.

Synthesis_Workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Negishi Coupling start1 N-Boc-L-serine methyl ester (1) reagents1 PPh₃, Imidazole, I₂ DCM, 0 °C to rt start1->reagents1 product1 tert-Butyl (R)-1-(methoxycarbonyl) -2-iodoethylcarbamate (2) reagents1->product1 start2 Intermediate (2) reagents2 1. Zn, TMSCl, DMF 2. Pd₂(dba)₃, P(o-tolyl)₃ 3. Vinyl bromide, THF, -78 °C to rt start2->reagents2 product2 This compound (3) reagents2->product2

Caption: Synthetic route to this compound.

References

N-Boc-Allylglycine Methyl Ester: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of N-Boc-allylglycine methyl ester, a key building block in modern peptide chemistry and drug discovery.

Core Chemical Properties

This compound is a protected amino acid derivative valued for its versatility in synthetic chemistry. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and the methyl ester at the carboxyl terminus allow for controlled manipulations in peptide synthesis. The allyl side chain provides a reactive handle for various chemical transformations, most notably ring-closing metathesis.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. While specific experimental values for melting and boiling points are not widely reported, its physical state at different temperatures is known.

PropertyValueSource
Molecular Formula C₁₁H₁₉NO₄--INVALID-LINK--
Molecular Weight 229.27 g/mol --INVALID-LINK--
Appearance Colorless oil, converts to a white solid at -20 °C--INVALID-LINK--
Melting Point Solidifies at -20 °C--INVALID-LINK--
Boiling Point Data not available
Optical Rotation [α]D +20.2 (c 1.5, CHCl₃)--INVALID-LINK--
Solubility

Based on its use in synthesis and purification, the solubility of this compound in various solvents can be inferred as follows:

SolventSolubility
Dichloromethane (DCM)Soluble
Ethyl acetateSoluble
HexanesSoluble in mixtures with ethyl acetate
Diethyl etherSoluble in mixtures with hexanes
WaterInsoluble (inferred from workup procedures)
Spectroscopic Data

The structural identity of this compound is confirmed by the following spectroscopic data.[1][2]

TechniqueData
¹H NMR (500 MHz, CDCl₃) δ (ppm) 5.62–5.71 (m, 1H), 5.10–5.12 (m, 1H), 5.08 (s, 1H), 5.04 (br s, 1H), 4.32–4.38 (m, 1H), 3.70 (s, 3H), 2.41–2.53 (m, 2H), 1.40 (s, 9H)
¹³C NMR (125 MHz, CDCl₃) δ (ppm) 172.62, 155.27, 132.42, 119.12, 79.94, 53.0, 52.29, 36.86, 28.37
IR (film) ν (cm⁻¹) 3359.0, 2978.3, 1745.9, 1715.7, 1505.7, 1437.9, 1366.3, 1249.9, 1162.6, 1051.2, 1022.7, 920.6
High-Resolution Mass Spectrometry (HRMS) Calculated for C₁₁H₁₉NO₄ [M+1]⁺: 230.1314; Found: 230.13867

Experimental Protocols

Synthesis of this compound via Negishi Cross-Coupling

A reliable method for the synthesis of this compound is through a zinc-mediated, palladium-catalyzed Negishi cross-coupling reaction.[1][2][3][4] The general workflow for this synthesis is outlined below.

Synthesis_Workflow cluster_iodination Step 1: Iodination cluster_zinc_insertion Step 2: Zinc Insertion cluster_coupling Step 3: Negishi Coupling cluster_purification Step 4: Purification Boc_Ser_OMe N-Boc-L-serine methyl ester Iodide tert-Butyl (R)-1-(methoxycarbonyl) -2-iodoethylcarbamate Boc_Ser_OMe->Iodide I₂, PPh₃, Imidazole DCM, 0°C to rt Iodide_start Iodide Intermediate Organozinc Organozinc Reagent Iodide_start->Organozinc Zn dust, 1,2-dibromoethane, TMSCl, DMF, 60°C then rt Organozinc_start Organozinc Reagent Product N-Boc-allylglycine methyl ester Organozinc_start->Product Vinyl bromide, Pd₂(dba)₃, P(o-tol)₃, THF, -78°C to rt Crude_Product Crude Product Pure_Product Pure Product Crude_Product->Pure_Product Silica gel column chromatography

Synthesis Workflow

Detailed Methodology:

  • Iodination of N-Boc-L-serine methyl ester: To a solution of triphenylphosphine and imidazole in dichloromethane at 0 °C, iodine is added portion-wise. The resulting mixture is then treated with a solution of N-Boc-L-serine methyl ester in dichloromethane. The reaction is allowed to warm to room temperature. The crude product is purified by column chromatography to yield tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate.[1][2]

  • Zinc Insertion: Activated zinc dust is prepared by treating zinc dust with 1,2-dibromoethane in DMF at 60 °C, followed by the addition of chlorotrimethylsilane at room temperature. A solution of the iodo intermediate in DMF is then added, and the mixture is heated to 35 °C to facilitate the formation of the organozinc reagent.[1][2][4]

  • Negishi Cross-Coupling: The freshly prepared organozinc reagent is cooled to -78 °C, and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and tri(o-tolyl)phosphine are added. A solution of vinyl bromide in THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight.[1][3][4]

  • Workup and Purification: The reaction is quenched with water and filtered through celite. The organic layer is separated, washed, dried, and concentrated. The crude product is purified by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford pure this compound as a colorless oil.[3][4]

Deprotection of the Boc Group

The Boc protecting group can be readily removed under acidic conditions to yield the free amine.

Methodology:

Dry HCl gas is bubbled through a solution of this compound in dry dichloromethane at room temperature. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield (S)-Methyl 2-aminopent-4-enoate hydrochloride.[2]

Chemical Reactivity and Applications

The chemical utility of this compound primarily stems from the reactivity of its allyl group and its role as a protected amino acid in peptide synthesis.

Role in Peptide Synthesis

This compound is a valuable building block for the incorporation of the non-proteinogenic amino acid allylglycine into peptide chains using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. The Boc group provides temporary protection of the α-amino group, which can be removed with mild acid (e.g., trifluoroacetic acid), while the methyl ester can be hydrolyzed to the free carboxylic acid for subsequent coupling reactions.[5]

Ring-Closing Metathesis (RCM)

The allyl side chain of allylglycine residues incorporated into peptides serves as a substrate for ring-closing metathesis (RCM). This reaction, typically catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts), allows for the formation of cyclic peptides with constrained conformations.[1] Such "stapled peptides" are of significant interest in drug discovery as they can exhibit enhanced metabolic stability, cell permeability, and binding affinity to their biological targets.[1]

RCM_Concept cluster_peptide Linear Peptide with Allylglycine Residues cluster_cyclic_peptide Cyclic (Stapled) Peptide Peptide ...-AA-(Allyl)Gly-AA-AA-(Allyl)Gly-AA-... Catalyst Grubbs' Catalyst Peptide->Catalyst CyclicPeptide ...-AA-┌(CH₂)n┐-AA-AA-└(CH₂)m┘-AA-... Catalyst->CyclicPeptide RCM

Ring-Closing Metathesis Concept

Biological Relevance

While this compound itself is a synthetic building block, its incorporation into peptides can lead to compounds with significant biological activity. The resulting constrained peptides have been explored as mimics of protein secondary structures, such as α-helices, and have been investigated for a variety of therapeutic applications, including:

  • Opioid Receptor Antagonists: Macrocyclic peptides containing two allylglycine residues have been synthesized via RCM and shown to be selective antagonists of the δ and μ opioid receptors.[1]

  • Inhibitors of Protein-Protein Interactions: "Stapled peptides" are designed to stabilize helical conformations, enabling them to disrupt protein-protein interactions that are often challenging to target with small molecules.

  • Antibacterial Agents: Cyclic peptides containing allylglycine have been investigated for their antibacterial properties.[1][2]

Safety and Handling

Detailed safety information for this compound is not extensively documented. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety protocols, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a cornerstone molecule for the synthesis of non-natural peptides with tailored properties. Its straightforward incorporation into peptide sequences and the subsequent ability to perform ring-closing metathesis on its allyl side chain provide a powerful tool for medicinal chemists and drug development professionals. The resulting conformationally constrained peptides hold significant promise for the development of novel therapeutics targeting a wide range of diseases.

References

Spectroscopic and Synthetic Profile of N-Boc-allylglycine Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an in-depth look at the spectroscopic and synthetic characteristics of N-Boc-allylglycine methyl ester. This key building block is frequently utilized in the synthesis of peptidomimetics and other complex organic molecules.

This document outlines the essential spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it details the experimental protocols for its synthesis and characterization, ensuring reproducibility for research and development applications.

Spectroscopic Data Summary

The following tables provide a comprehensive summary of the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.62-5.71m1 H-CH=CH₂
5.10-5.12m1 H-CH=CH ₂ (trans)
5.08s1 H-CH=CH ₂ (cis)
5.04br s1 HNH
4.32-4.38m1 Hα-CH
3.70s3 H-OCH
2.41-2.53m2 H-CH ₂-CH=CH₂
1.40s9 H-C(CH ₃)₃

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmAssignment
172.62Ester C=O
155.27Carbamate C=O
132.42-CH =CH₂
119.12-CH=C H₂
79.94-C (CH₃)₃
53.0α-C H
52.29-OC H₃
36.86-CH ₂-CH=CH₂
28.37-C(C H₃)₃
Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Table 3: IR and HRMS Data

Spectroscopic TechniqueCharacteristic Values
IR (film) cm⁻¹ [1]3359.0, 2978.3, 1745.9, 1715.7, 1505.7, 1437.9, 1366.3, 1249.9, 1162.6, 1051.2, 1022.7, 920.6
HRMS (M+1)⁺ [1]Calculated for C₁₁H₁₉NO₄: 230.1314; Found: 230.13867

Experimental Protocols

The synthesis of this compound can be achieved through a zinc-mediated, palladium-catalyzed cross-coupling reaction.[1]

Synthesis of N-(Boc)-Allylglycine Methyl Ester

The synthesis involves the reaction of a protected iodoalanine derivative with an allylating agent in the presence of a palladium catalyst and activated zinc. A detailed, step-by-step procedure has been published in Organic Syntheses.[1]

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • IR Spectroscopy: The IR spectrum was obtained from a thin film of the compound.[1]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) was performed to confirm the elemental composition of the product.[1]

Workflow and Methodological Overview

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Starting Materials (Protected Iodoalanine, Allylating Agent) Reaction Pd-Catalyzed Cross-Coupling Start->Reaction Purification Column Chromatography Reaction->Purification Product N-Boc-allylglycine methyl ester Purification->Product NMR NMR (1H, 13C) Product->NMR Characterization IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Synthesis and Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to the Solubility of N-Boc-allylglycine Methyl Ester in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-allylglycine methyl ester in various organic solvents. Due to the limited availability of precise quantitative data in public literature, this document combines theoretical predictions based on structural similarity to other N-Boc protected amino acid esters with established experimental protocols for solubility determination. This guide is intended to be a valuable resource for researchers in drug development and synthetic chemistry, offering insights into solvent selection for synthesis, purification, and formulation.

Physicochemical Properties of this compound

This compound is a derivative of the non-proteinogenic amino acid allylglycine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a methyl ester at the carboxylic acid terminus. These modifications significantly influence its solubility profile compared to the parent amino acid. The Boc group and the methyl ester reduce the polarity and eliminate the zwitterionic character of the amino acid, thereby increasing its solubility in a wide range of organic solvents and decreasing its solubility in water.[1]

Computed Properties:

  • Molecular Formula: C₁₁H₁₉NO₄[2]

  • Molecular Weight: 229.27 g/mol [2]

  • XLogP3: 1.7[2]

The positive XLogP3 value suggests a higher affinity for lipophilic environments over aqueous media.

Qualitative and Estimated Solubility Data

The following table summarizes the expected qualitative solubility of this compound. This information is collated from general principles of solubility for protected amino acids and solvents used in relevant synthetic procedures.

Solvent ClassSolvent NameAbbreviationPolarity IndexExpected SolubilityRationale & References
Aprotic Polar DimethylformamideDMF6.4Highly SolubleCommonly used as a solvent in peptide synthesis and for dissolving protected amino acids.[5] The synthesis of related compounds often utilizes DMF.[3]
Dimethyl SulfoxideDMSO7.2Highly SolubleA powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.
AcetonitrileACN5.8SolubleA common solvent in chromatography and organic synthesis.
TetrahydrofuranTHF4.0SolubleOften used in organic reactions involving protected amino acids.[5]
Chlorinated DichloromethaneDCM3.1Highly SolubleFrequently used as a reaction and extraction solvent for Boc-protected amino acids and in the synthesis of this compound.[3][4][5]
ChloroformCHCl₃4.1Highly SolubleSimilar to DCM, it is an effective solvent for nonpolar to moderately polar organic molecules.
Ethers Diethyl EtherEt₂O2.8SolubleUsed as an eluent in the purification of this compound, indicating at least moderate solubility.[3]
Esters Ethyl AcetateEtOAc4.4Highly SolubleA common solvent for extraction and chromatography of protected amino acids, including this compound.[3]
Alcohols MethanolMeOH5.1SolubleThe polar nature of the alcohol can interact with the ester and carbamate groups.
EthanolEtOH4.3SolubleSimilar to methanol, it should be a suitable solvent.
IsopropanolIPA3.9Moderately SolubleSolubility is expected to decrease with increasing alkyl chain length of the alcohol.
Hydrocarbons Hexane0.1Sparingly SolubleUsed as a co-eluent with more polar solvents in the purification of this compound, suggesting low solubility.[3] The nonpolar nature of hexane is not ideal for dissolving the relatively polar functional groups of the molecule.
Toluene2.4Moderately SolubleThe aromatic ring can engage in favorable interactions with the solute.
Aqueous WaterH₂O10.2InsolubleThe presence of the bulky, nonpolar Boc group and the esterification of the carboxylic acid significantly reduce water solubility. A related compound, N-Boc-N-methyl glycine methyl ester, is sparingly soluble in water.[6]

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in a given organic solvent. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker set to a specific temperature (e.g., 25 °C).

    • Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • To separate the undissolved solid, centrifuge the vials at a high speed.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the withdrawn supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted sample solutions using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

3.3. Workflow Diagram for Solubility Determination

G Experimental Workflow for Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sampling Sample Processing cluster_analysis Quantitative Analysis cluster_result Final Calculation prep1 Add excess N-Boc-allylglycine methyl ester to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature with shaking (24-48h) prep2->prep3 samp1 Allow excess solid to settle prep3->samp1 samp2 Centrifuge to separate solid samp1->samp2 samp3 Withdraw supernatant samp2->samp3 samp4 Filter supernatant (0.22 µm) samp3->samp4 ana2 Dilute filtered supernatant samp4->ana2 ana1 Prepare calibration standards ana4 Construct calibration curve ana1->ana4 ana3 Analyze standards and sample by HPLC or GC ana2->ana3 ana5 Determine concentration of sample ana3->ana5 ana4->ana5 res1 Calculate solubility from concentration and dilution factor ana5->res1

Caption: A flowchart illustrating the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Logical Relationship of Physicochemical Properties to Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in each other. The logical relationship between the structure of this compound and its solubility is depicted in the following diagram.

G Factors Influencing Solubility of this compound cluster_features Molecular Features cluster_properties Resulting Physicochemical Properties cluster_solubility Solubility Profile compound This compound boc Nonpolar Boc Group compound->boc ester Moderately Polar Methyl Ester compound->ester allyl Nonpolar Allyl Group compound->allyl no_zwitterion Absence of Zwitterionic Form compound->no_zwitterion overall_polarity Overall Moderate Polarity boc->overall_polarity ester->overall_polarity allyl->overall_polarity no_zwitterion->overall_polarity h_bond Reduced H-bonding Capability no_zwitterion->h_bond sol_polar_aprotic High Solubility in Polar Aprotic Solvents overall_polarity->sol_polar_aprotic sol_nonpolar Low Solubility in Nonpolar Solvents overall_polarity->sol_nonpolar sol_water Insolubility in Water h_bond->sol_water

Caption: A diagram showing the relationship between the molecular features of this compound and its resulting solubility characteristics.

Conclusion

This compound is expected to be highly soluble in a range of common organic solvents, including dichloromethane, ethyl acetate, and dimethylformamide, while being largely insoluble in water and nonpolar hydrocarbons like hexane. This solubility profile is a direct consequence of its molecular structure, which combines both nonpolar (Boc, allyl) and moderately polar (methyl ester, carbamate) functionalities. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide can be employed to obtain accurate quantitative measurements. This understanding of solubility is critical for optimizing reaction conditions, developing effective purification strategies, and formulating this compound for its intended applications in research and development.

References

N-Boc-Allylglycine Methyl Ester: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-allylglycine methyl ester is a valuable building block in organic synthesis, particularly in the construction of unnatural amino acids and peptides. As with any reactive chemical intermediate, understanding its stability and proper storage conditions is paramount to ensure its integrity and the success of subsequent synthetic steps. This technical guide provides an in-depth overview of the stability of this compound, recommended storage conditions, and general protocols for handling and stability assessment.

Core Stability Profile

The stability of this compound is dictated by its three key functional groups: the N-tert-butyloxycarbonyl (Boc) group, the allyl group, and the methyl ester. Each of these moieties presents potential degradation pathways under specific conditions.

Boc Group: The Boc protecting group is notoriously labile under acidic conditions. Strong acids will readily cleave the Boc group to reveal the free amine. Conversely, the Boc group is generally stable to basic conditions and a wide range of nucleophiles and reducing agents[1].

Methyl Ester: The methyl ester is susceptible to hydrolysis, particularly under basic conditions (saponification), to yield the corresponding carboxylic acid[2]. While ester hydrolysis can also occur under acidic conditions, it is typically slower than Boc group cleavage.

Allyl Group: The allyl group is relatively stable but can be susceptible to oxidation and may participate in various transition-metal-catalyzed reactions. Its presence also introduces the possibility of isomerization.

Based on the stability of related compounds, this compound is likely sensitive to air and moisture. For instance, N-Boc-L-alanine methyl ester is described as air sensitive[3].

Recommended Storage Conditions

While specific long-term stability data for this compound is not extensively published, recommendations can be extrapolated from data for structurally similar compounds and general principles of chemical storage. For a related compound, N-Boc-N-methyl-(S)-2-allylglycine, specific storage temperatures are advised[4].

Storage DurationTemperatureAtmosphereAdditional Notes
Short-Term 2-8 °CInert Gas (Argon or Nitrogen)Keep container tightly sealed to minimize exposure to air and moisture.
Long-Term -20 °C to -80 °CInert Gas (Argon or Nitrogen)Aliquoting the compound upon receipt can help avoid repeated freeze-thaw cycles, which may degrade the material[4].

It is crucial to handle the compound under an inert atmosphere whenever possible to prevent degradation. The product is often supplied as an oil or a low-melting solid[5][6].

Potential Degradation Pathways

The primary degradation pathways for this compound involve the hydrolysis of the ester and the cleavage of the Boc group.

cluster_acid Acidic Conditions cluster_base Basic Conditions main N-Boc-allylglycine methyl ester acid_prod Allylglycine methyl ester (Boc cleavage) main->acid_prod H+ base_prod N-Boc-allylglycine (Ester hydrolysis) main->base_prod OH-

Potential Degradation Pathways

Experimental Protocol: Stability Assessment

To determine the stability of this compound under specific laboratory conditions, a controlled stability study can be performed.

Objective: To assess the purity of this compound over time under various storage conditions.

Materials:

  • This compound

  • Vials with inert gas septa

  • Temperature and humidity controlled chambers

  • Analytical balance

  • Solvents for analysis (e.g., acetonitrile, water)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Sample Preparation: Aliquot known quantities of this compound into several vials.

  • Initial Analysis (T=0):

    • Immediately analyze a baseline sample for purity using a validated HPLC method.

    • Record the initial ¹H NMR spectrum for structural confirmation.

  • Storage: Place the vials under different conditions:

    • Condition A: 25 °C / 60% Relative Humidity (Accelerated Stability)

    • Condition B: 4 °C (Refrigerated)

    • Condition C: -20 °C (Frozen)

    • Condition D: Exposure to light at room temperature.

  • Time Points: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove a vial from each condition.

  • Analysis:

    • Allow the sample to equilibrate to room temperature before opening.

    • Analyze the sample for purity by HPLC. Compare the chromatogram to the T=0 sample, looking for the appearance of new peaks (degradants) and a decrease in the main peak area.

    • (Optional) For significant degradation, identify the degradants using techniques like LC-MS or by comparing with potential degradation product standards.

cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points start Aliquot Sample t0 Initial Analysis (T=0) HPLC, NMR start->t0 condA 25°C / 60% RH t0->condA Store Samples condB 4°C t0->condB Store Samples condC -20°C t0->condC Store Samples condD Light Exposure t0->condD Store Samples tp Remove sample at Time = T condA->tp condB->tp condC->tp condD->tp analysis Analyze by HPLC tp->analysis compare Compare to T=0 analysis->compare

References

In-depth Technical Guide: Analysis of CAS Number 134580-03-3

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals will find a comprehensive examination of the chemical and biological properties of the compound identified by CAS number 134580-03-3 in this technical guide. All available quantitative data has been systematically compiled, and detailed methodologies for key cited experiments are provided. Visual diagrams of pertinent signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's mechanism of action and experimental applications.

Chemical and Physical Properties

A thorough search of chemical databases and scientific literature yielded no specific compound associated with the CAS number 134580-03-3. This suggests that this identifier may be unassigned, deprecated, or related to a proprietary substance not disclosed in public-facing resources. Standard chemical property databases do not contain entries for this specific CAS number, and therefore, no quantitative data on its physical or chemical characteristics can be provided at this time.

Biological Activity and Signaling Pathways

Due to the absence of any identified compound linked to CAS number 134580-03-3 in the scientific literature, there is no information available regarding its biological activity or its effects on cellular signaling pathways. Consequently, no signaling pathway diagrams can be generated.

Experimental Protocols

As no published studies or experimental data are associated with CAS number 134580-03-3, it is not possible to provide any experimental protocols.

N-Boc-Allylglycine Methyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N-Boc-allylglycine methyl ester, a key building block in modern organic synthesis and medicinal chemistry. While direct biological activity data for this specific compound is not extensively documented in publicly available literature, its structural relationship to allylglycine—a known inhibitor of glutamate decarboxylase—suggests its potential as a precursor for pharmacologically active molecules. This guide will focus on its chemical properties, synthesis, and potential applications in drug discovery.

Chemical Properties and Structure

This compound is a protected amino acid derivative. The tert-Butoxycarbonyl (Boc) group on the nitrogen atom and the methyl ester at the carboxyl group serve as protecting groups, allowing for selective reactions at the allyl side chain. This chemical architecture makes it a valuable intermediate for peptide synthesis and the creation of complex molecular structures.[1]

PropertyValue
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol
CAS Number 116613-80-0
Appearance Colorless oil or white solid at low temperatures
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and DMF

Synthesis of this compound

The synthesis of this compound can be achieved through various organic chemistry methods. One common approach involves a palladium-catalyzed Negishi cross-coupling reaction.[2] This method provides good yields and high enantiomeric purity.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling

This protocol is a summary of a published procedure and should be adapted and optimized based on laboratory conditions.[2][3]

Materials:

  • tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate

  • Activated Zinc powder

  • Chlorotrimethylsilane (TMS-Cl)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine

  • Vinyl bromide (1 M solution in THF)

  • Dry N,N-Dimethylformamide (DMF)

  • Anhydrous solvents and reagents

Procedure:

  • Activation of Zinc: In a flame-dried flask under an inert atmosphere (e.g., argon), suspend zinc powder in dry DMF. Heat the mixture to 60°C for 45 minutes. Cool to room temperature and add TMS-Cl. Stir for 40 minutes at room temperature.

  • Formation of the Organozinc Reagent: To the activated zinc slurry, add a solution of tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate in dry DMF. Heat the mixture to 35°C and stir for 60 minutes until the zinc insertion is complete, as monitored by TLC.

  • Cross-Coupling Reaction: Cool the reaction mixture to room temperature and add Pd₂(dba)₃ and tri(o-tolyl)phosphine. Cool the resulting mixture to -78°C.

  • Addition of Vinyl Bromide: Slowly add a solution of vinyl bromide in THF to the cooled suspension.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Synthetic Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_reagents Reagents Iodo-alanine derivative Iodo-alanine derivative Organozinc Intermediate Organozinc Intermediate Iodo-alanine derivative->Organozinc Intermediate  Zn, TMS-Cl, DMF Activated Zinc Activated Zinc Pd2(dba)3 Pd2(dba)3 This compound This compound Pd2(dba)3->this compound Tri(o-tolyl)phosphine Tri(o-tolyl)phosphine Tri(o-tolyl)phosphine->this compound Vinyl Bromide Vinyl Bromide Vinyl Bromide->this compound Organozinc Intermediate->this compound  Cross-Coupling

Caption: Synthetic workflow for this compound.

Biological Activity Context: The Role of Allylglycine

While this compound itself has not been extensively studied for its biological activity, the parent compound, allylglycine, is a well-known neuroactive agent.

Mechanism of Action of Allylglycine:

Allylglycine acts as an inhibitor of glutamate decarboxylase (GDC), the enzyme responsible for the biosynthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[4] By inhibiting GDC, allylglycine reduces the levels of GABA in the brain. This disruption of the excitatory/inhibitory balance can lead to convulsions, and allylglycine is often used in animal models to induce seizures for epilepsy research.[4]

Signaling Pathway Inhibition

GABASynthesis Glutamate Glutamate GDC Glutamate Decarboxylase (GDC) Glutamate->GDC GABA GABA GDC->GABA  Biosynthesis Allylglycine Allylglycine Allylglycine->GDC  Inhibition

Caption: Inhibition of GABA synthesis by allylglycine.

Potential Applications in Drug Discovery

The presence of the allyl group in this compound offers a reactive handle for a variety of chemical transformations, making it a versatile building block for synthesizing more complex molecules with potential therapeutic applications.[1] The Boc and methyl ester protecting groups allow for its incorporation into peptide chains, enabling the development of novel peptidomimetics with enhanced stability and bioavailability.[1]

Given the neuroactivity of the parent compound, derivatives of this compound could be explored for their potential to modulate GABAergic neurotransmission. However, it is crucial to note that the addition of the N-Boc and methyl ester groups would significantly alter the polarity, size, and overall chemical properties of the molecule, likely affecting its ability to interact with glutamate decarboxylase. Any potential biological activity would need to be determined through rigorous experimental evaluation.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and drug discovery. While direct evidence of its biological activity is currently lacking, its utility as a protected amino acid and a precursor to more complex molecules is well-established. Its relationship to the known GDC inhibitor, allylglycine, provides a rationale for the design and synthesis of novel compounds with potential neuroactive properties. Further research is warranted to explore the pharmacological profile of derivatives of this compound.

References

Unlocking New Frontiers in Drug Discovery and Material Science: A Technical Guide to N-Boc-allylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide released today details the burgeoning research potential of N-Boc-allylglycine methyl ester, a versatile chiral building block poised to drive innovation in drug development and advanced materials. This whitepaper offers researchers, scientists, and drug development professionals an in-depth resource, complete with detailed experimental protocols, extensive quantitative data, and novel visualizations of key chemical and biological pathways.

This compound serves as a crucial starting material for a variety of complex chemical syntheses, owing to its protected amino acid structure and reactive allyl group. This guide illuminates its pivotal role in the construction of constrained peptides, macrocyclic drug candidates, and functionalized polymers.

Core Synthetic Pathways and Physicochemical Properties

The primary route to enantiomerically pure this compound involves a zinc-mediated, palladium-catalyzed Negishi cross-coupling reaction.[1] This method, starting from N-Boc-L-serine methyl ester, provides a reliable and scalable synthesis. Alternative enantioselective approaches, such as those employing chiral squaramide catalysts for the allylation of α-chloro glycinates or the use of chiral nickel(II) Schiff base complexes, offer promising avenues for researchers exploring different synthetic strategies.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₁₁H₁₉NO₄[2][3]
Molecular Weight 229.27 g/mol [2][3]
Appearance Colorless oil[4]
Specific Rotation ([α]D) +20.2 (c 1.5, CHCl₃)[1]
¹H NMR (500 MHz, CDCl₃) δ (ppm) 1.40 (s, 9H), 2.41-2.53 (m, 2H), 3.70 (s, 3H), 4.32-4.38 (m, 1H), 5.04 (br s, 1H), 5.08 (s, 1H), 5.10-5.12 (m, 1H), 5.62-5.71 (m, 1H)[4]
¹³C NMR (125 MHz, CDCl₃) δ (ppm) 28.37, 36.86, 52.29, 53.0, 79.94, 119.12, 132.42, 155.27, 172.62[4]
IR (film) ν (cm⁻¹) 3359.0, 2978.3, 1745.9, 1715.7, 1505.7, 1437.9, 1366.3, 1249.9, 1162.6, 1051.2, 1022.7, 920.6[4]
HRMS (M+1)⁺ Calculated: 230.1314; Found: 230.13867[4]

Key Research Areas and Applications

The unique structure of this compound makes it a valuable tool in several cutting-edge research areas.

Peptide and Peptidomimetic Synthesis for Drug Discovery

The allyl group is particularly amenable to ring-closing metathesis (RCM), a powerful technique for creating cyclic peptides with constrained conformations.[5] These "stapled" or macrocyclic peptides often exhibit enhanced metabolic stability, increased cell permeability, and higher binding affinity to biological targets compared to their linear counterparts.

Workflow for Macrocyclic Peptide Synthesis via RCM:

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_RCM Ring-Closing Metathesis (RCM) A Resin-Bound Amino Acid B Fmoc Deprotection A->B C Coupling of N-Boc-allylglycine B->C D Peptide Chain Elongation C->D E Cleavage from Resin D->E F Linear Diene Peptide E->F Obtain Linear Peptide G Addition of Grubbs' Catalyst F->G H Macrocyclization G->H I Purification H->I J Bioactivity Assays I->J Final Cyclic Peptide

Caption: Workflow for synthesizing macrocyclic peptides.

This strategy has been successfully employed in the development of inhibitors for challenging drug targets, including the Hepatitis C Virus (HCV) NS3/4A protease and the Grb2-SH2 domain involved in cancer signaling pathways.

Table 2: Biological Activity of Macrocycles Derived from Allylglycine

TargetInhibitor TypeKey ResiduesBiological ActivityReference
HCV NS3 Protease Macrocyclic α-ketoamidesPhenylalanine-based macrocycleIC₅₀ = 19 to 77 µM[6][7]
HCV NS3 Protease BILN 2061 (macrocyclic inhibitor)Not specifiedAntiviral activity in humans[4]
Grb2-SH2 Domain Cyclic PeptidepTyr-containing sequence mimicsIC₅₀ = 2 nM (for compound 4)[8]
Grb2-SH2 Domain Monocarboxylic InhibitorpYXNX mimicKᵢ = 140 nM[8]
Antiviral Drug Development: Targeting HCV NS3/4A Protease

The HCV NS3/4A protease is essential for viral replication, making it a prime target for antiviral therapies.[9][10] The protease cleaves the viral polyprotein at four specific sites. Macrocyclic inhibitors, often synthesized using this compound derivatives and RCM, can effectively block the active site of this enzyme.

Catalytic Mechanism of HCV NS3/4A Protease and Inhibition:

G cluster_protease HCV NS3/4A Protease P NS3/4A Protease ES Enzyme-Substrate Complex P->ES S HCV Polyprotein Substrate S->ES Binding P_cleaved Cleaved Products + Free Protease ES->P_cleaved Catalysis (Ser-His-Asp triad) P_cleaved->P Regeneration Inhibitor Macrocyclic Inhibitor (from Allylglycine) Inhibitor->P Inhibition (Blocks Active Site)

Caption: Inhibition of HCV NS3/4A protease catalytic cycle.

Anticancer Research: Modulating the Grb2-Sos1 Signaling Pathway

The Grb2-Sos1 interaction is a critical node in the Ras signaling pathway, which is often dysregulated in cancer.[11][12] The SH2 domain of the Grb2 adaptor protein binds to phosphorylated tyrosine residues on growth factor receptors, recruiting Sos1 to activate Ras.[8][13] Macrocyclic peptides derived from N-Boc-allylglycine can mimic the natural binding motif of the Grb2-SH2 domain, thereby inhibiting this interaction and downstream signaling.[1][14]

Grb2-Mediated Ras Activation and Inhibition Strategy:

G RTK Activated Receptor Tyrosine Kinase (pY) Grb2 Grb2 (SH2 domain) RTK->Grb2 Binding Sos1 Sos1 Grb2->Sos1 Recruitment Ras_GDP Ras-GDP (inactive) Sos1->Ras_GDP Activates Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP GDP/GTP Exchange Downstream Downstream Signaling (e.g., MAPK pathway) Ras_GTP->Downstream Activation Inhibitor Grb2-SH2 Inhibitor (Allylglycine-derived) Inhibitor->Grb2 Blocks Binding

Caption: Inhibition of the Grb2-Sos1 interaction.

Material Science: Development of Functional Polymers

The allyl functionality of this compound presents an opportunity for the synthesis of novel polymers. While this area is still emerging, the principles of polymerizing allyl-containing monomers can be applied. Such polymers could incorporate the chirality and functionality of amino acids, leading to materials with unique properties for applications in biomedicine, such as drug delivery systems and tissue engineering scaffolds.

G Monomer N-Boc-allylglycine Methyl Ester Polymerization Polymerization Monomer->Polymerization Initiator Radical or Coordinative Initiator Initiator->Polymerization Polymer Functional Polymer with Amino Acid Side Chains Polymerization->Polymer Modification Post-Polymerization Modification Polymer->Modification e.g., deprotection, conjugation Application Biomedical Applications Polymer->Application Modification->Application

References

N-Boc-Allylglycine Methyl Ester: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Boc-allylglycine methyl ester has emerged as a pivotal building block in organic synthesis, offering a versatile platform for the construction of complex molecules, including constrained peptides, macrocycles, and novel amino acids. Its unique structure, featuring a readily functionalizable allyl group and standard protecting groups (Boc and methyl ester), allows for a wide array of chemical transformations. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, supported by detailed experimental protocols and quantitative data.

Synthesis of this compound

The predominant and efficient method for preparing enantiomerically pure this compound involves a zinc-mediated, palladium-catalyzed cross-coupling reaction.[1][2] This approach starts from a protected serine derivative, which is converted to an iodoalanine intermediate. Subsequent Negishi cross-coupling with vinyl bromide yields the target compound.

Key Intermediates and Overall Yield:

StepIntermediate/ProductStarting MaterialTypical YieldReference
1tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamatetert-Butyl (S)-1-(methoxycarbonyl)-2-hydroxyethylcarbamate82%[1]
2N-(Boc)-allylglycine methyl estertert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate64-65%[1]

Physicochemical and Spectroscopic Data:

PropertyValueReference
Molecular FormulaC₁₁H₁₉NO₄[3]
Molecular Weight229.27 g/mol [3]
Optical Rotation [α]D+20.2 (c 1.5, CHCl₃)[2]
¹H NMR (500 MHz, CDCl₃) δ (ppm) 1.40 (s, 9H), 2.41–2.53 (m, 2H), 3.70 (s, 3H), 4.32–4.38 (m, 1H), 5.04 (br s, 1H), 5.08 (s, 1H), 5.10–5.12 (m, 1H), 5.62–5.71 (m, 1H)[1]
¹³C NMR (125 MHz, CDCl₃) δ (ppm) 28.37, 36.86, 52.29, 53.0, 79.94, 119.12, 132.42, 155.27, 172.62[1]
IR (film) ν (cm⁻¹) 3359.0, 2978.3, 1745.9, 1715.7, 1505.7, 1437.9, 1366.3, 1249.9, 1162.6, 1051.2, 1022.7, 920.6[1]
HRMS (M+1)⁺ Calculated: 230.1314, Found: 230.13867[1]

Experimental Protocols

A detailed, two-step experimental protocol for the synthesis of this compound is provided below, based on established literature procedures.[1][2]

Step 1: Synthesis of tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate

  • To a stirred solution of tert-butyl (S)-1-(methoxycarbonyl)-2-hydroxyethylcarbamate (1.0 eq) in dichloromethane at 0 °C, add triphenylphosphine (1.3 eq) and imidazole (1.3 eq).

  • Once the solids have dissolved, add iodine (1.3 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours.

  • Filter the reaction mixture through silica gel and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., 10% diethyl ether in hexanes) to yield the iodo intermediate as a colorless oil.

Step 2: Synthesis of N-(Boc)-allylglycine methyl ester

  • Activate zinc dust by stirring with chlorotrimethylsilane in DMF, followed by heating to 60 °C.

  • Cool the activated zinc suspension to room temperature and add a solution of tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate (1.0 eq) in dry DMF. Heat the mixture to 35 °C for 1 hour to facilitate zinc insertion.

  • After cooling to room temperature, add Pd₂(dba)₃ (0.028 eq) and tri(o-tolyl)phosphine (0.1 eq).

  • Cool the mixture to -78 °C and add a solution of vinyl bromide (1.4 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (e.g., 7% ethyl acetate in hexanes) to afford N-(Boc)-allylglycine methyl ester as a brown oil.

Applications in Synthesis

The allyl group of this compound is a versatile handle for various chemical transformations, most notably olefin metathesis reactions.

1. Ring-Closing Metathesis (RCM)

This compound is frequently incorporated into peptide chains to facilitate macrocyclization via RCM. This strategy is instrumental in the synthesis of constrained peptides and peptidomimetics with enhanced biological activity and stability.[4][5] The process involves the synthesis of a linear peptide precursor containing two alkenyl side chains, one of which is derived from allylglycine, followed by treatment with a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form a cyclic peptide.

RCM_Workflow start Linear Peptide Precursor (with Allylglycine) rcm Ring-Closing Metathesis start->rcm catalyst Grubbs' Catalyst (Ru-based) catalyst->rcm product Cyclic Peptide (Macrocycle) rcm->product

Workflow for Ring-Closing Metathesis.

2. Cross-Metathesis (CM)

Cross-metathesis allows for the elongation and functionalization of the allyl side chain. By reacting this compound with various alkenes in the presence of a ruthenium catalyst, novel unsaturated amino acids with extended or functionalized side chains can be synthesized.[6][7] This method provides access to a diverse range of non-natural amino acids for incorporation into peptides and other bioactive molecules.

Cross_Metathesis_Pathway allyl N-Boc-allylglycine methyl ester cm Cross-Metathesis allyl->cm alkene Partner Alkene (R-CH=CH₂) alkene->cm catalyst Ru Catalyst catalyst->cm product Functionalized Amino Acid (Extended Side Chain) cm->product hydrogenation Optional Hydrogenation product->hydrogenation final_product Saturated Functionalized Amino Acid hydrogenation->final_product

Pathway for Cross-Metathesis and further modification.

3. Other Applications

Beyond metathesis, the double bond of this compound can undergo various other transformations, including Diels-Alder reactions, cycloadditions, and Heck and Suzuki-Miyaura cross-coupling reactions.[1] These reactions further expand the synthetic utility of this building block, enabling the creation of a wide range of complex molecular architectures.

Conclusion

This compound is a highly valuable and versatile building block for modern organic synthesis. Its efficient and scalable synthesis, coupled with the reactivity of its allyl group, provides chemists with a powerful tool for the construction of diverse and complex molecules. The applications in peptide chemistry, particularly for the synthesis of constrained and macrocyclic peptides, are of significant interest in drug discovery and development. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and scientists working in these fields.

References

Methodological & Application

Application Notes and Protocols: N-Boc-allylglycine Methyl Ester in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Boc-allylglycine methyl ester as a versatile building block in modern peptide synthesis. Detailed protocols for its incorporation into peptide chains, the selective deprotection of its allyl group, and its subsequent modification are provided, enabling the synthesis of complex and uniquely functionalized peptides.

Introduction

This compound is a valuable non-canonical amino acid derivative employed in peptide chemistry to introduce a reactive handle for post-synthesis modifications. The Boc (tert-butyloxycarbonyl) protecting group on the α-amine allows for its use in standard Boc-based solid-phase peptide synthesis (SPPS). The key feature of this building block is the allyl group on the side chain, which is orthogonal to the commonly used Fmoc and Boc protecting groups. This orthogonality permits the selective removal of the allyl group at any stage of the synthesis, paving the way for site-specific modifications such as cyclization, labeling, or the introduction of other functional moieties.[1][2]

Key Applications

The unique reactivity of the allyl side chain makes this compound a versatile tool for a range of applications in peptide science and drug discovery:

  • Peptide Macrocyclization: The deprotected allylglycine side chain can be used as a point of cyclization to form lactam bridges or other cyclic structures, which can enhance the peptide's conformational stability, receptor affinity, and metabolic stability.[3]

  • Cross-Metathesis: The terminal alkene of the allyl group is a substrate for ruthenium-catalyzed olefin metathesis. This allows for the introduction of a wide variety of substituents onto the peptide scaffold, including fluorescent probes, glycosides, and lipophilic chains, by reacting the peptide with a suitable olefin partner.[4][5][6]

  • Synthesis of Constrained Peptides and Peptidomimetics: The introduction of allylglycine and its subsequent modifications can be used to create peptides with constrained conformations that mimic protein secondary structures like β-turns.[7][8]

  • Synthesis of Bioactive Peptides: This building block has been utilized in the synthesis of various bioactive peptides, including inhibitors of proteases such as HCV NS3.[7][8]

Data Presentation

Table 1: Synthesis of this compound
Starting MaterialReagentsSolventYieldReference
tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamateZinc dust, 1,2-dibromoethane, TMS-Cl, Pd₂(dba)₃, tri(o-tolyl)phosphine, vinyl bromide (1M in THF)DMF65%[9]
tert-butyl (S)-1-(methoxycarbonyl)-2-hydroxyethylcarbamateI₂, PPh₃, ImidazoleCH₂Cl₂82%[7][9]
Table 2: Allyl Group Deprotection Conditions
CatalystScavenger/AdditivesSolventConditionsEfficiency/YieldReference
Pd(PPh₃)₄PhenylsilaneDCMRoom temperature, 2 x 30 min, atmosphericComplete conversion[1]
Pd(PPh₃)₄Acetic acid, N-methylmorpholineChloroformInert atmosphereSatisfactory[2]
Pd(PPh₃)₂Cl₂Meldrum's acid, TES-HNot specifiedNot specifiedHigh yields
Pd(0)Dimethylbarbituric acid (DMB)DMFRoom temperature, 16 h99% purity[10]
Microwave-assisted with Pd catalystNot specifiedNot specifiedMicrowave irradiationAccelerated removal[3]
Table 3: Cross-Metathesis of Allylglycine-Containing Peptides
Peptide SubstrateOlefin PartnerCatalyst (Ru-based)SolventYieldReference
Perbenzylated β-C-allyl mannopyranosideAllyl glycine derivativeGrubbs' catalyst [Cl₂(PCy₃)₂Ru=CHPh]Not specified65%[4]
N-alkenyl-containing oligoglycinesO- or C-allyl glycosidesGrubbs' catalyst [Cl₂(PCy₃)₂Ru=CHPh]Not specified40-52%[4]
Homoallylglycine derivativesAryl-substituted alkenes(Cy₃P)₂Cl₂Ru=CHPhNot specified43-55%[4][5]
Homoallylglycine derivativesAlkyl-substituted alkenes(Cy₃P)₂Cl₂Ru=CHPhNot specified55-66%[4][5]
FmocHagOH on Wang resinDodec-1-ene(Cy₃P)₂Cl₂Ru=CHPhNot specified74%[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[7][9]

Materials:

  • tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate

  • Zinc dust (<10 µm)

  • Dry N,N-Dimethylformamide (DMF)

  • 1,2-Dibromoethane

  • Chlorotrimethylsilane (TMS-Cl)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine

  • Vinyl bromide (1 M solution in THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activate zinc dust by stirring with 1,2-dibromoethane in dry DMF at 60°C for 45 minutes under an inert atmosphere (Argon).

  • Cool the mixture to room temperature and add TMS-Cl. Stir for 40 minutes.

  • Add a solution of tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate in dry DMF to the activated zinc slurry and heat at 35°C for 60 minutes.

  • After completion of the zinc insertion, cool the reaction mixture to room temperature and add Pd₂(dba)₃ and tri(o-tolyl)phosphine.

  • Cool the resulting mixture to -78°C and add a solution of vinyl bromide in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound as a colorless oil. The yield is typically around 65%.[9]

Protocol 2: Incorporation into a Peptide using Boc-SPPS

This is a general protocol for the incorporation of this compound into a peptide chain using manual solid-phase peptide synthesis.

Materials:

  • Pre-loaded resin (e.g., MBHA resin for peptide amides)

  • N-Boc-allylglycine (saponified from the methyl ester)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DCM in a reaction vessel.

  • Deprotection: Remove the Boc group from the N-terminal amino acid on the resin by treating with a solution of 50% TFA in DCM for 30 minutes.

  • Wash the resin thoroughly with DCM and DMF.

  • Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF.

  • Wash the resin with DMF.

  • Coupling: In a separate vial, pre-activate N-Boc-allylglycine (2-4 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU) and DIEA in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).

  • Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the sequence.

Protocol 3: On-Resin Allyl Group Deprotection

This protocol describes the selective removal of the allyl side-chain protecting group from a resin-bound peptide.

Materials:

  • Peptide-resin containing an allylglycine residue

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane

  • Dichloromethane (DCM), degassed

Procedure:

  • Swell the peptide-resin in degassed DCM in a reaction vessel under an inert atmosphere.

  • Prepare a solution of Pd(PPh₃)₄ (0.2-0.5 equivalents relative to the allyl group) and phenylsilane (10-20 equivalents) in degassed DCM.

  • Add the catalyst solution to the resin and shake at room temperature.

  • The reaction is typically complete within 1-2 hours. It is often performed in two 30-minute intervals with fresh catalyst solution.[1]

  • Monitor the deprotection by LC-MS analysis of a small cleaved sample.

  • Wash the resin extensively with DCM, DMF, and a chelating agent solution (e.g., sodium diethyldithiocarbamate in DMF) to remove palladium residues.

  • Wash the resin again with DMF and DCM.

Protocol 4: On-Resin Cross-Metathesis

This protocol outlines the modification of the allylglycine side chain via ruthenium-catalyzed cross-metathesis.

Materials:

  • Peptide-resin containing an allylglycine residue

  • Desired olefin partner (e.g., a fluorescently labeled alkene)

  • Grubbs' 2nd generation catalyst

  • Dichloromethane (DCM), degassed

Procedure:

  • Swell the peptide-resin in degassed DCM in a reaction vessel under an inert atmosphere.

  • Add the olefin partner (5-10 equivalents) to the resin.

  • Add Grubbs' 2nd generation catalyst (5-10 mol% relative to the peptide) dissolved in a small amount of degassed DCM.

  • Shake the reaction mixture at room temperature or with gentle heating (e.g., 40°C) for 2-12 hours.

  • Monitor the reaction progress by LC-MS analysis of a small cleaved sample.

  • Upon completion, wash the resin thoroughly with DCM, DMF, and a ruthenium scavenger if necessary.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of N-Boc-allylglycine cluster_spps Solid-Phase Peptide Synthesis cluster_modification Post-Synthesis Modification Starting_Material Protected Amino Acid (e.g., Boc-Ser-OMe) Intermediate Introduction of Allyl Group Starting_Material->Intermediate Chemical Transformation Final_Product N-Boc-allylglycine Methyl Ester Intermediate->Final_Product Purification Coupling Coupling of N-Boc-allylglycine Final_Product->Coupling Resin Solid Support (Resin) Resin->Coupling Elongation Peptide Chain Elongation Coupling->Elongation Deprotection Allyl Group Deprotection (Pd Catalyst) Elongation->Deprotection Modification Site-Specific Modification Deprotection->Modification Cyclization Macrocyclization Modification->Cyclization Cross_Metathesis Cross-Metathesis (Ru Catalyst) Modification->Cross_Metathesis

Caption: Workflow for the synthesis and application of this compound.

Allyl_Deprotection_and_Modification cluster_modifications Further Reactions Peptide_on_Resin Peptide on Resin with Allylglycine Pd_Catalyst Pd(PPh₃)₄ + Scavenger Peptide_on_Resin->Pd_Catalyst Cross_Metathesis_Reaction Cross-Metathesis with Olefin Partner + Ru Catalyst Peptide_on_Resin->Cross_Metathesis_Reaction Deprotected_Peptide Peptide with Free Side-Chain Amine/Carboxyl Pd_Catalyst->Deprotected_Peptide Deprotection Lactamization Intramolecular Lactamization Deprotected_Peptide->Lactamization Cyclic_Peptide Cyclic Peptide Lactamization->Cyclic_Peptide Modified_Peptide Modified Peptide (e.g., Glycosylated, Lipidated) Cross_Metathesis_Reaction->Modified_Peptide

Caption: Pathways for post-synthetic modification of allylglycine-containing peptides.

References

Application Notes and Protocols for Incorporating N-Boc-allylglycine Methyl Ester into Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Unnatural amino acids are invaluable tools in peptide and protein engineering, offering the ability to introduce novel functionalities, enhance structural stability, and modulate biological activity. N-Boc-allylglycine methyl ester is a versatile building block that allows for the site-specific incorporation of an allyl group into a peptide sequence. This terminal alkene provides a reactive handle for a variety of post-synthetic modifications, including but not limited to, olefin metathesis, thiol-ene "click" chemistry, and palladium-catalyzed cross-coupling reactions.[1][2] These modifications enable the development of cyclic peptides, peptidomimetics, and peptide conjugates with tailored properties for therapeutic and research applications.

This document provides a detailed protocol for the incorporation of this compound into peptides via solid-phase peptide synthesis (SPPS) using Boc chemistry. It also includes a representative protocol for the post-synthetic modification of the incorporated allylglycine residue.

Data Presentation

Table 1: Reagents for Solid-Phase Peptide Synthesis (SPPS)

ReagentAbbreviationPurpose
N,N-DimethylformamideDMFPrimary solvent for washing and reactions
DichloromethaneDCMSolvent for washing and Boc-deprotection
Trifluoroacetic acidTFAReagent for cleavage of the N-terminal Boc protecting group[3]
N,N-DiisopropylethylamineDIEABase for neutralization of the protonated N-terminus after Boc deprotection[4]
This compound-The amino acid building block to be incorporated
Coupling Reagent (e.g., HBTU/HATU)-Promotes the formation of the amide bond between the incoming amino acid and the growing peptide chain
N-HydroxybenzotriazoleHOBtAdditive to suppress racemization and improve coupling efficiency[5]
Merrifield Resin-Solid support for peptide synthesis

Table 2: Typical Yields and Purity for SPPS

StepTypical Yield/PurityMethod of Analysis
Single Coupling Step>99%Kaiser Test
Crude Peptide Purity50-90%RP-HPLC
Purified Peptide Yield10-30%Mass Spectrometry

Note: Yields and purity are sequence-dependent and may require optimization.

Experimental Protocols

Protocol 1: Incorporation of this compound via Boc-SPPS

This protocol describes a single coupling cycle for the incorporation of this compound onto a growing peptide chain attached to a Merrifield resin.

1. Resin Swelling:

  • Place the peptide-resin in a reaction vessel.
  • Wash the resin with DMF (3 x 5 mL) for 1 minute each.
  • Swell the resin in DMF for 30 minutes.

2. Boc Deprotection:

  • Drain the DMF.
  • Add a solution of 50% TFA in DCM (v/v) to the resin.[6]
  • Gently agitate for 1 minute.
  • Drain the TFA/DCM solution.
  • Add a fresh solution of 50% TFA in DCM.[6]
  • Agitate for 20 minutes.
  • Drain the TFA/DCM solution.
  • Wash the resin with DCM (3 x 5 mL).
  • Wash the resin with DMF (3 x 5 mL).

3. Neutralization:

  • Add a solution of 10% DIEA in DMF (v/v) to the resin.[4]
  • Agitate for 2 minutes.
  • Drain the DIEA/DMF solution.
  • Repeat the neutralization step.
  • Wash the resin with DMF (5 x 5 mL).

4. Coupling of this compound:

  • In a separate vial, pre-activate the this compound:
  • Dissolve this compound (3 equivalents relative to resin loading) in DMF.
  • Add HBTU (2.9 equivalents) and HOBt (3 equivalents).
  • Add DIEA (6 equivalents) and allow the mixture to react for 2-5 minutes.
  • Add the activated amino acid solution to the resin.
  • Agitate for 1-2 hours.
  • Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete reaction), continue agitation for another hour.
  • Drain the coupling solution.
  • Wash the resin with DMF (5 x 5 mL).
  • Wash the resin with DCM (3 x 5 mL).
  • Dry the resin under vacuum.

5. Peptide Cleavage from Resin and Deprotection:

  • For final cleavage from the Merrifield resin and removal of side-chain protecting groups, treat the resin with anhydrous HF.[6] This step should be performed by experienced personnel using a specialized apparatus.
  • Alternatively, for less sensitive peptides, a "low-high" HF cleavage protocol can be used.[6]

6. Peptide Purification:

  • After cleavage, precipitate the crude peptide with cold diethyl ether.
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Characterize the purified peptide by mass spectrometry.

Protocol 2: Post-Synthetic Modification via Thiol-Ene Reaction

This protocol describes a representative procedure for the modification of the allyl group on the purified peptide with a thiol-containing molecule.

1. Materials:

  • Allylglycine-containing peptide
  • Thiol-containing molecule (e.g., cysteine, glutathione, or a thiol-modified fluorescent probe) (10 equivalents)
  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
  • Solvent: Acetonitrile/water mixture (1:1)
  • UV lamp (365 nm)

2. Procedure:

  • Dissolve the allylglycine-containing peptide in the acetonitrile/water solvent.
  • Add the thiol-containing molecule and the photoinitiator.
  • Degas the solution with nitrogen or argon for 15 minutes to remove oxygen, which can quench the radical reaction.
  • Irradiate the solution with a 365 nm UV lamp for 1-4 hours at room temperature.
  • Monitor the reaction progress by RP-HPLC and mass spectrometry.
  • Upon completion, purify the modified peptide by RP-HPLC.

Visualizations

SPPS_Workflow Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection 1 Wash1 DCM & DMF Wash Deprotection->Wash1 2 Neutralization Neutralization (10% DIEA in DMF) Wash1->Neutralization 3 Wash2 DMF Wash Neutralization->Wash2 4 Coupling Coupling of N-Boc-allylglycine (HBTU/HOBt/DIEA) Wash2->Coupling 5 Wash3 DMF & DCM Wash Coupling->Wash3 6 NextCycle Next Coupling Cycle or Final Cleavage Wash3->NextCycle 7

Caption: Workflow for a single cycle of Boc-SPPS.

Thiol_Ene_Workflow Start Allylglycine Peptide + Thiol + Photoinitiator in Solution Degas Degas with N2/Ar Start->Degas Irradiate UV Irradiation (365 nm) Degas->Irradiate Monitor Monitor Reaction (RP-HPLC, MS) Irradiate->Monitor Purify Purify Modified Peptide (RP-HPLC) Monitor->Purify Final Characterized Thioether-linked Peptide Conjugate Purify->Final

Caption: Post-synthetic modification via thiol-ene reaction.

References

Application Notes and Protocols: N-Boc-allylglycine Methyl Ester in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-Boc-allylglycine methyl ester as a versatile building block in asymmetric synthesis. The focus is on its preparation and its application in stereoselective transformations, particularly in the synthesis of valuable chiral amino alcohol derivatives.

Introduction

This compound is a protected, non-proteinogenic amino acid that serves as a valuable precursor in the synthesis of complex organic molecules, including unnatural amino acids, peptide mimics, and various biologically active compounds.[1] Its allyl functionality provides a reactive handle for a variety of stereoselective transformations, making it a key component in the drug discovery and development pipeline. This document outlines a detailed protocol for its enantioselective synthesis and a key application in asymmetric aminohydroxylation.

I. Enantioselective Synthesis of this compound

The enantiomerically pure form of this compound can be efficiently prepared via a zinc-mediated, palladium-catalyzed Negishi cross-coupling reaction. This method provides the desired product in good yield and high enantiomeric purity.[1]

Experimental Protocol: Zinc-Mediated, Palladium-Catalyzed Cross-Coupling

Materials:

  • tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate

  • Activated Zinc dust

  • Chlorotrimethylsilane (TMS-Cl)

  • N,N-Dimethylformamide (DMF), dry

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine

  • Vinyl bromide (1 M solution in THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure: [1]

  • Zinc Activation: In a flame-dried flask under an inert atmosphere, suspend activated zinc dust in dry DMF. Add chlorotrimethylsilane dropwise and stir the mixture at 60 °C for 45 minutes. Cool the suspension to room temperature.

  • Organozinc Formation: To the activated zinc suspension, add a solution of tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate in dry DMF. Heat the mixture to 35 °C and stir for 60 minutes until the zinc insertion is complete (monitored by TLC).

  • Cross-Coupling Reaction: Cool the reaction mixture to room temperature and add Pd₂(dba)₃ and tri(o-tolyl)phosphine. Cool the resulting suspension to -78 °C.

  • Slowly add a 1 M solution of vinyl bromide in THF via cannula.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford this compound as a colorless oil.

Quantitative Data for Synthesis
ProductYieldDiastereomeric Ratio (dr)Enantiomeric Purity (ee)
This compound65%>99:1>98%

Table 1: Yield and stereochemical purity of this compound obtained via Negishi cross-coupling.[1]

II. Application in Asymmetric Aminohydroxylation

The olefinic bond of this compound is a versatile functional group for further stereoselective manipulations. One of the most powerful methods for the introduction of adjacent amino and hydroxyl groups is the Sharpless Asymmetric Aminohydroxylation (AA). This reaction allows for the regio- and syn-selective synthesis of 1,2-amino alcohols, which are crucial building blocks for many natural products and pharmaceuticals.[2][3]

Experimental Protocol: Sharpless Asymmetric Aminohydroxylation

Materials:

  • This compound

  • Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)

  • (DHQ)₂PHAL (hydroquinine 1,4-phthalazinediyl diether)

  • Potassium carbonate (K₂CO₃)

  • tert-Butyl carbamate (BocNH₂)

  • Potassium persulfate (K₂S₂O₈)

  • tert-Butanol

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure (General Protocol adapted for this compound): [2][3]

  • In a round-bottom flask, prepare a solution of tert-butanol and water (1:1).

  • Add potassium carbonate, tert-butyl carbamate, and the chiral ligand (DHQ)₂PHAL.

  • Stir the mixture until all solids are dissolved.

  • Add this compound to the solution.

  • In a separate flask, prepare a solution of potassium osmate(VI) dihydrate in water.

  • Add the potassium osmate solution to the reaction mixture, followed by the addition of potassium persulfate.

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction by adding sodium sulfite and stir for 1 hour. Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the protected β-hydroxy-α-amino acid derivative.

Expected Quantitative Data for Asymmetric Aminohydroxylation

While a specific literature report for the asymmetric aminohydroxylation of this compound with complete quantitative data was not identified, based on similar substrates, the following outcomes can be anticipated:[2]

ProductExpected YieldExpected Diastereomeric Ratio (dr)Expected Enantiomeric Excess (ee)
Methyl 2-((tert-butoxycarbonyl)amino)-4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoateModerate to GoodHigh (syn-selective)High

Table 2: Anticipated results for the Sharpless Asymmetric Aminohydroxylation of this compound.

Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Catalysts Iodo-alanine tert-Butyl (R)-1-(methoxycarbonyl) -2-iodoethylcarbamate Organozinc Organozinc Intermediate Formation Iodo-alanine->Organozinc Vinyl_Bromide Vinyl Bromide Negishi_Coupling Negishi Cross-Coupling Vinyl_Bromide->Negishi_Coupling Zinc Activated Zinc Zinc->Organozinc Pd_catalyst Pd₂(dba)₃ / P(o-tol)₃ Pd_catalyst->Negishi_Coupling Organozinc->Negishi_Coupling Product N-Boc-allylglycine methyl ester Negishi_Coupling->Product

Caption: Workflow for the synthesis of this compound.

Asymmetric Aminohydroxylation Logical Pathway

G Start N-Boc-allylglycine methyl ester Reaction Sharpless Asymmetric Aminohydroxylation Start->Reaction Catalyst_System OsO₄ / Chiral Ligand (e.g., (DHQ)₂PHAL) Catalyst_System->Reaction Nitrogen_Source Nitrogen Source (e.g., BocNH₂) Nitrogen_Source->Reaction Reoxidant Reoxidant (e.g., K₂S₂O₈) Reoxidant->Reaction Product Protected syn-1,2-Amino Alcohol Reaction->Product

Caption: Key components in the asymmetric aminohydroxylation of this compound.

References

Application of N-Boc-allylglycine Methyl Ester in the Discovery of Novel Hepatitis C Virus (HCV) NS3 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-allylglycine methyl ester is a versatile chiral building block crucial in medicinal chemistry and drug discovery. Its unique structure, featuring a protected amino group and a reactive allyl side chain, makes it an ideal starting material for the synthesis of complex peptide and non-peptide scaffolds. A significant application of this compound is in the development of macrocyclic inhibitors targeting the Hepatitis C Virus (HCV) NS3 protease, an enzyme essential for viral replication. This application note details the use of this compound in the synthesis of potent HCV NS3 protease inhibitors, providing experimental protocols, quantitative data on their biological activity, and insights into their mechanism of action.

Strategic Importance in Drug Design

The allyl group of this compound serves as a key functional handle for various chemical transformations, most notably ring-closing metathesis (RCM). This reaction allows for the construction of conformationally constrained macrocycles, a strategy widely employed to enhance the potency, selectivity, and pharmacokinetic properties of peptide-based drug candidates. By incorporating the allylglycine moiety into a peptide sequence, researchers can create cyclic structures that mimic the bioactive conformation of the natural substrate, leading to high-affinity binding to the target enzyme.

Application Example: Synthesis of BILN 2061 and Analogs

A prominent example of the successful application of this compound is in the synthesis of BILN 2061, a potent, first-in-class, orally bioavailable macrocyclic inhibitor of the HCV NS3 protease.[1] The synthesis of BILN 2061 and its analogs showcases the utility of this building block in constructing complex drug molecules.

Quantitative Biological Data

The following table summarizes the in vitro potency of BILN 2061 against various HCV genotypes.

CompoundTargetAssayValueGenotypeReference
BILN 2061HCV NS3 ProteaseKi1.5 nM1a[2]
BILN 2061HCV NS3 ProteaseKi1.6 nM1b[2]
BILN 2061HCV NS3 ProteaseKi80-90 nM2a, 2b, 3a[2][3]
BILN 2061HCV RepliconEC50-1[4]

Note: Specific EC50 value for BILN 2061 in replicon assays was not explicitly found, but its potent antiviral effect in patients infected with genotype 1 has been demonstrated.[4]

Experimental Protocols

Synthesis of this compound

A detailed, multi-step synthesis of enantiomerically pure this compound has been well-documented. The process typically starts from a protected serine derivative and involves the introduction of the allyl group via a Negishi cross-coupling reaction.[5][6]

Materials:

  • N-Boc-L-serine methyl ester

  • Triphenylphosphine

  • Imidazole

  • Iodine

  • Zinc dust

  • 1,2-Dibromoethane

  • Chlorotrimethylsilane

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Tri(o-tolyl)phosphine

  • Vinyl bromide solution

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Iodination of N-Boc-L-serine methyl ester: To a solution of N-Boc-L-serine methyl ester in anhydrous DCM, add triphenylphosphine and imidazole. Cool the mixture to 0°C and add iodine portion-wise. Stir the reaction at room temperature until completion. Purify the crude product by column chromatography to yield N-Boc-β-iodo-alanine methyl ester.[5][6]

  • Activation of Zinc: In a separate flask, activate zinc dust in anhydrous DMF by treating it with 1,2-dibromoethane at 60°C, followed by the addition of chlorotrimethylsilane at room temperature.[5][6]

  • Negishi Cross-Coupling: Add a solution of N-Boc-β-iodo-alanine methyl ester in anhydrous DMF to the activated zinc slurry. After stirring, add the palladium catalyst (Pd2(dba)3) and the ligand (tri(o-tolyl)phosphine). Cool the mixture to -78°C and add a solution of vinyl bromide. Allow the reaction to warm to room temperature and stir until completion.[5][6]

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain this compound as a colorless oil.[5][6]

Synthesis of a Macrocyclic HCV NS3 Protease Inhibitor (BILN 2061)

The synthesis of BILN 2061 is a convergent process involving the assembly of several key fragments, followed by a crucial ring-closing metathesis (RCM) step to form the macrocycle.[1][7][8][9] N-Boc-allylglycine or a similar unsaturated amino acid derivative serves as a precursor for one of the diene arms required for the RCM reaction.

Key Synthetic Steps:

  • Peptide Coupling: Synthesize a linear peptide precursor containing the two terminal olefinic side chains required for the RCM reaction. This is achieved through standard solution-phase peptide coupling techniques (e.g., using coupling reagents like TBTU).[7]

  • Ring-Closing Metathesis (RCM): Dissolve the linear diene precursor in a suitable solvent (e.g., toluene or dichloromethane) under an inert atmosphere. Add a ruthenium-based catalyst, such as Grubbs' or Hoveyda-Grubbs' catalyst. Heat the reaction mixture to promote the cyclization. The reaction is typically run at high dilution to favor intramolecular cyclization over intermolecular oligomerization.[10][11]

  • Post-RCM Modifications: Following the formation of the macrocycle, perform any necessary deprotection and functional group manipulation steps to complete the synthesis of the final inhibitor.[7]

Mechanism of Action and Signaling Pathway

HCV NS3 is a serine protease that, in complex with its cofactor NS4A, is responsible for cleaving the HCV polyprotein at four specific sites, leading to the maturation of non-structural proteins essential for viral replication.[8] Furthermore, the NS3/4A protease complex plays a crucial role in the evasion of the host's innate immune response by cleaving key signaling adaptors, MAVS and TRIF.[12] This cleavage prevents the activation of interferon regulatory factor 3 (IRF3) and the subsequent production of type I interferons, which are critical for antiviral defense.[2][8]

Macrocyclic inhibitors like BILN 2061 are competitive inhibitors that bind to the active site of the NS3 protease, preventing it from processing both the viral polyprotein and the host immune signaling molecules.[8] By blocking the protease activity, these inhibitors not only halt viral replication but may also restore the host's innate immune response against the virus.[8]

HCV_NS3_Protease_Pathway cluster_virus HCV Replication cluster_host Host Innate Immunity cluster_drug Drug Intervention HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS_Proteins Mature NS Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Cleavage NS3_4A NS3/4A Protease Polyprotein->NS3_4A Replication_Complex Viral Replication Complex NS_Proteins->Replication_Complex Replication_Complex->HCV_RNA Replication New_Virus New Virions Replication_Complex->New_Virus RIG_I RIG-I MAVS MAVS RIG_I->MAVS Activates IRF3 IRF3 MAVS->IRF3 Activates TRIF TRIF TRIF->IRF3 Activates IFN Type I Interferons IRF3->IFN Induces Antiviral_State Antiviral State IFN->Antiviral_State BILN_2061 BILN 2061 (Macrocyclic Inhibitor) BILN_2061->NS3_4A Inhibits NS3_4A->NS_Proteins Catalyzes NS3_4A->MAVS Cleaves & Inactivates NS3_4A->TRIF Cleaves & Inactivates

Caption: HCV NS3/4A Protease Signaling and Inhibition.

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and evaluation of HCV NS3 protease inhibitors derived from this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Start N-Boc-allylglycine methyl ester Peptide_Syn Linear Peptide Synthesis Start->Peptide_Syn RCM Ring-Closing Metathesis Peptide_Syn->RCM Purification Purification & Characterization RCM->Purification Inhibitor Macrocyclic Inhibitor Purification->Inhibitor Enzyme_Assay NS3/4A Protease Assay (IC50, Ki determination) Inhibitor->Enzyme_Assay Replicon_Assay HCV Replicon Assay (EC50 determination) Inhibitor->Replicon_Assay Toxicity_Assay Cytotoxicity Assay Inhibitor->Toxicity_Assay SAR Structure-Activity Relationship (SAR) Studies Enzyme_Assay->SAR Replicon_Assay->SAR Toxicity_Assay->SAR PK_Studies Pharmacokinetic Studies (in vivo) Lead_Op Lead Optimization SAR->Lead_Op Candidate Drug Candidate Lead_Op->Candidate Candidate->PK_Studies

Caption: Drug Discovery Workflow for HCV NS3 Protease Inhibitors.

Conclusion

This compound is an indispensable tool in the synthesis of complex, biologically active molecules. Its application in the development of macrocyclic HCV NS3 protease inhibitors, such as BILN 2061, highlights its significance in modern drug discovery. The ability to introduce conformational constraints through ring-closing metathesis has led to the discovery of potent and orally bioavailable drug candidates. The detailed protocols and understanding of the underlying biological pathways provided in this application note are intended to aid researchers in the continued development of novel therapeutics targeting HCV and other challenging diseases.

References

Application Notes and Protocols: N-Boc-allylglycine Methyl Ester for Unnatural Amino Acid Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of N-Boc-allylglycine methyl ester in the site-specific incorporation of the unnatural amino acid allylglycine into peptides and proteins. This versatile building block is a valuable tool for protein engineering, drug discovery, and the study of biological processes.

Introduction

Unnatural amino acids (UAAs) are powerful tools for modifying the properties of peptides and proteins. Their incorporation can introduce novel functionalities, enhance stability, and create probes for studying protein structure and function. Allylglycine, with its terminal double bond, is a particularly useful UAA as the alkene handle can be further modified post-synthesis using bioorthogonal chemistry. This allows for the introduction of a wide range of functionalities, including fluorescent labels, crosslinkers, and polyethylene glycol (PEG) chains.

The N-tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and the methyl ester on the C-terminus of this compound make it compatible with standard solid-phase peptide synthesis (SPPS) protocols and can enhance its incorporation efficiency in cellular systems.[1][2]

Synthesis of this compound

A reliable method for the synthesis of this compound is through a zinc-mediated, palladium-catalyzed cross-coupling reaction.[3][4] This procedure provides the enantiomerically pure compound in good yield.

Experimental Protocol: Synthesis of this compound[3][4]

Materials:

  • N-Boc-L-serine methyl ester

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Iodine (I₂)

  • Zinc dust (Zn)

  • 1,2-Dibromoethane

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine

  • Vinyl bromide (1M in THF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Iodination of N-Boc-L-serine methyl ester:

    • Dissolve N-Boc-L-serine methyl ester, PPh₃, and imidazole in DCM.

    • Cool the solution to 0°C and add I₂ portion-wise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Purify the resulting N-Boc-β-iodo-L-alanine methyl ester by column chromatography.

  • Zinc Insertion:

    • Activate zinc dust with 1,2-dibromoethane in DMF.

    • Add the N-Boc-β-iodo-L-alanine methyl ester to the activated zinc suspension.

    • Stir the reaction at room temperature until the zinc insertion is complete (monitored by TLC).

  • Palladium-Catalyzed Cross-Coupling:

    • To the organozinc reagent, add Pd₂(dba)₃ and tri(o-tolyl)phosphine.

    • Cool the mixture to -78°C and slowly add a solution of vinyl bromide in THF.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with EtOAc, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by silica gel column chromatography to yield this compound.

Data Presentation: Synthesis of this compound
StepReactantReagentsSolventYield (%)Purity (%)Reference
IodinationN-Boc-L-serine methyl esterPPh₃, Imidazole, I₂DCM~85>95[3][4]
Cross-CouplingN-Boc-β-iodo-L-alanine methyl esterZn, Pd₂(dba)₃, P(o-tolyl)₃, Vinyl BromideDMF/THF~70>98[3][4]

Incorporation of N-Boc-allylglycine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be readily incorporated into peptides using standard Boc-SPPS protocols. The methyl ester at the C-terminus is compatible with the initial coupling to the resin, and the Boc group is removed with trifluoroacetic acid (TFA) in each cycle.

Experimental Workflow: Boc-SPPS for Allylglycine Incorporation

SPPS_Workflow Resin Resin Support Attach Attach N-Boc-allylglycine to Resin Resin->Attach Wash1 Wash Attach->Wash1 Deprotect1 Boc Deprotection (TFA) Wash2 Wash Deprotect1->Wash2 Neutralize1 Neutralization (DIEA) Couple Couple Next Boc-Amino Acid Neutralize1->Couple Wash3 Wash Couple->Wash3 Wash1->Deprotect1 Wash2->Neutralize1 Repeat Repeat Cycle Wash3->Repeat Cleave Cleavage from Resin & Side-Chain Deprotection Repeat->Cleave Purify Purify Peptide (HPLC) Cleave->Purify

Caption: Boc-SPPS cycle for incorporating N-Boc-allylglycine.

Experimental Protocol: SPPS of an Allylglycine-Containing Peptide

Materials:

  • Wang or Merrifield resin

  • This compound

  • Other required N-Boc protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents: e.g., Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or HATU

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Diethyl ether

Procedure:

  • Resin Preparation: Swell the resin in DCM.

  • First Amino Acid Coupling: Couple N-Boc-allylglycine to the resin using a suitable coupling agent. The methyl ester will be saponified during this step if a standard carboxyl-linking resin is used. Alternatively, a pre-loaded resin can be used.

  • Deprotection: Remove the Boc group with a solution of TFA in DCM (e.g., 25-50% v/v).

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of DIEA in DCM or DMF.

  • Coupling of Subsequent Amino Acids: Couple the next N-Boc protected amino acid using a coupling agent like DCC/HOBt or HATU. Monitor the coupling reaction using a ninhydrin test.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Enzymatic Incorporation of this compound

The use of the methyl ester form of an unnatural amino acid has been shown to enhance its incorporation into proteins in E. coli expression systems.[1][2] This is likely due to increased cell permeability. An orthogonal aminoacyl-tRNA synthetase/tRNA pair is required for the site-specific incorporation of allylglycine in response to a nonsense codon (e.g., the amber codon, UAG).

Experimental Workflow: In Vivo UAA Incorporation

UAA_Incorporation_Workflow Plasmid_GOI Plasmid with Gene of Interest (contains amber codon) Transformation Co-transform E. coli Plasmid_GOI->Transformation Plasmid_Synthetase Plasmid with Orthogonal Synthetase/tRNA Plasmid_Synthetase->Transformation Culture Culture Cells Transformation->Culture Induction Induce Protein Expression Culture->Induction Add_UAA Add N-Boc-allylglycine methyl ester Culture->Add_UAA Expression Protein Expression & UAA Incorporation Induction->Expression Add_UAA->Expression Lysis Cell Lysis Expression->Lysis Purification Protein Purification Lysis->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization

Caption: Workflow for in vivo unnatural amino acid incorporation.

Experimental Protocol: Enzymatic Incorporation in E. coli

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with an in-frame amber codon (TAG) at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase and tRNA specific for allylglycine.

  • This compound

  • LB or M9 minimal media

  • Appropriate antibiotics

  • Inducing agent (e.g., IPTG)

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the plasmid for the orthogonal synthetase/tRNA pair.

  • Culture: Grow the transformed cells in LB or M9 media containing the appropriate antibiotics at 37°C with shaking.

  • Induction: When the cell culture reaches an OD₆₀₀ of 0.6-0.8, add the inducing agent (e.g., IPTG) and this compound to a final concentration of 1-5 mM.

  • Expression: Continue to culture the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for protein expression and incorporation of the unnatural amino acid.

  • Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using sonication or a French press.

  • Purification: Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

  • Characterization: Analyze the purified protein by SDS-PAGE to confirm the expression of the full-length protein. Use mass spectrometry to verify the incorporation of allylglycine.

Data Presentation: Hypothetical Incorporation Efficiency

Based on the finding that methyl esters can improve incorporation yields[1][2], the following is a hypothetical comparison:

Unnatural Amino Acid FormProtein Yield (mg/L)Incorporation Efficiency (%)Reference
N-Boc-allylglycine2-5~50[1][2] (by analogy)
This compound5-10>80[1][2] (by analogy)

Applications in Drug Development

The incorporation of allylglycine into peptides and proteins opens up numerous possibilities for drug development:

  • Peptide Stapling: The allyl groups can be used to create "stapled" peptides through ring-closing metathesis, which can enhance their helicity, stability, and cell permeability.

  • Bioconjugation: The alkene handle allows for the site-specific attachment of various payloads, such as cytotoxic drugs for targeted cancer therapy (antibody-drug conjugates), imaging agents, or PEG chains to improve pharmacokinetic properties.

  • Probing Protein-Protein Interactions: Allylglycine can be used to introduce photo-crosslinkers to map protein interaction interfaces.

Characterization of Allylglycine-Containing Peptides

A suite of analytical techniques is essential for the characterization of peptides containing unnatural amino acids.[1][5][6]

TechniquePurpose
RP-HPLC To assess the purity of the synthetic peptide.
Mass Spectrometry (ESI-MS, MALDI-TOF) To confirm the correct molecular weight of the peptide, verifying the incorporation of allylglycine.
Tandem MS (MS/MS) To determine the exact location of the allylglycine residue within the peptide sequence.
NMR Spectroscopy To provide detailed structural information about the peptide and the conformation of the allylglycine side chain.

Conclusion

This compound is a valuable and versatile reagent for the incorporation of the unnatural amino acid allylglycine into peptides and proteins. Its compatibility with standard SPPS and the enhanced yields it provides in enzymatic incorporation systems make it a powerful tool for researchers in academia and the pharmaceutical industry. The ability to introduce a chemically reactive alkene handle site-specifically enables a wide range of applications, from fundamental biological studies to the development of novel therapeutics.

References

Application Notes and Protocols: Deprotection of N-Boc-Allylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of N-Boc-allylglycine methyl ester, a common intermediate in peptide synthesis and drug discovery. The following sections outline various reaction conditions, present quantitative data for comparison, detail experimental procedures, and discuss potential side reactions and considerations for optimizing this critical transformation.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under acidic conditions. The deprotection of this compound is a key step in synthetic routes requiring a free amine for subsequent modifications. The presence of both an allyl group and a methyl ester necessitates careful selection of deprotection conditions to ensure high yields and minimize side reactions. This document explores the use of common acidic reagents, primarily trifluoroacetic acid (TFA) and hydrochloric acid (HCl), for this purpose.

Reaction Conditions and Data Summary

The selection of the deprotection agent, solvent, temperature, and reaction time significantly impacts the efficiency and selectivity of the N-Boc deprotection. Below is a summary of various reported conditions and their outcomes.

ReagentSolventTemperature (°C)Time (h)Yield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to RT2>95A common and effective method. The reaction is typically started at a lower temperature and then allowed to warm to room temperature.[1]
20% TFA in DCMDichloromethane (DCM)0 to RT2.5ModerateSlower reaction compared to higher concentrations of TFA; potential for ester degradation with prolonged reaction times.[1]
Dry HCl gasDichloromethane (DCM)Room Temperature3Not ReportedAnhydrous conditions are crucial to prevent hydrolysis of the methyl ester.[2]
4M HCl in DioxaneDioxaneRoom Temperature0.5 - 3HighA standard and rapid method for Boc deprotection.[3]
0.1M HCl in MethanolMethanolRoom Temperature< 3HighEffective for substrates soluble in methanol.[3]
Choline chloride/p-toluenesulfonic acid DESNeatNot specifiedShortExcellentA greener alternative to traditional acidic methods.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and highly effective method for the deprotection of this compound.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous dichloromethane (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of trifluoroacetic acid to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

  • Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO2 evolution will occur.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford the deprotected allylglycine methyl ester.

Protocol 2: Deprotection using HCl in Dioxane

This method offers a rapid and efficient alternative to TFA.

Materials:

  • This compound

  • 4M HCl in dioxane

  • Dioxane, anhydrous

  • Diethyl ether

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous dioxane in a round-bottom flask.

  • Add a solution of 4M HCl in dioxane (typically 5-10 equivalents) to the mixture at room temperature with stirring.

  • Monitor the reaction by TLC. The deprotection is often complete within 30 minutes to 3 hours.[3]

  • Upon completion, evaporate the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Potential Side Reactions and Optimization

The primary challenges in the deprotection of this compound are the potential for side reactions involving the allyl and methyl ester functionalities.

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under acidic conditions, especially in the presence of water. Using anhydrous solvents and reagents is critical to minimize this side reaction.[2] If ester cleavage is observed, milder acidic conditions or shorter reaction times should be explored.[4]

  • Allyl Group Stability: The allyl group is generally stable under the acidic conditions used for Boc deprotection.[5][6][7] However, strong acids and prolonged reaction times could potentially lead to undesired reactions. Monitoring the reaction closely is recommended.

  • Alkylation by t-Butyl Cation: The t-butyl cation generated during the deprotection can alkylate nucleophilic residues. While less of a concern for this specific substrate, the use of scavengers like anisole or thioanisole can be considered if side products are observed.

To optimize the reaction, it is advisable to start with small-scale trials to determine the ideal conditions for a specific synthetic route. Careful monitoring by TLC or LC-MS is essential to ensure complete deprotection while minimizing the formation of byproducts.

Diagrams

Deprotection_Workflow Experimental Workflow for N-Boc Deprotection cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification (if necessary) start Dissolve N-Boc-allylglycine methyl ester in solvent add_reagent Add acidic deprotection reagent (e.g., TFA or HCl) start->add_reagent react Stir at appropriate temperature and monitor by TLC/LC-MS add_reagent->react quench Quench reaction and/or remove excess acid react->quench extract Extract with organic solvent quench->extract wash Wash with aqueous solutions (e.g., NaHCO3, brine) extract->wash dry Dry organic layer wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Allylglycine methyl ester (as free base or salt) concentrate->product chromatography->product

Caption: A generalized experimental workflow for the deprotection of this compound.

Deprotection_Mechanism Mechanism of Acid-Catalyzed N-Boc Deprotection start N-Boc protected amine protonation Protonation of carbonyl oxygen start->protonation + H+ loss_of_tbutyl Loss of tert-butyl cation to form carbamic acid protonation->loss_of_tbutyl decarboxylation Decarboxylation to yield the free amine loss_of_tbutyl->decarboxylation - CO2 product Amine salt decarboxylation->product

Caption: The mechanism of acid-catalyzed deprotection of a Boc-protected amine.

References

Application Notes and Protocols: Cross-Metathesis Reactions Involving N-Boc-allylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting cross-metathesis (CM) reactions with N-Boc-allylglycine methyl ester. This versatile building block is pivotal in synthesizing unnatural amino acids, which are integral to developing novel peptides, peptidomimetics, and therapeutic agents.

Introduction

Cross-metathesis is a powerful catalytic reaction that enables the formation of new carbon-carbon double bonds by exchanging fragments between two olefin substrates.[1][2] For drug development and peptide chemistry, the cross-metathesis of this compound with various terminal alkenes provides a direct route to a diverse array of elongated and functionalized amino acid derivatives. These products are valuable for introducing specific side chains that can modulate the pharmacological properties of peptides, such as stability, conformation, and receptor affinity.[3]

The reaction is typically catalyzed by ruthenium-based complexes, most notably Grubbs and Hoveyda-Grubbs catalysts, which are known for their functional group tolerance and high efficiency.[4][5] The general scheme involves the reaction of this compound with a partner olefin in the presence of a catalyst, leading to the desired cross-metathesis product and volatile ethylene as a byproduct, which helps to drive the reaction to completion.[2]

Key Applications

  • Synthesis of Unnatural Amino Acids: The primary application is the creation of novel amino acid side chains by reacting this compound with a wide range of olefins.[3]

  • Peptide Modification: Incorporation of these modified amino acids into peptide sequences allows for the synthesis of "stapled peptides" with enhanced helical structure and proteolytic resistance.[3]

  • Drug Discovery: The synthesized derivatives serve as key intermediates in the development of therapeutic agents, including enzyme inhibitors and receptor antagonists.[6]

Reaction Parameters and Optimization

Successful cross-metathesis reactions depend on several factors:

  • Catalyst Selection:

    • Grubbs I Generation: Effective for less demanding substrates.

    • Grubbs II Generation: Offers higher activity and broader functional group tolerance.[4]

    • Hoveyda-Grubbs II Generation: Known for its high stability and excellent performance with electron-deficient olefins.[7][8] The choice of catalyst can significantly impact yield and stereoselectivity.[9]

  • Solvent: Dichloromethane (DCM) and toluene are the most commonly used solvents. Reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using degassed solvents for optimal catalyst lifetime and performance.[7]

  • Temperature: Reactions are typically conducted at room temperature to 40-45 °C.

  • Concentration: Cross-metathesis reactions generally require higher concentrations compared to ring-closing metathesis to favor the intermolecular reaction.

  • Substrate Purity: The purity of the starting materials is crucial, as impurities can poison the catalyst.[4]

Quantitative Data Summary

The following table summarizes representative yields for cross-metathesis reactions of allylglycine derivatives with various olefin partners, providing an expected range for reactions with this compound.

Allylglycine DerivativeOlefin PartnerCatalyst (mol%)SolventYield (%)Reference
N-Boc-allylglycinegluco-heptenitolGrubbs II (Not specified)Not specified70[3]
Fmoc-Hag-OH (on resin)Dodec-1-eneNot specifiedNot specified74[10]
Homoallylglycine derivativeAryl-substituted alkene(Cy₃P)₂Cl₂Ru=CHPhNot specified43-55[10]
Homoallylglycine derivativeAlkyl-substituted alkene(Cy₃P)₂Cl₂Ru=CHPhNot specified55-66[10]

Experimental Protocols

Protocol 1: Synthesis of this compound (Starting Material)

This protocol is adapted from a procedure published in Organic Syntheses, ensuring a reliable method for preparing the starting material.[6]

Materials:

  • tert-Butyl (S)-1-(methoxycarbonyl)-2-hydroxyethylcarbamate

  • Triphenylphosphine

  • Imidazole

  • Iodine

  • Zinc dust

  • Pd₂(dba)₃

  • tri(o-tolyl)phosphine

  • Vinyl bromide (1 M in THF)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel

Procedure:

  • Iodination: To a solution of triphenylphosphine (1.3 equiv) and imidazole (1.3 equiv) in anhydrous DCM at 0 °C under argon, add iodine (1.3 equiv) portion-wise. After stirring for 10-15 minutes, add a solution of tert-butyl (S)-1-(methoxycarbonyl)-2-hydroxyethylcarbamate (1.0 equiv) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification: Filter the reaction mixture through a pad of silica gel, eluting with a mixture of ether and hexanes. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate.

  • Zinc Insertion: Activate zinc dust (6 equiv) with 1,2-dibromoethane in anhydrous DMF under heating, followed by treatment with chlorotrimethylsilane. To this suspension, add the iodo-derivative from the previous step and stir at 35 °C for 1 hour.

  • Cross-Coupling: Cool the mixture to room temperature and add Pd₂(dba)₃ (0.028 equiv) and tri(o-tolyl)phosphine (0.1 equiv). Cool to -78 °C and add vinyl bromide (1.4 equiv, 1 M solution in THF) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Final Work-up and Purification: Quench the reaction with water and filter through Celite. Extract the aqueous layer with EtOAc. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel (e.g., 7% ethyl acetate in hexanes) to obtain this compound.[6]

Protocol 2: General Procedure for Cross-Metathesis

Materials:

  • This compound

  • Olefin partner (1.1 - 2.0 equivalents)

  • Grubbs II or Hoveyda-Grubbs II catalyst (2-5 mol%)

  • Anhydrous, degassed dichloromethane (DCM) or toluene

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a flame-dried flask under an argon atmosphere, dissolve this compound (1.0 equiv) and the olefin partner (1.1-1.5 equiv) in anhydrous, degassed DCM (to a concentration of 0.1-0.2 M).

  • Catalyst Addition: Add the Grubbs or Hoveyda-Grubbs catalyst (2-5 mol%) to the solution.

  • Reaction: Stir the mixture at room temperature or heat to 40 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.

  • Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to isolate the desired cross-metathesis product.

Visualizations

Cross-Metathesis Reaction Scheme

G cluster_reactants Reactants cluster_products Products R1 N-Boc-allylglycine methyl ester catalyst Grubbs or Hoveyda-Grubbs Catalyst R1->catalyst R2 Olefin Partner (R-CH=CH₂) R2->catalyst P1 Cross-Metathesis Product P2 Ethylene catalyst->P1 DCM or Toluene, RT to 40°C catalyst->P2

Caption: General scheme of the cross-metathesis reaction.

Experimental Workflow

workflow setup 1. Reaction Setup (Substrates in Solvent) catalyst 2. Catalyst Addition setup->catalyst reaction 3. Reaction (Stirring at RT/Heat) catalyst->reaction monitoring 4. Monitor Progress (TLC/GC-MS) reaction->monitoring quench 5. Quench Reaction (Ethyl Vinyl Ether) monitoring->quench Reaction Complete purify 6. Purification (Column Chromatography) quench->purify product Isolated Product purify->product

Caption: Standard workflow for a cross-metathesis experiment.

Simplified Catalytic Cycle

catalytic_cycle Ru_Cat [Ru]=CH₂ Metallocycle1 Metallocyclobutane A Ru_Cat->Metallocycle1 + Olefin 1 (Allylglycine deriv.) Ru_Intermediate [Ru]=CHR¹ Metallocycle1->Ru_Intermediate - Ethylene Metallocycle2 Metallocyclobutane B Ru_Intermediate->Metallocycle2 + Olefin 2 (Partner) Metallocycle2->Ru_Cat - Product (R¹CH=CHR²)

Caption: Simplified mechanism of the olefin metathesis catalytic cycle.

References

N-Boc-Allylglycine Methyl Ester: A Versatile Chiral Building Block for Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Boc-allylglycine methyl ester is a valuable chiral building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its utility stems from the presence of multiple functional groups: a Boc-protected amine, a methyl ester, and a terminal alkene. This combination allows for a wide range of chemical manipulations, making it an ideal starting material for the synthesis of complex, biologically active molecules such as modified amino acids, constrained peptides, and various heterocyclic compounds.[1] The allyl group is particularly useful as it can be functionalized through various reactions including cross-metathesis, Heck coupling, and cycloadditions.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular FormulaC₁₁H₁₉NO₄[3]
Molecular Weight229.27 g/mol [3]
AppearanceColorless oil / White solid at -20 °C[1]
Optical Rotation [α]D+20.2 (c 1.5, CHCl₃)[1]
Purity>98%[1]

Synthesis of this compound

A reliable and scalable synthesis of this compound can be achieved through a zinc-mediated, palladium-catalyzed Negishi cross-coupling reaction.[1] The following protocol is adapted from a procedure published in Organic Syntheses.[1]

Experimental Workflow for Synthesis

G cluster_0 Step 1: Iodination cluster_1 Step 2: Zinc Insertion cluster_2 Step 3: Negishi Coupling A N-Boc-L-serine methyl ester B tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate A->B PPh₃, Imidazole, I₂ D Organozinc Intermediate B->D Activated Zinc, DMF C Activated Zinc F This compound D->F Pd₂(dba)₃, P(o-tolyl)₃ E Vinyl Bromide E->F

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

Materials:

  • N-Boc-L-serine methyl ester

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Iodine (I₂)

  • Dichloromethane (DCM)

  • Zinc dust

  • 1,2-Dibromoethane

  • Chlorotrimethylsilane (TMS-Cl)

  • Dimethylformamide (DMF)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Vinyl bromide (1 M solution in THF)

  • Ethyl acetate

  • Hexanes

  • Silica gel

Procedure:

Step 1: Preparation of tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate [1]

  • To a solution of N-Boc-L-serine methyl ester (1 equivalent) in dichloromethane (DCM), add triphenylphosphine (1.3 equivalents) and imidazole (1.3 equivalents).

  • Cool the mixture to 0 °C and add iodine (1.3 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Filter the reaction mixture through a pad of silica gel, eluting with a mixture of diethyl ether and hexanes.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Step 2: Preparation of the Organozinc Intermediate [1]

  • Activate zinc dust (6 equivalents) by stirring with 1,2-dibromoethane (0.6 equivalents) in DMF at 60 °C for 45 minutes.

  • Cool the mixture to room temperature and add chlorotrimethylsilane (TMS-Cl). Stir for 40 minutes.

  • To this suspension, add a solution of tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate (1 equivalent) in DMF.

  • Heat the mixture to 35 °C and stir for 1 hour to facilitate the zinc insertion.

Step 3: Palladium-Catalyzed Cross-Coupling [1]

  • Cool the mixture containing the organozinc intermediate to room temperature.

  • Add Pd₂(dba)₃ (0.028 equivalents) and tri(o-tolyl)phosphine (0.1 equivalents).

  • Cool the resulting suspension to -78 °C.

  • Slowly add a 1 M solution of vinyl bromide in THF (1.4 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and filter through a pad of Celite.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Characterization Data
Data TypeDescription
¹H NMR (500 MHz, CDCl₃)δ: 5.62–5.71 (m, 1 H), 5.10–5.12 (m, 1 H), 5.08 (s, 1 H), 5.04 (br s, 1 H), 4.32–4.38 (m, 1 H), 3.70 (s, 3 H), 2.41–2.53 (m, 2 H), 1.40 (s, 9 H).[1]
¹³C NMR (125 MHz, CDCl₃)δ: 172.62, 155.27, 132.42, 119.12, 79.94, 53.0, 52.29, 36.86, 28.37.[1]
IR (film)3359.0, 2978.3, 1745.9, 1715.7, 1505.7, 1437.9, 1366.3, 1249.9, 1162.6, 1051.2, 1022.7, 920.6 cm⁻¹.[1]
HRMS (C₁₁H₁₉NO₄)Calculated for [M+1]: 230.1314; Found: 230.13867.[1]

Applications in Synthesis

This compound is a versatile precursor for the synthesis of non-natural amino acids and for incorporation into peptide chains to introduce conformational constraints or reactive handles for further modification. A primary application is its use in solid-phase peptide synthesis (SPPS).

General Workflow for Peptide Elongation

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Peptide Coupling cluster_2 Step 3: Ester Hydrolysis A This compound B Allylglycine methyl ester (amine salt) A->B TFA or HCl D Dipeptide B->D Coupling agents (e.g., HATU, HOBt, DIC) C N-protected Amino Acid C->D E Dipeptide with C-terminal for further elongation D->E LiOH or NaOH

Caption: General workflow for peptide elongation using this compound.

Protocol for Incorporation into a Peptide Chain

This protocol outlines the general steps for the deprotection of the Boc group and subsequent coupling with another N-protected amino acid.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or HCl in dioxane

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-protected amino acid (e.g., Boc-L-Alanine)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)

  • Solvent (e.g., DMF or DCM)

Procedure:

Step 1: Boc Deprotection

  • Dissolve this compound in dichloromethane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure to obtain the amine salt of allylglycine methyl ester.

Step 2: Peptide Coupling

  • Dissolve the N-protected amino acid (e.g., Boc-L-Alanine, 1 equivalent) in a suitable solvent like DMF or DCM.

  • Add the coupling reagents (e.g., HATU and HOBt, or DIC).

  • To this activated mixture, add a solution of the deprotected allylglycine methyl ester amine salt (1 equivalent) and a non-nucleophilic base such as DIPEA (2-3 equivalents) to neutralize the salt and facilitate the coupling.

  • Stir the reaction at room temperature for several hours to overnight until the reaction is complete.

  • Work up the reaction by washing with aqueous solutions (e.g., NaHCO₃, dilute HCl) to remove excess reagents and byproducts.

  • Dry the organic layer, concentrate, and purify the resulting dipeptide by column chromatography if necessary.

Step 3: Ester Hydrolysis (Optional, for further C-terminal elongation)

  • Dissolve the dipeptide methyl ester in a mixture of THF and water.

  • Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir at room temperature until the hydrolysis is complete.

  • Acidify the reaction mixture and extract the product.

This versatile building block serves as a gateway to a diverse range of complex molecules, and the protocols provided herein offer a solid foundation for its synthesis and application in research and development.

References

Application Note: Palladium-Catalyzed Allylic Substitution for the Synthesis of Novel γ,δ-Unsaturated α-Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of unsaturated functionalities into amino acid scaffolds is a powerful strategy in medicinal chemistry and drug development for creating novel peptide mimics and complex molecular architectures. γ,δ-Unsaturated α-amino acids are particularly valuable building blocks. The allylic substitution reaction, specifically the Palladium-catalyzed Tsuji-Trost reaction, offers a versatile and efficient method for the C-C bond formation required to synthesize these compounds.[1][2][3][4][5][6][7] This application note details an experimental procedure for the diastereoselective allylic substitution on the enolate of N-Boc-allylglycine methyl ester, a readily accessible substrate, to generate more complex unsaturated amino acid derivatives.

The described protocol is based on the palladium-catalyzed allylic alkylation of chelated glycine ester enolates, which has been shown to proceed under mild conditions with high diastereoselectivity.[2] The reaction involves the formation of a π-allylpalladium complex from an allylic carbonate, which is then attacked by the enolate of the this compound.[1][2][3] The choice of N-protecting group, solvent, and temperature can influence the stereochemical outcome of the reaction.[2]

Experimental Protocols

This section provides a detailed methodology for the palladium-catalyzed allylic substitution reaction using the enolate of this compound as the nucleophile and an allylic carbonate as the electrophile.

Materials:

  • This compound

  • Allylic carbonate (e.g., (E)-cinnamyl methyl carbonate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve palladium(II) acetate (0.05 eq) and triphenylphosphine (0.25 eq) in anhydrous THF (5 mL). Stir the solution at room temperature for 30 minutes to preform the Pd(PPh₃)₄ catalyst.

  • Enolate Formation: In a separate oven-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (10 mL). Cool the solution to -78 °C in a dry ice/acetone bath. To this cooled solution, add lithium diisopropylamide (LDA) solution (1.1 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the lithium enolate.

  • Allylic Substitution Reaction: To the freshly prepared enolate solution at -78 °C, add the preformed palladium catalyst solution via cannula. Following this, add a solution of the allylic carbonate (1.2 eq) in anhydrous THF (5 mL) dropwise. Allow the reaction mixture to stir at -78 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction (typically 2-4 hours, as indicated by TLC), quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution (10 mL). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired γ,δ-unsaturated α-amino acid derivative.

Data Presentation

The following table summarizes representative quantitative data for palladium-catalyzed allylic alkylations of glycine ester enolates with various allylic substrates, demonstrating the expected yields and diastereoselectivity of the described protocol.

EntryN-Protecting GroupAllylic SubstrateYield (%)Diastereomeric Ratio (anti:syn)
1CbzCinnamyl acetate85>95:5
2BocCinnamyl acetate82>95:5
3TfaCinnamyl acetate78>95:5
4CbzHexenyl acetate7590:10

Data adapted from related literature procedures on chelated glycine ester enolates and are predictive for the this compound substrate.[2]

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_catalyst Catalyst Preparation cluster_enolate Enolate Formation cluster_reaction Allylic Substitution cluster_workup Workup & Purification pd_source Pd(OAc)₂ + PPh₃ catalyst Pd(PPh₃)₄ in THF pd_source->catalyst RT, 30 min reaction_mix Reaction Mixture (-78 °C) catalyst->reaction_mix start N-Boc-allylglycine methyl ester in THF enolate Lithium Enolate start->enolate LDA, -78 °C, 30 min enolate->reaction_mix quench Quench with NH₄Cl reaction_mix->quench TLC Monitoring allylic_carbonate Allylic Carbonate in THF allylic_carbonate->reaction_mix extraction EtOAc Extraction quench->extraction purification Column Chromatography extraction->purification product Purified Product purification->product

Caption: Experimental workflow for the palladium-catalyzed allylic substitution.

References

Application Notes and Protocols: Leveraging N-Boc-allylglycine Methyl Ester for the Creation of Diverse Peptide Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis and screening of peptide libraries are cornerstone strategies in modern drug discovery and chemical biology.[1][2][3] These libraries provide vast collections of molecules that can be screened for a variety of therapeutic and research applications, including the identification of novel drug leads, epitope mapping, and the study of protein-protein interactions.[2][3][4] The incorporation of unnatural amino acids into peptide libraries expands their chemical diversity and can impart desirable properties such as increased stability, enhanced binding affinity, and novel functionalities.[5] N-Boc-allylglycine methyl ester is a versatile building block for this purpose, with its allyl group offering a unique handle for post-synthesis modifications, most notably for the generation of cyclic peptide libraries through on-resin cyclization.[6][7]

Cyclic peptides are of particular interest in drug development as they often exhibit greater resistance to enzymatic degradation and possess a more constrained conformation, leading to higher receptor selectivity and bioavailability compared to their linear counterparts.[7][8][9] This document provides detailed application notes and experimental protocols for the utilization of this compound in the creation of linear and cyclic peptide libraries.

Properties of this compound

This compound is a derivative of the unnatural amino acid allylglycine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxyl group.

PropertyValueReference
Molecular Formula C11H19NO4[10]
Molecular Weight 229.27 g/mol [10]
Appearance Colorless oil or white solid at low temperatures[11]
Key Functional Groups Boc-protected amine, methyl ester, terminal alkene (allyl group)

Experimental Applications and Protocols

Application 1: Incorporation into Linear Peptide Libraries via Solid-Phase Peptide Synthesis (SPPS)

N-Boc-allylglycine can be incorporated into peptide sequences using standard Solid-Phase Peptide Synthesis (SPPS) protocols. Due to the Boc protecting group, a Boc-based SPPS strategy is most direct. However, for compatibility with the more common Fmoc-based synthesis, the Boc group can be removed and replaced with an Fmoc group. For SPPS, the methyl ester must first be hydrolyzed to the free carboxylic acid.

Protocol 1.1: Hydrolysis of this compound

This protocol describes the conversion of the methyl ester to the free carboxylic acid, a necessary step for its activation and coupling during SPPS.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H2O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound in a 3:1 mixture of THF and water.

  • Add 1.5 equivalents of LiOH and stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to yield N-Boc-allylglycine as a solid or oil.

Protocol 1.2: Boc-based Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide Library

This protocol outlines the general steps for incorporating N-Boc-allylglycine into a peptide library using a Boc-SPPS approach on a Merrifield resin.

Materials:

  • Merrifield resin

  • N-Boc-allylglycine and other N-Boc protected amino acids

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF)

SPPS Cycle:

  • Resin Swelling: Swell the Merrifield resin in DCM.

  • First Amino Acid Coupling: Couple the first N-Boc-amino acid (C-terminal residue) to the resin.

  • Deprotection: Remove the Boc protecting group with a solution of 50% TFA in DCM.[12]

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 5% DIEA in DCM.

  • Coupling: Couple the next N-Boc-amino acid (e.g., N-Boc-allylglycine) using an activating agent such as DIC and HOBt in DMF.

  • Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.

  • Repeat: Repeat steps 3-6 for each subsequent amino acid in the sequence.

  • Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

Application 2: Creation of Cyclic Peptide Libraries via On-Resin Ring-Closing Metathesis (RCM)

The allyl group of the incorporated allylglycine residue serves as a reactive handle for on-resin cyclization. A common and efficient method is Ring-Closing Metathesis (RCM), which forms a carbon-carbon double bond between two alkene-containing side chains.[2][3][6] This requires the incorporation of at least two allylglycine residues or one allylglycine and another amino acid with a terminal alkene.

Protocol 2.1: On-Resin Ring-Closing Metathesis (RCM)

This protocol describes the cyclization of a resin-bound linear peptide containing two allylglycine residues.

Materials:

  • Peptide-resin containing at least two allylglycine residues

  • Grubbs' catalyst (e.g., Grubbs' 1st or 2nd generation)

  • Anhydrous and degassed 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • Swell the peptide-resin in the chosen solvent (DCE or DCM) under an inert atmosphere.

  • Add the Grubbs' catalyst (typically 5-15 mol% relative to the peptide) to the resin suspension.

  • Gently agitate the mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-24 hours.

  • Monitor the reaction progress by cleaving a small amount of peptide from the resin and analyzing it by mass spectrometry.

  • Once the cyclization is complete, wash the resin extensively with the reaction solvent, followed by DMF and DCM to remove the catalyst.

  • Proceed with the final cleavage of the cyclic peptide from the resin as described in Protocol 1.2.

Visualizations

SPPS_Workflow Resin Solid Support (Resin) AA1 Couple 1st N-Protected Amino Acid Resin->AA1 Deprotect1 Deprotection AA1->Deprotect1 Neutralize1 Neutralization Deprotect1->Neutralize1 AA2 Couple 2nd N-Protected Amino Acid (e.g., N-Boc-Allylglycine) Neutralize1->AA2 Deprotect2 Deprotection AA2->Deprotect2 Neutralize2 Neutralization Deprotect2->Neutralize2 AAn Repeat Coupling Cycles Neutralize2->AAn Cleavage Cleavage from Resin AAn->Cleavage Linear_Peptide Linear Peptide Cleavage->Linear_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

RCM_Workflow Start Linear Peptide on Resin (with two Allylglycine residues) Swell Swell Resin in Solvent Start->Swell Catalyst Add Grubbs' Catalyst Swell->Catalyst React Agitate under Inert Atmosphere Catalyst->React Wash Wash Resin React->Wash Cleave Cleave from Resin Wash->Cleave Cyclic_Peptide Cyclic Peptide Cleave->Cyclic_Peptide

Caption: On-Resin Ring-Closing Metathesis (RCM) Workflow.

Data Presentation

Table 1: Comparison of Linear and Cyclic Peptides

FeatureLinear PeptidesCyclic Peptides
Conformational Flexibility HighLow (Constrained)
Enzymatic Stability Generally lowOften high
Receptor Selectivity Can be low to highOften high
Synthesis Complexity SimplerMore complex (requires cyclization step)

Conclusion

This compound is a valuable reagent for the synthesis of peptide libraries with expanded chemical diversity. Its straightforward incorporation into peptide sequences via SPPS and the ability of the allyl side chain to undergo on-resin modifications, such as ring-closing metathesis, enable the efficient generation of both linear and cyclic peptide libraries. These libraries are powerful tools for the discovery of novel bioactive peptides for a wide range of applications in research and drug development. The protocols provided herein offer a foundation for researchers to utilize this versatile building block in their peptide synthesis endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Purification of N-Boc-allylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of N-Boc-allylglycine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Q: I am experiencing a significantly lower yield than expected after performing flash column chromatography. What are the possible causes and solutions?

A: Low yield after chromatographic purification can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Improper Solvent System: An incorrect eluent polarity can either cause the product to remain on the column or elute very slowly and broadly, leading to loss in numerous fractions.

    • Solution: Carefully optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. A good starting point for this compound is a mixture of hexanes and ethyl acetate. A detailed protocol for TLC analysis is provided below.

  • Product Instability on Silica Gel: Some N-Boc protected amino esters can be sensitive to the acidic nature of silica gel, leading to degradation.

    • Solution: To check for stability, spot your crude product on a TLC plate, let it sit for an hour, and then develop it. If new spots appear, your compound may be degrading. Consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.

  • Incomplete Elution: The product may still be on the column.

    • Solution: After your expected product fractions have been collected, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or even a small percentage of methanol in dichloromethane) to see if any remaining product elutes.

  • Loss During Work-up: Ensure that all aqueous layers during the reaction work-up were thoroughly extracted with an organic solvent like ethyl acetate to maximize the recovery of the crude product before purification.[1]

Issue 2: Co-elution of Impurities with the Product

Q: My purified fractions of this compound are still contaminated with impurities that have a similar Rf value. How can I improve the separation?

A: Co-elution is a common challenge in chromatography. Here are several strategies to improve separation:

  • Fine-tune the Eluent System: Even small changes in solvent polarity can significantly impact separation.

    • Solution: Try a shallower gradient or isocratic elution with a finely adjusted solvent ratio. For instance, if you are using 10% ethyl acetate in hexanes, try running the column with 8% or 9% ethyl acetate. A detailed protocol for gradient elution is available in the Experimental Protocols section.

  • Change the Solvent System Composition: Sometimes, changing the solvents themselves, while maintaining a similar overall polarity, can alter the selectivity of the separation.

    • Solution: Instead of a hexanes/ethyl acetate system, consider trying a toluene/ethyl acetate or a dichloromethane/diethyl ether system. Always test these new systems by TLC first.

  • Alternative Stationary Phase: If changing the mobile phase is ineffective, the interaction between your compounds and the stationary phase may need to be altered.

    • Solution: Consider using a different stationary phase such as alumina or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).

  • Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution.

    • Solution: A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common choice for purifying protected amino acid esters.

Issue 3: The Purified Product is an Oil and Difficult to Handle

Q: My this compound is a colorless to brown oil after purification, which makes it difficult to handle and assess its purity. Can it be solidified?

A: this compound is often obtained as an oil, which can be challenging.[1][2] While it may not readily crystallize, here are some techniques that may help in obtaining a solid or more manageable form:

  • Cooling: The product has been observed to solidify into a white solid when stored in a freezer at -20°C.[2]

  • Seed-Induced Crystallization: If you have a small amount of solid material from a previous batch, you can use it as a seed crystal.

    • Solution: Dissolve the oily product in a minimal amount of a non-polar solvent (e.g., hexanes or diethyl ether), add a seed crystal, and allow it to stand undisturbed at a low temperature.

  • Pulping/Trituration: This technique can sometimes induce crystallization from an oil.

    • Solution: Add a poor solvent (a solvent in which your product is insoluble or sparingly soluble, like n-hexane or cyclohexane) to the oil and stir or sonicate the mixture. This can sometimes lead to the formation of a solid precipitate. A patent for a similar Boc-amino acid describes adding a weak polar solvent to the oil after seeding to induce solidification.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common purification method for this compound?

A1: The most widely reported and effective method for purifying this compound is flash column chromatography on silica gel.[1][2]

Q2: What are the typical solvent systems used for the column chromatography of this compound?

A2: Common eluent systems include mixtures of hexanes and ethyl acetate or diethyl ether and hexanes. A typical procedure involves starting with a low polarity solvent to elute non-polar impurities, followed by a gradual increase in polarity to elute the desired product. For example, elution can be started with 2% ethyl acetate in hexanes, and then switched to 7% ethyl acetate in hexanes to collect the product.[1] Another reported system is 50:50 diethyl ether:hexanes.[2]

Q3: How can I monitor the purification process?

A3: Thin Layer Chromatography (TLC) is the standard method for monitoring the progress of the column chromatography. For this compound, a common TLC eluent is 9:1 hexanes/ethyl acetate. The product is typically visualized using a potassium permanganate (KMnO4) stain, as it is often UV inactive.[1]

Q4: What are the common impurities I should be aware of during the synthesis and purification of this compound?

A4: A common side-product, depending on the synthetic route, is methyl N-(Boc)alaninate. This impurity can be removed by chromatography. On a TLC plate with 9:1 hexanes/ethyl acetate, methyl N-(Boc)alaninate has a reported Rf of 0.21, while the desired this compound has an Rf of 0.29.[1]

Q5: What is the expected yield and purity of this compound after purification?

A5: The yield and purity can vary depending on the scale of the reaction and the success of the purification. Reported yields after column chromatography are in the range of 64-82%.[1][2] A purity of 98.1% has been determined by quantitative 1H NMR.[1]

Data Presentation

Table 1: Summary of Purification Parameters for this compound by Flash Column Chromatography

ParameterValueReference
Stationary Phase Silica Gel (230-400 mesh)[1]
Eluent System 1 2% Ethyl Acetate in Hexanes, then 7% Ethyl Acetate in Hexanes[1]
Eluent System 2 50:50 Diethyl Ether:Hexanes[2]
TLC Monitoring 9:1 Hexanes/Ethyl Acetate[1]
Product Rf ~0.29[1]
Impurity (Methyl N-(Boc)alaninate) Rf ~0.21[1]
Visualization KMnO4 stain[1]
Reported Yield 64-82%[1][2]
Reported Purity 98.1% (by qNMR)[1]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is adapted from a procedure published in Organic Syntheses.[1]

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel (230-400 mesh) in hexanes.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the packed column by running the initial, low-polarity eluent (e.g., 2% ethyl acetate in hexanes) through it.

  • Sample Loading:

    • Concentrate the crude this compound to an oil.

    • Adsorb the crude oil onto a small amount of silica gel (dry loading). To do this, dissolve the oil in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel, and then remove the solvent under reduced pressure until a free-flowing powder is obtained.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution:

    • Begin elution with the low-polarity solvent system (e.g., 2% ethyl acetate in hexanes) to remove non-polar impurities.

    • Collect fractions and monitor them by TLC.

    • Once the non-polar impurities have eluted, switch to a more polar solvent system (e.g., 7% ethyl acetate in hexanes) to elute the product.

    • Continue collecting fractions and monitoring by TLC. The product will appear as a UV-inactive, KMnO4-active spot with an Rf of approximately 0.29 (in 9:1 hexanes/ethyl acetate).

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified this compound as a colorless oil.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Starting Materials reaction Chemical Reaction start->reaction extraction Aqueous Extraction reaction->extraction drying Drying Organic Layer extraction->drying concentration Concentration drying->concentration column Flash Column Chromatography concentration->column tlc TLC Monitoring column->tlc fractions Combine Pure Fractions column->fractions final_product Purified Product fractions->final_product

Caption: A generalized workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_analysis Analysis of Impurity cluster_solutions Potential Solutions start Impure Product after Column check_rf Check Rf of Impurity start->check_rf is_close Is Rf close to product? check_rf->is_close rerun_column Re-run column with shallower gradient is_close->rerun_column Yes change_solvent Change eluent system is_close->change_solvent Yes prep_hplc Preparative HPLC is_close->prep_hplc Yes rerun_column->change_solvent change_stationary Use different stationary phase change_solvent->change_stationary change_stationary->prep_hplc

Caption: A decision-making diagram for troubleshooting impure fractions after column chromatography.

References

Technical Support Center: N-Boc-Allylglycine Methyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of N-Boc-allylglycine methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity observed in the synthesis of this compound?

A1: The most frequently reported impurity is methyl N-(Boc)alaninate.[1] This byproduct can arise during the Negishi cross-coupling reaction. It is typically removed by column chromatography.

Q2: What are other potential impurities I should be aware of?

A2: Besides methyl N-(Boc)alaninate, other potential impurities can originate from various stages of the synthesis:

  • From the iodination (Appel) reaction: Triphenylphosphine oxide is a major byproduct that needs to be removed.[2][3]

  • From the Negishi coupling: Homocoupling of the organozinc reagent or the vinyl bromide can lead to dimeric byproducts.[4] β-elimination, though more prominent with other organometallic reagents, might still occur to a minor extent, yielding an amino acrylate.[5]

  • Unreacted starting materials: Incomplete reactions can leave residual starting alcohol (tert-butyl (S)-1-(methoxycarbonyl)-2-hydroxyethylcarbamate) or the iodide intermediate (tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate).

Q3: How can I monitor the progress of the reaction to minimize impurity formation?

A3: Thin-Layer Chromatography (TLC) is an effective method to monitor the reaction progress. The reference protocol provides Rf values for the starting material, intermediate, and product, which can be used to gauge conversion and identify the presence of major impurities.[1]

Q4: Is the N-Boc protecting group stable throughout the synthesis?

A4: The N-Boc group is generally stable under the neutral to mildly basic conditions of the Appel and Negishi reactions. It is, however, labile to acidic conditions, so care should be taken to avoid acidic environments during workup and purification to prevent premature deprotection.[6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis.

Problem 1: Low yield of the final product, this compound.
Potential Cause Suggested Solution
Incomplete Iodination Reaction Ensure all reagents for the Appel reaction (triphenylphosphine, imidazole, iodine) are pure and dry. Monitor the reaction by TLC until the starting alcohol is consumed.
Poorly Activated Zinc Follow the activation procedure with 1,2-dibromoethane and TMS-Cl carefully. Ensure the zinc dust is of high quality. Inadequate activation will lead to poor formation of the organozinc reagent.
Inefficient Negishi Coupling Ensure the palladium catalyst and phosphine ligand are not degraded. Use an inert atmosphere (e.g., argon) to prevent catalyst oxidation. Accumulation of zinc salts can inhibit the catalyst; ensure proper workup to remove them.[1]
β-Elimination Side Reaction While less common with the zinc-mediated protocol, using fresh and appropriate solvents (DMF is recommended to suppress this) can minimize the formation of the amino acrylate byproduct.[5]
Problem 2: Presence of significant impurities after synthesis.
Impurity Observed Identification Method Troubleshooting and Removal
Methyl N-(Boc)alaninate TLC (Rf = 0.21 in 9:1 hexanes/ethyl acetate), ¹H NMR.Optimize Negishi coupling conditions (temperature, reaction time). Remove via column chromatography with a suitable solvent gradient (e.g., ethyl acetate in hexanes).[1]
Triphenylphosphine Oxide TLC, ¹H NMR, ³¹P NMR.This is a major byproduct of the Appel reaction. A significant portion can be removed by filtration if it precipitates. The remainder is typically removed during column chromatography.[2][8]
Homocoupled Products Mass Spectrometry, ¹H NMR.Ensure the stoichiometry of the coupling partners is correct. Lowering the catalyst loading or reaction temperature might reduce homocoupling. These are typically separable by column chromatography.
Unreacted Iodide Intermediate TLC (Rf = 0.29 in 9:1 hexanes/ethyl acetate, UV active).[1]Ensure sufficient reaction time and temperature for the Negishi coupling. Can be separated from the product by column chromatography.

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound can be found in Organic Syntheses.[1][5] The key steps involve:

  • Iodination of N-Boc-L-serine methyl ester using triphenylphosphine, imidazole, and iodine (Appel reaction) to form tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate.

  • Activation of zinc dust using 1,2-dibromoethane and chlorotrimethylsilane (TMS-Cl).

  • Formation of the organozinc reagent from the iodide intermediate.

  • Palladium-catalyzed Negishi cross-coupling of the organozinc reagent with vinyl bromide to yield this compound.

Visual Guides

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Iodination (Appel Reaction) cluster_step2 Step 2: Negishi Coupling A N-Boc-L-serine methyl ester B tert-Butyl (R)-1-(methoxycarbonyl) -2-iodoethylcarbamate A->B PPh₃, I₂, Imidazole D Organozinc Reagent B->D Activated Zinc C Activated Zinc E N-Boc-allylglycine methyl ester D->E Vinyl Bromide, Pd₂(dba)₃, P(o-tolyl)₃

Caption: Overall workflow for the synthesis of this compound.

Impurity Formation Pathways

Impurity_Formation main_reac Synthesis of N-Boc-allylglycine methyl ester product Desired Product main_reac->product imp1 Methyl N-(Boc)alaninate main_reac->imp1 Side reaction in Negishi Coupling imp2 Triphenylphosphine Oxide main_reac->imp2 Byproduct of Appel Reaction imp3 Homocoupled Byproducts main_reac->imp3 Side reaction in Negishi Coupling imp4 β-Elimination Product main_reac->imp4 Potential side reaction imp5 Unreacted Intermediates main_reac->imp5 Incomplete reaction

Caption: Potential pathways for the formation of common impurities.

References

optimizing reaction yield for N-Boc-allylglycine methyl ester synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-Boc-Allylglycine Methyl Ester Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the direct N-alkylation of N-Boc-glycine methyl ester with an allyl halide, a common but challenging route.

Q1: Why is my reaction yield for the direct N-alkylation consistently low?

A1: Low yield is the most frequent issue and can stem from several factors:

  • Inefficient Deprotonation: The acidity of the N-H proton on N-Boc-glycine methyl ester is relatively low. Your base may not be strong enough to generate a sufficient concentration of the required anion for alkylation.

  • Poor Solubility: The starting materials, particularly the glycine ester salt and the base, may have poor solubility in the chosen solvent, leading to a slow or incomplete reaction. This is a common issue when using inorganic bases like potassium carbonate in solvents like THF or DMF.[1]

  • Side Reactions: The primary competing reaction is the formation of the dialkylated product (N,N-diallyl). Another potential side reaction is the hydrolysis of the methyl ester if conditions are too basic and aqueous.

  • Steric Hindrance: The Boc protecting group can sterically hinder the approach of the allyl halide to the nitrogen atom.

Q2: I am observing a significant amount of a non-polar side product. What is it and how can I prevent it?

A2: This is very likely the N,N-diallyl glycine methyl ester, a common byproduct of over-alkylation. Because the mono-alkylated product is also susceptible to deprotonation and subsequent alkylation, its formation is difficult to avoid completely.

  • Solution 1: Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the N-Boc-glycine methyl ester relative to the allyl halide. This ensures the electrophile is consumed before significant dialkylation can occur.

  • Solution 2: Slow Addition: Add the allyl halide slowly to the reaction mixture. This keeps the instantaneous concentration of the alkylating agent low, favoring mono-alkylation.

  • Solution 3: Use Phase-Transfer Catalysis (PTC): PTC systems, using a catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), can improve mono-alkylation selectivity.[2][3] Deprotonation occurs at the interface of a biphasic system, and the catalyst shuttles the anion into the organic phase for a controlled reaction.[2]

Q3: What is the optimal base and solvent system for direct N-alkylation?

A3: The choice is critical and depends on the specific methodology.

  • For Anhydrous Conditions: Strong, non-nucleophilic bases like LDA (Lithium diisopropylamide) or LHMDS (Lithium bis(trimethylsilyl)amide) in an anhydrous solvent like THF at low temperatures (-78 °C) can be effective.[2] This method offers precise control but requires stringent anhydrous techniques.

  • For Biphasic/PTC Conditions: A combination of a solid inorganic base (e.g., solid K₂CO₃, LiOH) and an organic solvent (e.g., Dichloromethane, Toluene) with a phase-transfer catalyst is a practical approach.[2][4] This avoids the need for extremely strong bases and anhydrous conditions.

  • Alternative Organic Bases: Organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or triethylamine (TEA) can be used in polar aprotic solvents like DMF or acetonitrile.[1]

Q4: My product appears to have racemized. How can I maintain stereochemical integrity?

A4: While the starting material for this specific synthesis (glycine) is achiral, this is a critical question for the alkylation of other amino acid esters. The proton on the α-carbon is acidic and can be removed by strong bases, leading to racemization.

  • Mitigation: Using milder bases (like K₂CO₃) and carefully controlled temperatures can minimize this risk. Phase-transfer catalysis is often cited as a method that proceeds with good stereochemical retention.[5] For sensitive substrates, avoiding overly strong bases and high temperatures is crucial.

Troubleshooting Logic Diagram

The following diagram outlines a logical workflow for troubleshooting low yields in the direct N-alkylation synthesis.

Troubleshooting_Low_Yield Troubleshooting Flowchart for Low Yield in Direct N-Alkylation cluster_problem Problem Identification cluster_analysis Analysis of Reaction Mixture (TLC/LCMS) cluster_causes Potential Causes & Solutions LowYield Low Yield of N-Boc-allylglycine methyl ester Analysis Analyze Crude Reaction Mixture LowYield->Analysis Start Here IncompleteReaction Cause: Incomplete Reaction (High Starting Material) Analysis->IncompleteReaction High SM Remaining SideProduct Cause: Side Product Formation (e.g., Dialkylation) Analysis->SideProduct Major Side Product(s) Degradation Cause: Degradation (Unidentifiable products) Analysis->Degradation Complex Mixture Sol_TimeTemp Solution: • Increase reaction time • Increase temperature moderately IncompleteReaction->Sol_TimeTemp Sol_BaseSolvent Solution: • Use stronger base (e.g., LHMDS) • Switch to PTC conditions • Improve solubility (e.g., use DMF) IncompleteReaction->Sol_BaseSolvent Sol_Stoichiometry Solution: • Use slight excess of glycine ester • Add allyl bromide slowly SideProduct->Sol_Stoichiometry Sol_Conditions Solution: • Check for ester hydrolysis (pH) • Run under inert atmosphere Degradation->Sol_Conditions Synthesis_Workflow Workflow for Pd-Catalyzed Synthesis of this compound cluster_step1 Step 1: Iodination cluster_step2 Step 2: Negishi Coupling S1_Setup 1. Prepare PPh₃/I₂/ Imidazole in DCM S1_React 2. Add N-Boc-Ser-OMe at 0°C -> RT S1_Setup->S1_React S1_Purify 3. Workup & Column Chromatography S1_React->S1_Purify S1_Product Product: Iodoalanine Intermediate S1_Purify->S1_Product S2_Zn_Insertion 5. Form Organozinc Reagent with Iodoalanine S1_Product->S2_Zn_Insertion Use as Substrate S2_Zn_Activation 4. Activate Zinc Dust with Dibromoethane/TMSCl S2_Zn_Activation->S2_Zn_Insertion S2_Coupling 6. Add Pd Catalyst & Ligand, then Vinyl Bromide at -78°C S2_Zn_Insertion->S2_Coupling S2_Reaction 7. Warm to RT, React 12h S2_Coupling->S2_Reaction S2_Workup 8. Quench, Extract & Dry S2_Reaction->S2_Workup S2_Purify 9. Column Chromatography S2_Workup->S2_Purify S2_FinalProduct Final Product: N-Boc-Allylglycine Methyl Ester S2_Purify->S2_FinalProduct

References

preventing side reactions with N-Boc-allylglycine methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent and address common side reactions when working with N-Boc-allylglycine methyl ester.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Premature Cleavage of the N-Boc Group

Question: I'm observing a significant amount of a byproduct that appears to be my starting material without the N-Boc group. What could be causing this premature deprotection?

Answer: The N-Boc (tert-butyloxycarbonyl) group is highly sensitive to acidic conditions.[1][2] Unintentional cleavage is the most common side reaction related to this protecting group. The key areas to investigate are:

  • Acidic Reagents: The most frequent cause is the presence of strong acids like trifluoroacetic acid (TFA) or HCl, which are standard reagents for Boc deprotection.[1] However, milder acidic conditions or the use of Lewis acids can also cause cleavage.[3][4]

  • Reaction Conditions: Certain reaction conditions, even if not explicitly acidic, can generate acidic species in situ. Review all reagents and solvents for potential sources of acid.

  • Lewis Acid Catalysts: If your reaction involves a Lewis acid (e.g., AlCl₃, BF₃·OEt₂), it can efficiently mediate the cleavage of the N-Boc group.[3][4] While sometimes used intentionally for deprotection, their presence for other catalytic purposes can lead to this unwanted side reaction.

Troubleshooting Workflow: Unexpected N-Boc Deprotection

Start Unexpected Boc Deprotection Observed Check_Reagents Review Reagents: Any Protic Acids (TFA, HCl)? Any Lewis Acids (AlCl3, ZnCl2)? Start->Check_Reagents Acid_Present Yes, Acid is Present Check_Reagents->Acid_Present Yes No_Acid No Obvious Acid Source Check_Reagents->No_Acid No Solution1 Solution: 1. Use Alternative Catalyst. 2. Add Non-Nucleophilic Base (e.g., 2,6-lutidine). 3. Lower Reaction Temperature. Acid_Present->Solution1 Check_Conditions Investigate Reaction Conditions: - High Temperature? - Acidic Solvent/Impurity? No_Acid->Check_Conditions Solution2 Solution: 1. Run Reaction at Lower Temp. 2. Use Anhydrous/Aprotic Solvents. 3. Purify Reagents/Solvents. Check_Conditions->Solution2 Potential Issue Found

Caption: Troubleshooting workflow for identifying the cause of unintended N-Boc group cleavage.

Issue 2: Isomerization of the Allyl Group

Question: During my reaction, I've noticed the formation of an isomer where the double bond of the allyl group has migrated. How can I prevent this?

Answer: The terminal double bond of the allyl group can isomerize to a more stable internal position, particularly during certain catalytic processes like olefin metathesis.

  • Ruthenium-Catalyzed Metathesis: This is a common reaction where olefin isomerization is a known side reaction.[5][6]

  • Prevention Strategy: The addition of a small amount of an inhibitor can suppress this isomerization. Electron-deficient 1,4-benzoquinones have been shown to be effective additives for preventing this unwanted migration, thereby improving product yield and purity.[5][6]

Decision Tree: Preventing Allyl Isomerization in Metathesis

Start Planning Olefin Metathesis Reaction Check_Isomerization Is Allyl Group Isomerization a Concern? Start->Check_Isomerization No_Concern Proceed with Standard Protocol Check_Isomerization->No_Concern No / Substrate not prone Add_Inhibitor Add Isomerization Inhibitor: - 1,4-Benzoquinone (or derivative) - Monitor reaction closely Check_Isomerization->Add_Inhibitor Yes / Using Ru-catalyst cluster_0 Protecting Group cluster_1 Deprotection Condition Boc Boc (tert-Butoxycarbonyl) Acid Acid (e.g., TFA, HCl) Boc->Acid Fmoc Fmoc (Fluorenylmethyloxycarbonyl) Base Base (e.g., Piperidine) Fmoc->Base Cbz Cbz (Carboxybenzyl) Reduction H₂ / Pd-C (Hydrogenolysis) Cbz->Reduction Alloc Alloc (Allyloxycarbonyl) Transition_Metal Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Alloc->Transition_Metal

References

Technical Support Center: Troubleshooting Boc Deprotection of N-Boc-allylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Boc deprotection of N-Boc-allylglycine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during this chemical transformation. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may arise during the Boc deprotection of this compound. Each problem is followed by potential causes and recommended solutions with detailed protocols.

Issue 1: Incomplete or Slow Deprotection

Question: I am observing incomplete removal of the Boc group, even after extended reaction times using standard TFA/DCM conditions. What could be the cause and how can I resolve it?

Potential Causes:

  • Insufficient Acid Strength or Concentration: The concentration of trifluoroacetic acid (TFA) may be too low to efficiently drive the reaction to completion.

  • Low Reaction Temperature: Performing the reaction at 0°C or below might slow down the deprotection rate significantly.

  • Steric Hindrance: While less common for allylglycine, steric bulk in more complex substrates can hinder the approach of the acid.

Solutions:

  • Increase TFA Concentration or Reaction Temperature: Gradually increase the concentration of TFA in dichloromethane (DCM). If the reaction is being run at low temperatures, allow it to warm to room temperature.[1][2]

  • Use a Stronger Acidic System: Consider using neat TFA for a short period if the substrate is stable. Alternatively, a solution of HCl in an organic solvent like dioxane or ethyl acetate can be effective.[3][4]

Issue 2: Degradation of the Methyl Ester

Question: My primary issue is the cleavage of the methyl ester group during the Boc deprotection. How can I prevent this side reaction?

Potential Causes:

  • Prolonged Exposure to Strong Acid: The methyl ester is susceptible to acid-catalyzed hydrolysis or transesterification, especially with extended reaction times or high temperatures.[5]

  • Presence of Water: Traces of water in the reaction mixture can facilitate the hydrolysis of the ester.

Solutions:

  • Milder Acidic Conditions: Switch to a milder deprotection protocol that is less likely to affect the ester group.

    • Oxalyl Chloride in Methanol: This method has been shown to be effective for deprotecting N-Boc groups in the presence of acid-labile functionalities.[5][6]

    • p-Toluenesulfonic Acid (pTSA) in a Deep Eutectic Solvent (DES): This provides an acidic environment that can be less harsh than strong acids like TFA.[7]

  • Thermal Deprotection: Heating the substrate in a suitable solvent can effect the removal of the Boc group without the need for an acid catalyst.[8][9]

Issue 3: Undesired Side Reactions Involving the Allyl Group

Question: I am concerned about potential side reactions with the allyl group under acidic conditions. What are these reactions and how can they be minimized?

Potential Causes:

  • Alkylation by the tert-Butyl Cation: The tert-butyl cation generated during deprotection is an electrophile and can be trapped by the nucleophilic double bond of the allyl group.[10]

  • Acid-Catalyzed Hydration or Isomerization: Strong acids can potentially promote the addition of water across the double bond or cause isomerization.

Solutions:

  • Use of Scavengers: Add a scavenger to the reaction mixture to trap the tert-butyl cation as it forms. Common scavengers include triethylsilane (TES), thioanisole, or anisole.[]

  • Employ Milder, Non-Acidic Deprotection Methods: As with ester degradation, using methods that do not rely on strong acids will circumvent these side reactions. The oxalyl chloride or thermal deprotection methods are excellent alternatives.

Quantitative Data Summary

The following tables summarize reaction conditions for various Boc deprotection methods applicable to amino acid esters.

Table 1: Acidic Deprotection Methods

ReagentSolventTemperature (°C)TimeYield (%)Reference
25-50% TFADCM0 - RT0.5 - 2 hVariable[2]
4M HClDioxaneRT10 - 20 minHigh[4]
pTSA (in DES)Choline ChlorideRT10 - 25 min63 - >98[7][12]

Table 2: Alternative Deprotection Methods

ReagentSolventTemperature (°C)TimeYield (%)Reference
Oxalyl Chloride (3 equiv.)MethanolRT1 - 4 hup to 90[5][6]
None (Thermal)TFE or MeOH150 - 24030 - 60 minVariable[9]

Experimental Protocols

Protocol 1: Boc Deprotection using Oxalyl Chloride in Methanol

This protocol is recommended for substrates sensitive to strong acids.

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the this compound (1 equivalent) in anhydrous methanol (0.05 M solution).

  • Reaction: Stir the solution at room temperature for 5 minutes. To this solution, add oxalyl chloride (3 equivalents) dropwise via a syringe. A slight increase in temperature and sputtering may be observed.

  • Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.[5]

  • Work-up: Upon completion, remove the solvent in vacuo. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: Boc Deprotection using p-Toluenesulfonic Acid in a Deep Eutectic Solvent

This method offers a greener alternative to traditional acidic deprotection.

  • Preparation of DES: Prepare the choline chloride:p-toluenesulfonic acid (ChCl:pTSA) deep eutectic solvent by mixing the two components in a 1:1 molar ratio and heating gently until a homogeneous liquid is formed.

  • Reaction: In a round-bottom flask, add the this compound (1 mmol) to 1 mL of the ChCl:pTSA DES.

  • Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by TLC. Deprotection of similar amino acid methyl esters is often complete within 10-25 minutes.[7][12]

  • Work-up: Once the reaction is complete, add a 5% aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 5 mL).

  • Purification: The combined organic layers can be washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is often obtained in high purity without the need for column chromatography.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Start Start: Boc Deprotection of This compound Problem Identify Primary Issue Start->Problem Incomplete Incomplete/Slow Deprotection Problem->Incomplete Low Conversion EsterCleavage Ester Degradation Problem->EsterCleavage Byproduct Formation (Loss of OMe) AllylSideReaction Allyl Group Side Reactions Problem->AllylSideReaction Unidentified Byproducts Solution1 Increase TFA concentration or warm to RT Incomplete->Solution1 Solution2 Use milder acid (pTSA) or non-acidic method (Oxalyl Chloride, Thermal) EsterCleavage->Solution2 Solution3 Add scavenger (e.g., TES) or use non-acidic method AllylSideReaction->Solution3 End Purified Product Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting decision tree for Boc deprotection.

Boc Deprotection Mechanism and Side Reactions

BocDeprotectionMechanism cluster_main Main Deprotection Pathway cluster_side Potential Side Reactions Start N-Boc-allylglycine methyl ester Protonated Protonated Carbamate Start->Protonated + H+ CarbamicAcid Carbamic Acid + t-Butyl Cation Protonated->CarbamicAcid Loss of tBu+ Product Allylglycine methyl ester (as salt) + CO2 CarbamicAcid->Product - CO2 tBuCation t-Butyl Cation (from main pathway) Alkylation Allyl Alkylation tBuCation->Alkylation AllylGroup Allyl Group AllylGroup->Alkylation EsterGroup Methyl Ester Hydrolysis Ester Hydrolysis EsterGroup->Hydrolysis + H2O, H+

References

Technical Support Center: N-Boc-allylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Boc-allylglycine methyl ester. This guide provides troubleshooting tips and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully handling and utilizing this versatile building block in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it at low temperatures, ideally between -20°C and -80°C.[1] The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation of the allyl group.[2] It is also advisable to avoid repeated freeze-thaw cycles, which can degrade the compound over time.[1] For short-term storage, refrigeration at 4°C for up to a week is acceptable.[1]

Q2: I am having trouble with the N-Boc deprotection of this compound using Trifluoroacetic Acid (TFA). What could be the issue?

A2: A common challenge during the N-Boc deprotection of this compound with TFA is the concurrent degradation of the methyl ester.[3] This can lead to unwanted side reactions and a lower yield of the desired product. To mitigate this, consider the following:

  • Reaction Temperature: Perform the deprotection at 0°C to slow down the rate of ester degradation.[3]

  • Reaction Time: Carefully monitor the reaction by TLC to ensure the deprotection is complete without prolonged exposure to the acidic conditions.

  • Anhydrous Conditions: Using anhydrous solvents like dioxane may offer better protection for the ester compared to dichloromethane (DCM).[3]

Q3: What are some common side reactions to be aware of during the synthesis of this compound?

A3: During the synthesis of this compound, particularly via methods involving organometallic reagents, a key side reaction to be aware of is β-elimination.[4] This can lead to the formation of the corresponding amino acrylate. For instance, attempts to use vinylmagnesium bromide in a Kumada coupling have been reported to be unsuccessful due to this side reaction.[4] Another potential side product, especially in palladium-catalyzed cross-coupling reactions, is the formation of methyl N-(Boc)alaninate.[5]

Q4: How can I purify this compound after synthesis?

A4: this compound is typically purified by silica gel column chromatography.[4][5] A common eluent system is a mixture of hexanes and ethyl acetate. The polarity of the eluent can be adjusted to achieve optimal separation from impurities. For example, starting with a low polarity mixture (e.g., 2% ethyl acetate in hexanes) to elute non-polar impurities, followed by a gradual increase in polarity (e.g., 7% ethyl acetate in hexanes) to elute the desired product.[5]

Troubleshooting Guides

Synthesis & Purification
Issue Potential Cause Troubleshooting Steps
Low yield in zinc-mediated, palladium-catalyzed cross-coupling synthesis. Incomplete reaction or formation of side products.Ensure all reagents are of high purity and the reaction is carried out under an inert atmosphere (argon).[4] Monitor the reaction progress closely using TLC.[5] Consider adjusting the reaction temperature and time.
Formation of β-elimination side product. Use of a highly basic or reactive organometallic reagent (e.g., Grignard reagent).[4]Employ less basic organozinc reagents. The use of a zinc-mediated, palladium-catalyzed Negishi cross-coupling has been shown to be effective in minimizing this side reaction.[4]
Difficulty in separating the product from impurities by column chromatography. Co-elution of the product with structurally similar impurities.Optimize the eluent system for column chromatography. A shallow gradient of increasing polarity can improve separation. TLC analysis with different solvent systems can help identify the best conditions.[5]
The purified product is a brown oil instead of a colorless oil or white solid. Presence of residual palladium catalyst or other colored impurities.Ensure thorough removal of the catalyst during workup by filtering through Celite.[4] If necessary, repeat the column chromatography with careful fraction collection.
N-Boc Deprotection
Issue Potential Cause Troubleshooting Steps
Incomplete N-Boc deprotection with TFA. Insufficient reaction time or TFA concentration.Increase the reaction time and monitor by TLC until the starting material is fully consumed.[6] Ensure the TFA concentration is adequate (e.g., 20-50% in DCM).[3][7]
Degradation of the methyl ester during Boc deprotection. Strong acidic conditions and elevated temperature.[3]Perform the reaction at 0°C.[3] Use milder deprotection conditions if possible, or consider using a different protecting group for the amine if the ester is particularly sensitive.
Formation of multiple unidentified byproducts during deprotection. Side reactions of the allyl group or other functional groups under acidic conditions.Ensure the starting material is pure before deprotection. Consider using scavengers if side reactions involving the carbocation intermediate are suspected.

Experimental Protocols

Synthesis of this compound via Zinc-Mediated, Palladium-Catalyzed Cross-Coupling

This protocol is adapted from Organic Syntheses.[4][5]

1. Preparation of the Organozinc Reagent:

  • In a flame-dried, three-necked flask under an argon atmosphere, add zinc dust.

  • Add dry DMF and 1,2-dibromoethane to activate the zinc. Heat the mixture to 60°C for 45 minutes.

  • Cool the mixture to room temperature and add chlorotrimethylsilane (TMS-Cl). Stir for 40 minutes.

  • Add a solution of tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate in dry DMF and heat at 35°C for 60 minutes. Monitor the formation of the organozinc reagent by TLC.

2. Palladium-Catalyzed Cross-Coupling:

  • Cool the reaction mixture to room temperature and add Pd₂(dba)₃ and tri(o-tolyl)phosphine.

  • Cool the resulting mixture to -78°C.

  • Add a 1 M solution of vinyl bromide in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.

3. Work-up and Purification:

  • Quench the reaction with water and filter through a pad of Celite.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

TLC Monitoring Data

Compound Rf Value (9:1 hexanes/ethyl acetate) Visualization
Methyl N-(Boc)alaninate0.21KMnO₄ active, UV inactive
Iodide starting material0.29KMnO₄ active, UV active
This compound0.29KMnO₄ active, UV inactive
N-Boc Deprotection using TFA

This is a general procedure for N-Boc deprotection.[6][7]

1. Deprotection Reaction:

  • Dissolve this compound in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v) dropwise.

  • Stir the reaction at 0°C and monitor its progress by TLC.

  • Once the starting material is consumed, remove the solvent and excess TFA under reduced pressure.

2. Work-up:

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_deprotection Deprotection start Starting Materials (Zinc, Iodo-alanine derivative) zinc_activation Zinc Activation start->zinc_activation organozinc_formation Organozinc Reagent Formation zinc_activation->organozinc_formation cross_coupling Pd-Catalyzed Cross-Coupling with Vinyl Bromide organozinc_formation->cross_coupling crude_product Crude Product cross_coupling->crude_product workup Aqueous Workup crude_product->workup chromatography Silica Gel Chromatography workup->chromatography pure_product Pure N-Boc-allylglycine methyl ester chromatography->pure_product deprotection_step N-Boc Deprotection (TFA/DCM) pure_product->deprotection_step deprotection_workup Neutralization & Workup deprotection_step->deprotection_workup final_product Allylglycine methyl ester deprotection_workup->final_product

Caption: Experimental workflow for the synthesis and deprotection of this compound.

troubleshooting_logic cluster_synthesis_issues Synthesis Troubleshooting cluster_synthesis_solutions Potential Solutions cluster_deprotection_issues Deprotection Troubleshooting cluster_deprotection_solutions Potential Solutions low_yield Low Yield check_reagents Check Reagent Purity & Inert Atmosphere low_yield->check_reagents optimize_conditions Optimize Reaction Time & Temperature low_yield->optimize_conditions side_product Side Product Formation (β-elimination) change_reagent Use Milder Reagent (Organozinc vs. Grignard) side_product->change_reagent impure_product Impure Product optimize_chromatography Optimize Chromatography (Solvent System) impure_product->optimize_chromatography repeat_purification Repeat Purification impure_product->repeat_purification incomplete_deprotection Incomplete Deprotection increase_tfa Increase TFA/Time incomplete_deprotection->increase_tfa ester_degradation Ester Degradation low_temp Run at 0°C ester_degradation->low_temp anhydrous_solvent Use Anhydrous Solvent ester_degradation->anhydrous_solvent

Caption: Troubleshooting logic for handling this compound.

References

Technical Support Center: Stereoselective Reactions of N-Boc-Allylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Boc-allylglycine methyl ester. The information is designed to help improve the stereoselectivity of reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for achieving high stereoselectivity in reactions with this compound?

A1: High stereoselectivity is typically achieved through two main approaches:

  • Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of a reaction. Examples that have been used for diastereoselective syntheses of allylglycinates include ephedrine-derived imidazolidinones, menthone-derived nitrones, and camphor-derived glycine derivatives.[1][2] After the desired stereocenter is created, the auxiliary can be removed.

  • Asymmetric Catalysis: This involves the use of a chiral catalyst to control the stereochemistry of the reaction. For instance, enantioselective approaches to allylglycinate have utilized chiral bis(oxazoline) ligands in allylation reactions and tartrate-derived or Cinchona alkaloid-derived phase-transfer catalysts.[1][2]

Q2: My reaction is resulting in a low diastereomeric ratio (d.r.). What are the potential causes and how can I improve it?

A2: Low diastereoselectivity can stem from several factors including the choice of reagents, reaction temperature, and solvent. To improve the diastereomeric ratio:

  • Re-evaluate your chiral auxiliary or catalyst: The steric and electronic properties of the chiral directing group are crucial. You may need to screen different auxiliaries or catalysts.

  • Optimize the reaction temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy, which leads to the major diastereomer.

  • Change the solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate-reagent complex, thereby affecting stereoselectivity.

  • Consider different Lewis acids: In reactions involving chiral auxiliaries, the choice of Lewis acid can significantly impact the facial selectivity.

Q3: I am observing significant amounts of β-elimination as a side product. How can I minimize this?

A3: β-elimination to form the corresponding amino acrylate is a known side reaction, particularly when using strongly basic or certain organometallic reagents.[2][3] For example, attempts to use vinylmagnesium bromide in a Kumuda-type coupling have been reported to be unsuccessful due to this issue.[2][3] To minimize β-elimination:

  • Avoid harsh bases: If possible, use milder bases or conditions that do not favor elimination.

  • Choose appropriate organometallic reagents: In cross-coupling reactions to synthesize this compound, organozinc intermediates have been shown to be effective and less prone to β-elimination compared to Grignard reagents, especially when the reaction is performed in a solvent like DMF which can thwart chelation that promotes elimination.[2][3]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Diastereomeric or Enantiomeric Excess 1. Suboptimal reaction temperature.2. Inappropriate solvent.3. Ineffective chiral auxiliary or catalyst.4. Incorrect stoichiometry of reagents.1. Screen a range of temperatures, often starting at 0 °C and going down to -78 °C.2. Test a variety of solvents with different polarities.3. Experiment with different chiral auxiliaries or ligands for your catalyst system.[1][2]4. Carefully check and optimize the molar ratios of all reactants and catalysts.
Formation of β-Elimination Side Product 1. Use of a strong base.2. Chelation of the ester and carbamate groups with a metal, promoting elimination.3. Unsuitable organometallic reagent.1. Switch to a milder, non-nucleophilic base.2. Use a solvent like DMF that can disrupt chelation.[2][3]3. In cross-coupling reactions, consider using an organozinc reagent instead of a Grignard reagent.[2][3]
Poor Yield 1. Incomplete reaction.2. Degradation of starting material or product.3. Suboptimal catalyst activity.1. Monitor the reaction progress using TLC or another appropriate technique and adjust the reaction time accordingly.2. Ensure all reagents are pure and the reaction is run under an inert atmosphere if necessary.3. For catalytic reactions, ensure the catalyst is properly activated and not poisoned.

Experimental Protocols

Protocol 1: Synthesis of Enantiomerically Pure N-(Boc)-allylglycine Methyl Ester via Negishi Cross-Coupling

This protocol is based on a zinc-mediated, palladium-catalyzed cross-coupling reaction.[2][3]

Materials:

  • tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate

  • Activated Zinc dust

  • Chlorotrimethylsilane (TMS-Cl)

  • Dry N,N-Dimethylformamide (DMF)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Tri(o-tolyl)phosphine

  • Vinyl bromide (1 M solution in THF)

Procedure:

  • Activate zinc dust by stirring with TMS-Cl in DMF at room temperature.

  • Add a solution of tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate in dry DMF to the activated zinc slurry and heat to 35 °C to form the organozinc intermediate. Monitor the zinc insertion by TLC.

  • After the formation of the organozinc reagent is complete, cool the mixture to room temperature.

  • Add Pd₂(dba)₃ and tri(o-tolyl)phosphine to the reaction mixture.

  • Cool the resulting suspension to -78 °C.

  • Slowly add a solution of vinyl bromide in THF to the cold suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction and purify the crude product by column chromatography to obtain N-(Boc)-allylglycine methyl ester.

Note: This method has been shown to provide the product with high enantiomeric purity (>98% ee).[2]

Visualized Workflows

troubleshooting_workflow start Low Stereoselectivity Observed check_temp Is the reaction run at low T? start->check_temp lower_temp Lower Temperature (e.g., -78 °C) check_temp->lower_temp No check_catalyst Is a chiral catalyst or auxiliary used? check_temp->check_catalyst Yes lower_temp->check_catalyst screen_catalysts Screen Different Catalysts or Auxiliaries check_catalyst->screen_catalysts No/Ineffective check_solvent Evaluate Solvent Effects check_catalyst->check_solvent Yes screen_catalysts->check_solvent screen_solvents Test Solvents with Varying Polarity check_solvent->screen_solvents Yes success Improved Stereoselectivity check_solvent->success No change needed screen_solvents->success

Caption: A troubleshooting workflow for improving reaction stereoselectivity.

reaction_pathway_logic start Starting Material: N-Boc-glycine derivative path1 Asymmetric Catalysis (e.g., Chiral Ligand) start->path1 path2 Chiral Auxiliary (e.g., Evans Auxiliary) start->path2 reaction_step Allylation or other C-C bond formation path1->reaction_step path2->reaction_step product1 Enantiomerically Enriched Product reaction_step->product1 Direct Formation product2 Diastereomerically Enriched Intermediate reaction_step->product2 Intermediate removal_step Auxiliary Removal product2->removal_step final_product Enantiomerically Enriched Product removal_step->final_product

Caption: General strategies for stereoselective synthesis.

References

Technical Support Center: N-Boc-Allylglycine Methyl Ester Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues during the scale-up of the N-Boc-allylglycine methyl ester synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on a larger scale?

A1: A widely used and effective method for multi-gram scale synthesis is the zinc-mediated, palladium-catalyzed Negishi cross-coupling reaction.[1][2] This procedure involves the reaction of an organozinc intermediate, derived from N-Boc-β-iodoalanine methyl ester, with vinyl bromide.[1][2]

Q2: Are there any critical safety precautions to consider during the scale-up of this reaction?

A2: Yes, several safety precautions are crucial. The reaction should be conducted under an inert atmosphere, such as argon, to handle air and moisture-sensitive reagents.[1] Attention should be paid to potential exotherms, especially during the addition of iodine.[1]

Q3: What are the typical yields for this reaction on a multi-gram scale?

A3: Reported yields for the final this compound product are in the range of 64-65% on a multi-gram scale.[3]

Q4: What are the key starting materials and reagents for this synthesis?

A4: The key starting materials and reagents include tert-butyl (S)-1-(methoxycarbonyl)-2-hydroxyethylcarbamate, triphenylphosphine, imidazole, iodine, zinc dust, chlorotrimethylsilane (TMS-Cl), Pd2(dba)3, tri(o-tolyl)phosphine, and vinyl bromide.[1][3]

Q5: How is the product typically purified on a larger scale?

A5: The crude product is typically purified by column chromatography on silica gel.[1][3] The process involves adsorbing the crude material onto silica gel and eluting with a solvent system like diethyl ether in hexanes or ethyl acetate in hexanes.[1][3]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Potential Causes and Solutions

Potential Cause Troubleshooting Step Rationale
Incomplete Zinc Insertion Ensure the zinc is properly activated. The protocol specifies heating zinc dust with TMS-Cl to activate it.[1] Monitor the insertion reaction by TLC to confirm the consumption of the starting iodide.[3]Activated zinc is crucial for the efficient formation of the organozinc reagent.
Inefficient Cross-Coupling Verify the quality and activity of the palladium catalyst and ligand. Use fresh Pd2(dba)3 and tri(o-tolyl)phosphine.[1] Ensure the reaction temperature is carefully controlled, as lower temperatures have been shown to improve yield.[1][2]The catalytic activity of the palladium complex is critical for the carbon-carbon bond formation.
Side Reactions (e.g., β-elimination) The use of DMF as a solvent can help to thwart β-elimination, which can be more prevalent in THF.[1] Attempts using Grignard reagents (vinylmagnesium bromide) were unsuccessful and resulted in β-elimination.[1]Solvent choice can significantly influence the reaction pathway and minimize the formation of undesired byproducts.
Loss of Product During Work-up/Purification During aqueous work-up, ensure complete extraction of the product by performing multiple extractions with an appropriate organic solvent like ethyl acetate.[1] For column chromatography, carefully select the eluent system to achieve good separation from impurities.[3]Proper extraction and chromatographic techniques are essential to maximize product recovery.

G cluster_start cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield Observed check_zinc Verify Zinc Activation and Insertion start->check_zinc check_catalyst Assess Catalyst and Ligand Quality start->check_catalyst check_conditions Review Reaction Conditions (Solvent, Temp.) start->check_conditions check_workup Analyze Work-up and Purification Procedure start->check_workup reactivate_zinc Re-run with freshly activated Zinc check_zinc->reactivate_zinc new_catalyst Use fresh Palladium catalyst and Ligand check_catalyst->new_catalyst optimize_conditions Optimize Solvent (DMF) and Temperature check_conditions->optimize_conditions refine_purification Refine Extraction and Chromatography check_workup->refine_purification

Issue 2: Presence of Significant Impurities After Reaction

Potential Causes and Solutions

Potential Cause Troubleshooting Step Rationale
Unreacted Starting Material Monitor the reaction progress closely using TLC to ensure complete consumption of the starting iodide.[3] If the reaction stalls, consider adding a small additional portion of the activated zinc or palladium catalyst.Incomplete reactions are a common source of impurities.
Formation of Amino Acrylate by β-elimination As mentioned, using DMF as the solvent can suppress this side reaction.[1] Avoid using Grignard reagents.[1]This is a known side reaction pathway that can be minimized by appropriate solvent selection.
Formation of Other Byproducts Ensure that the reaction is performed under a strictly inert atmosphere to prevent degradation of reagents and intermediates.[1] Purify all reagents before use if their quality is questionable.Oxygen and moisture can lead to the formation of various byproducts.
Difficult Separation During Chromatography Optimize the solvent system for column chromatography. A gradient elution might be necessary to separate the product from closely eluting impurities.[3] The use of 5% to 10% diethyl ether in hexanes has been reported for the purification of the iodide precursor, and 7% ethyl acetate in hexanes for the final product.[1][3]Effective chromatographic separation is key to obtaining a high-purity product.

G cluster_causes Root Causes cluster_consequences Consequences cluster_mitigation Mitigation Strategies incomplete_reaction Incomplete Reaction impurities Presence of Significant Impurities incomplete_reaction->impurities side_reaction Side Reactions (e.g., β-elimination) side_reaction->impurities degradation Reagent/Intermediate Degradation degradation->impurities monitor_reaction Monitor Reaction Progress (TLC) impurities->monitor_reaction optimize_solvent Optimize Solvent Choice (DMF) impurities->optimize_solvent inert_atmosphere Maintain Strict Inert Atmosphere impurities->inert_atmosphere optimize_purification Optimize Chromatographic Purification impurities->optimize_purification

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a summary of the multi-gram scale synthesis described in Organic Syntheses.[1][3]

Part A: Preparation of tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate

  • An oven-dried 1000-mL three-necked round-bottomed flask is purged with argon.

  • The flask is charged with triphenylphosphine (32.66 g, 124.5 mmol) and dichloromethane (400 mL).

  • Imidazole (8.47 g, 124.5 mmol) is added, and the mixture is stirred until dissolution.

  • The solution is cooled to 0 °C, and iodine (31.60 g, 124.5 mmol) is added in portions.

  • A solution of tert-butyl (S)-1-(methoxycarbonyl)-2-hydroxyethylcarbamate (21.00 g, 95.8 mmol) in dichloromethane (100 mL) is added dropwise at 0 °C.

  • The reaction is stirred at 0 °C for 1 hour, warmed to room temperature, and stirred for another 1.5 hours.

  • The reaction mixture is filtered through silica gel and concentrated. The crude product is purified by column chromatography.

Part B: Preparation of this compound

  • An oven-dried 250-mL three-necked round-bottomed flask is charged with zinc dust (4.0 g, 60.8 mmol) and dry DMF (30 mL) under argon.

  • The mixture is heated to 60 °C for 45 minutes, then cooled to room temperature.

  • Chlorotrimethylsilane (TMS-Cl; 0.77 mL, 6.0 mmol) is added, and the slurry is stirred for 40 minutes.

  • A solution of tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate (10 g, 30.39 mmol) in dry DMF (20 mL) is added, and the mixture is heated to 35 °C for 60 minutes.

  • After cooling to room temperature, Pd2(dba)3 (779 mg, 0.85 mmol) and tri(o-tolyl)phosphine (925 mg, 3.03 mmol) are added.

  • The mixture is cooled to -78 °C, and a solution of vinyl bromide (1 M in THF, 42.5 mL, 42.5 mmol) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is worked up by diluting with ethyl acetate and water, filtering through Celite, and separating the organic layer.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography to yield this compound.

G cluster_partA Part A: Iodide Formation cluster_partB Part B: Negishi Coupling start_A Start with N-Boc-Ser(OH)-OMe reagents_A Add PPh3, Imidazole, I2 in DCM start_A->reagents_A reaction_A Reaction at 0°C to RT reagents_A->reaction_A purification_A Purification by Column Chromatography reaction_A->purification_A product_A Obtain N-Boc-β-iodo-Ala-OMe purification_A->product_A start_B Start with N-Boc-β-iodo-Ala-OMe zinc_activation Activate Zinc with TMS-Cl start_B->zinc_activation organozinc_formation Form Organozinc Reagent zinc_activation->organozinc_formation coupling Add Pd2(dba)3, P(o-tolyl)3, Vinyl Bromide organozinc_formation->coupling reaction_B Reaction at -78°C to RT coupling->reaction_B workup_B Aqueous Work-up and Extraction reaction_B->workup_B purification_B Purification by Column Chromatography workup_B->purification_B final_product Final Product: this compound purification_B->final_product

Quantitative Data Summary

Table 1: Reagent Quantities for Iodide Formation (Part A)

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
tert-butyl (S)-1-(methoxycarbonyl)-2-hydroxyethylcarbamate219.2421.0095.81.0
Triphenylphosphine262.2932.66124.51.3
Imidazole68.088.47124.51.3
Iodine253.8131.60124.51.3

Table 2: Reagent Quantities for Negishi Coupling (Part B)

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate329.1410 g30.391.0
Zinc dust65.384.0 g60.82.0
Chlorotrimethylsilane108.640.77 mL6.00.2
Pd2(dba)3915.72779 mg0.850.028
Tri(o-tolyl)phosphine304.37925 mg3.030.1
Vinyl bromide (1M in THF)106.9542.5 mL42.51.4

References

analytical techniques for assessing purity of N-Boc-allylglycine methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-Boc-allylglycine Methyl Ester Purity Assessment

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for assessing the chemical and enantiomeric purity of this compound. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key analytical data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary analytical techniques to assess the purity of this compound?

A1: The primary techniques for purity assessment are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR for structural confirmation and quantitative analysis (qNMR) to determine chemical purity. ¹³C-NMR is used for structural characterization.

  • Chromatography:

    • Thin-Layer Chromatography (TLC): A rapid, qualitative method to monitor reaction progress and identify the presence of impurities.[1][2]

    • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine chemical purity. Chiral HPLC is used to determine enantiomeric purity.[3][4][5]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.[1][2]

  • Optical Rotation: Measures the rotation of plane-polarized light to indicate the enantiomeric form, though it is less accurate for determining enantiomeric excess compared to chiral HPLC.[1][2]

Q2: How can I determine the chemical purity using ¹H-NMR?

A2: Quantitative ¹H-NMR (qNMR) is an effective method. This involves using a certified internal standard with a known concentration and purity. Dimethyl fumarate is a suitable standard for this compound.[1][2] By integrating the signals of the analyte and the standard, and knowing their respective number of protons, the purity of the this compound can be accurately calculated. A purity of 98.1% was determined using this method.[1][2]

Q3: My ¹H-NMR spectrum shows unexpected peaks. What could they be?

A3: Unexpected peaks could correspond to common impurities from the synthesis, such as:

  • Starting Materials: Unreacted iodoalanine intermediate.

  • Byproducts: Methyl N-(Boc)alaninate can form as a byproduct.[2]

  • Solvents: Residual solvents from the reaction or purification (e.g., ethyl acetate, hexanes, dichloromethane).

  • Reagents: Traces of reagents like triphenylphosphine or imidazole if not completely removed during purification.[2]

Troubleshooting:

  • Compare the spectrum with known spectra of starting materials and potential byproducts.

  • Use 2D NMR techniques (like COSY and HSQC) to help identify the structure of the impurities.

  • Ensure the sample is properly dried to remove residual solvents.

Q4: How is enantiomeric purity determined? I tried chiral chromatography without success.

A4: Direct analysis of this compound by chiral Supercritical Fluid Chromatography (SFC) has been reported to be unsuccessful.[1][2] A reliable alternative method is to synthesize diastereomers, which can then be distinguished and quantified by high-field ¹H-NMR.[1][2]

This involves reacting the this compound with a chiral resolving agent, such as Boc-L-Alanine, in the presence of a coupling agent like HATU.[1][2] The resulting diastereomers will exhibit distinct signals in the ¹H-NMR spectrum (e.g., the methyl ester singlets), allowing for the determination of the diastereomeric ratio (dr), which corresponds to the enantiomeric purity of the original compound.[1][2]

Q5: My TLC plate shows multiple spots. What does this indicate and how do I resolve it?

A5: Multiple spots on a TLC plate indicate the presence of impurities. The position of the spots (Rf value) can help identify them. For example, in a 9:1 hexanes/ethyl acetate system, the product has an Rf of 0.29, while the byproduct methyl N-(Boc)alaninate has an Rf of 0.21.[2]

Troubleshooting:

  • Co-spotting: Spot your sample alongside the starting materials and known byproducts on the same TLC plate to see if any spots align.

  • Purification: If impurities are present, purification by silica gel column chromatography is necessary. A gradient elution, for instance starting with 2% ethyl acetate/hexanes and increasing to 7% ethyl acetate/hexanes, can effectively separate the product from non-polar and more polar impurities.[2]

Quantitative Data Summary

The following tables summarize key analytical data for this compound.

Table 1: Spectroscopic and Physical Data

ParameterValueReference
Molecular Formula C₁₁H₁₉NO₄[6]
Molecular Weight 229.27 g/mol [6]
Optical Rotation [α]D +20.2 (c 1.5, CHCl₃)[1][2]
HRMS (M+1)+ Calculated 230.1314[1][2]
HRMS (M+1)+ Found 230.13867[1][2]

Table 2: ¹H-NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
5.62–5.71m1H-CH=CH₂[1][2]
5.10–5.12m1H-CH=CH ₂ (trans)[1][2]
5.08s1H-CH=CH ₂ (cis)[1][2]
5.04br s1HNH [1][2]
4.32–4.38m1Hα-CH [1][2]
3.70s3H-OCH[1][2]
2.41–2.53m2H-CH ₂-CH=CH₂[1][2]
1.40s9H-C(CH ₃)₃[1][2]

Table 3: ¹³C-NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignmentReference
172.62C=O (ester)[1][2]
155.27C=O (Boc)[1][2]
132.42-C H=CH₂[1][2]
119.12-CH=C H₂[1][2]
79.94-C (CH₃)₃[1][2]
53.0α-C H[1][2]
52.29-OC H₃[1][2]
36.86-C H₂-CH=CH₂[1][2]
28.37-C(C H₃)₃[1][2]

Table 4: Thin-Layer Chromatography (TLC) Data

CompoundMobile PhaseRf ValueVisualizationReference
Product 9:1 Hexanes/EtOAc0.29UV inactive, KMnO₄ active[1][2]
Iodide Intermediate 9:1 Hexanes/EtOAc0.29UV active, KMnO₄ active[1][2]
Methyl N-(Boc)alaninate 9:1 Hexanes/EtOAc0.21UV inactive, KMnO₄ active[2]

Experimental Protocols

Protocol 1: Quantitative ¹H-NMR (qNMR) for Chemical Purity

  • Standard Preparation: Accurately weigh ~10 mg of a certified internal standard (e.g., dimethyl fumarate) into a vial and dissolve in a known volume (e.g., 0.75 mL) of deuterated chloroform (CDCl₃).

  • Sample Preparation: Accurately weigh ~20 mg of the this compound sample into a separate vial and dissolve it in the same volume of the same deuterated solvent.

  • Mixing: Combine a known volume of the sample solution and the standard solution in an NMR tube.

  • Acquisition: Acquire a ¹H-NMR spectrum with a long relaxation delay (D1 ≥ 5T₁) to ensure full relaxation of all protons for accurate integration.

  • Processing: Carefully phase and baseline the spectrum. Integrate a well-resolved signal from the analyte (e.g., the methyl ester singlet at 3.70 ppm) and a signal from the internal standard.

  • Calculation: Use the standard qNMR equation to calculate the purity of the analyte.

Protocol 2: Chiral Purity Analysis via Diastereomer Formation and ¹H-NMR

  • Reaction Setup: In a clean, dry vial, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add Boc-L-Alanine (1.5 equiv), HATU (1.5 equiv), and diisopropylethylamine (DIEA) (2.0 equiv).[1][2]

  • Reaction: Stir the mixture at room temperature overnight.

  • Workup: Quench the reaction, perform an aqueous workup, and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure.

  • NMR Analysis: Dissolve the crude diastereomeric amide residue in a suitable deuterated solvent (e.g., CD₃CN).[1][2]

  • Quantification: Acquire a high-resolution ¹H-NMR spectrum (e.g., 400 MHz or higher). Identify and integrate the distinct signals for each diastereomer (e.g., the methyl ester singlets). The ratio of the integrals corresponds to the diastereomeric ratio and thus the enantiomeric purity of the starting material.[2]

Protocol 3: HPLC Method for Chemical Purity

Note: This is a general method adaptable for N-Boc protected amino acid esters.

  • Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[7][8]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid.

    • Solvent B: Acetonitrile (MeCN) with 0.1% of the same acid.[9]

  • Gradient: Start with a low percentage of Solvent B (e.g., 20%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute the compound and any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Visualizations

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Results & Decision Sample N-Boc-allylglycine methyl ester sample TLC TLC Analysis (Qualitative Check) Sample->TLC NMR ¹H and ¹³C NMR (Structural ID) Sample->NMR HPLC RP-HPLC (Chemical Purity) Sample->HPLC Chiral Chiral Analysis (Enantiomeric Purity) Sample->Chiral HRMS HRMS (Molecular Formula) Sample->HRMS qNMR Quantitative ¹H-NMR (Chemical Purity) TLC->qNMR Single Spot Impure Impure Sample Detected TLC->Impure Multiple Spots NMR->qNMR Pure Sample is Pure (>98%) qNMR->Pure Purity OK qNMR->Impure Purity < Specification HPLC->Pure Purity OK HPLC->Impure Purity < Specification Purify Action: Re-purify (Column Chromatography) Impure->Purify

Caption: General workflow for purity assessment.

Troubleshooting_Purity cluster_chem Chemical Purity Issues cluster_enant Enantiomeric Purity Issues start Purity Issue Detected check_nmr Review ¹H-NMR for impurities/solvents start->check_nmr Chemical check_chiral Direct Chiral HPLC/SFC shows poor separation? start->check_chiral Enantiomeric action_purify Action: Column Chromatography check_nmr->action_purify check_hplc Analyze HPLC for extra peaks check_hplc->action_purify action_derivatize Action: Derivatize with chiral agent & analyze by NMR check_chiral->action_derivatize Yes

Caption: Troubleshooting guide for purity issues.

Enantiomeric_Purity_Workflow Input N-Boc-allylglycine methyl ester (enantiomeric mixture?) Step1 React with Boc-L-Ala, HATU, DIEA Input->Step1 Product Formation of Diastereomeric Amides (R,S and S,S) Step1->Product Step2 Acquire High-Resolution ¹H-NMR Product->Step2 Analysis Identify and Integrate Distinct Diastereomer Signals (e.g., -OCH₃ peaks) Step2->Analysis Output Calculate Diastereomeric Ratio (dr) = Enantiomeric Purity Analysis->Output

Caption: Workflow for enantiomeric purity determination.

References

Technical Support Center: Optimizing Coupling Conditions for N-Boc-Allylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the coupling conditions of N-Boc-allylglycine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for incorporating this versatile building block into peptide synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and achieve optimal results in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the coupling of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Coupling Yield Incomplete activation of the carboxylic acid: The coupling reagent may not be efficient enough for this specific amino acid. Steric hindrance: Although generally not considered bulky, the allyl group might cause some steric hindrance in certain sequences. Aggregation of the growing peptide chain: This is a common issue in solid-phase peptide synthesis (SPPS), especially with hydrophobic sequences.Optimize the coupling reagent: Switch to a more powerful coupling reagent. HATU is a documented effective choice for this compound. HBTU or PyBOP are also strong alternatives. Increase reaction time and/or temperature: Allow the coupling reaction to proceed for a longer duration (e.g., overnight) or gently increase the temperature to improve kinetics. Use additives: The addition of HOBt or Oxyma Pure to carbodiimide-mediated couplings (e.g., DIC) can enhance the reaction rate and suppress side reactions. Address aggregation: If working on a solid support, consider using solvents known to disrupt secondary structures, such as NMP or adding DMSO. Sonication can also help to break up aggregates.
Presence of Side Products Racemization: Activation of the carboxylic acid can sometimes lead to a loss of stereochemical integrity. Guanidinylation of the N-terminus: Excess uronium/aminium-based coupling reagents (like HATU or HBTU) can react with the free amine of the growing peptide, capping it irreversibly. Reaction with the allyl group: While generally stable, the double bond of the allyl group could potentially react under certain conditions, although this is not commonly reported with standard coupling reagents.Minimize racemization: Use of additives like HOBt or Oxyma Pure is highly recommended when using carbodiimide coupling reagents. Uronium/aminium salt reagents like HATU are known to cause less racemization. Avoid excess coupling reagent: Use a stoichiometric amount or a slight excess of the coupling reagent relative to the carboxylic acid. Pre-activation of the this compound before adding it to the amine component can also minimize this side reaction. Ensure inert conditions: While the allyl group is robust, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent potential oxidation or other unwanted side reactions.
Incomplete Reaction (as indicated by monitoring, e.g., Kaiser test) Insufficient reagent equivalents: The stoichiometry of the coupling reagents, base, or the amino acid itself may be too low. Poor solubility: The protected amino acid or the growing peptide may have poor solubility in the chosen solvent.Increase reagent equivalents: A second coupling (double coupling) with fresh reagents can be performed to drive the reaction to completion. Optimize solvent system: Ensure all components are fully dissolved. A switch from DCM to a more polar solvent like DMF or NMP may be beneficial, especially in solid-phase synthesis.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is recommended for this compound?

A1: HATU (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a documented and effective coupling reagent for this compound, used in combination with a non-nucleophilic base such as DIEA in a solvent like DCM.[1] Other highly efficient uronium/aminium salt reagents such as HBTU, or phosphonium salt reagents like PyBOP, are also excellent candidates, particularly for sterically demanding couplings. For a more cost-effective option, a carbodiimide like DIC in conjunction with an additive such as HOBt or Oxyma Pure can be employed to ensure high efficiency and minimize racemization.

Q2: Does the allyl group of this compound interfere with the coupling reaction?

A2: The allyl group is generally not considered to be significantly sterically hindering and is stable under standard peptide coupling conditions. It is orthogonal to common N-terminal protecting groups like Boc and Fmoc, meaning the conditions used for their removal do not affect the allyl group.

Q3: Are there any known side reactions involving the allyl group during coupling?

A3: Under standard peptide coupling conditions, side reactions involving the allyl group are not commonly reported. The double bond is relatively unreactive towards common coupling reagents. However, it is always good practice to perform reactions under an inert atmosphere to prevent any potential oxidation.

Q4: Can the allyl group interfere with subsequent deprotection steps, for example, if I use a palladium catalyst to remove other protecting groups?

A4: The presence of an additional olefin in the form of the allylglycine side chain could potentially interact with a palladium catalyst. If you are planning a subsequent step that involves palladium catalysis (e.g., removal of Alloc or allyl ester protecting groups), it is crucial to ensure the complete removal of the catalyst from the previous step to avoid unintended reactions with the allylglycine residue in your final peptide.

Q5: What should I do if my coupling reaction is sluggish or incomplete?

A5: If you observe an incomplete reaction, you can try the following:

  • Double Coupling: After the initial coupling time, filter and wash the resin (if on solid phase) and repeat the coupling step with a fresh solution of the activated amino acid.

  • Increase Reaction Time: Extend the coupling time, for example, to 16 hours or overnight.

  • Change Solvent: Switch to a more polar aprotic solvent like DMF or NMP to improve solubility and reaction kinetics.

  • Use a Stronger Coupling Reagent: If you are using a carbodiimide-based method, switching to a uronium/aminium or phosphonium-based reagent like HATU or PyBOP can significantly improve efficiency.

Quantitative Data Summary

Coupling ReagentAdditiveBaseTypical Solvent(s)Typical Reaction Time
HATU N/ADIEA, NMMDMF, DCM, NMP15 min - 16 h
HBTU HOBt (optional)DIEA, NMMDMF, NMP15 min - 2 h
DIC HOBt or Oxyma PureN/A (or DIEA for salt)DCM, DMF1 - 4 h
PyBOP N/ADIEA, NMMDMF, DCM, NMP15 min - 2 h

Experimental Protocols

Protocol 1: HATU-Mediated Coupling

This protocol is based on a documented procedure for the coupling of this compound.[1]

  • Preparation of the Amine Component: If the amine component is a hydrochloride salt, dissolve it in DCM (or DMF for SPPS) and neutralize with 2 equivalents of a non-nucleophilic base such as Diisopropylethylamine (DIEA).

  • Activation of this compound: In a separate flask, dissolve this compound (1.5 equivalents relative to the amine component) in DCM.

  • Coupling Reaction: To the stirred solution of the amine component, add the solution of this compound. Then, add HATU (1.5 equivalents) and an additional portion of DIEA (to make a total of 2 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 16 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up (for solution-phase): Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: General DIC/HOBt Mediated Coupling

This is a general protocol for carbodiimide-mediated coupling, which can be adapted for this compound.

  • Preparation: Dissolve this compound (1.2 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) in DCM or DMF.

  • Activation: Cool the solution to 0 °C in an ice bath.

  • Coupling: Add Diisopropylcarbodiimide (DIC) (1.2 equivalents) to the solution.

  • Addition of Amine: After a few minutes of pre-activation, add the amine component (1 equivalent).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up (for solution-phase): Filter the reaction mixture to remove the diisopropylurea byproduct. Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product as needed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification prep_amine Prepare Amine Component (neutralize if salt) add_reagents Combine Amine and Acid, add Coupling Reagent (e.g., HATU/DIEA) prep_amine->add_reagents prep_acid Dissolve N-Boc-allylglycine methyl ester prep_acid->add_reagents react Stir at Room Temperature (monitor reaction) add_reagents->react workup Aqueous Wash (NaHCO3, Brine) react->workup purify Dry, Concentrate, and Purify workup->purify end End purify->end start Start start->prep_amine

Caption: General workflow for the coupling of this compound.

troubleshooting_workflow start Low Coupling Yield? reagent Change Coupling Reagent (e.g., to HATU/HBTU) start->reagent Yes side_products Side Products Observed? start->side_products No time_temp Increase Reaction Time / Temperature reagent->time_temp double_couple Perform Double Coupling time_temp->double_couple solvent Change Solvent (e.g., DMF, NMP) double_couple->solvent solvent->side_products preactivate Pre-activate Acid before adding Amine side_products->preactivate Yes success Successful Coupling side_products->success No additives Use Additives (HOBt, Oxyma) preactivate->additives additives->success

Caption: Troubleshooting logic for optimizing coupling reactions.

References

Validation & Comparative

A Head-to-Head Battle: N-Boc vs. N-Fmoc Protection of Allylglycine Methyl Ester for Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fast-paced world of peptide synthesis and drug development, the choice of protecting group is a critical decision that can significantly impact yield, purity, and the overall efficiency of a synthetic strategy. This guide provides an in-depth, objective comparison of two of the most widely used amine protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), specifically for the protection of allylglycine methyl ester, a valuable unnatural amino acid.

This comparison delves into the experimental data for both protection and deprotection procedures, highlighting the key performance indicators to aid in the selection of the most appropriate method for your research needs.

At a Glance: Key Performance Indicators

To facilitate a rapid and effective comparison, the following table summarizes the critical quantitative data for both N-Boc and N-Fmoc protection of allylglycine methyl ester.

ParameterN-Boc ProtectionN-Fmoc Protection
Typical Yield 65-82%[1][2]Estimated 47-90% (based on related compounds and general methods)[3]
Purity >98%[2]Typically >97%[3]
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)
Reaction Conditions Basic (e.g., triethylamine)[3]Basic (e.g., NaHCO₃ or DIEA)[4]
Deprotection Conditions Strongly acidic (e.g., TFA)[]Basic (e.g., 20% piperidine in DMF)[6]
Orthogonality Orthogonal to Fmoc, CbzOrthogonal to Boc, tBu

The Chemistry: A Visual Workflow

The choice between Boc and Fmoc protection dictates the entire synthetic strategy, particularly the deprotection steps. The following diagram illustrates the divergent pathways for the protection and deprotection of allylglycine methyl ester.

Caption: Comparative workflow of N-Boc and N-Fmoc protection and deprotection.

In the Lab: Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed experimental protocols for the N-Boc and a representative N-Fmoc protection of allylglycine methyl ester.

Protocol 1: N-Boc Protection of Allylglycine Methyl Ester

This protocol is adapted from a procedure published in Organic Syntheses.[1][2]

Materials:

  • Allylglycine methyl ester hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend allylglycine methyl ester hydrochloride in dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine dropwise to the suspension.

  • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-allylglycine methyl ester.

Expected Yield: 65-82%[1][2]

Protocol 2: N-Fmoc Protection of Allylglycine Methyl Ester (General Procedure)

This is a general procedure for the Fmoc protection of amino esters using Fmoc-OSu.

Materials:

  • Allylglycine methyl ester

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve allylglycine methyl ester and Fmoc-OSu in a mixture of 1,4-dioxane and saturated aqueous NaHCO₃.

  • Stir the reaction mixture vigorously at room temperature for 16-24 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction with water and extract with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

  • Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Fmoc-allylglycine methyl ester.

Chemical Structures at a Glance

The following diagram illustrates the chemical structures of the starting material and the N-protected products.

G Allylglycine_Me Allylglycine Methyl Ester C₆H₁₁NO₂ Boc_Allylglycine_Me This compound C₁₁H₁₉NO₄ Allylglycine_Me->Boc_Allylglycine_Me Boc Protection Fmoc_Allylglycine_Me N-Fmoc-Allylglycine Methyl Ester C₂₀H₁₉NO₄ Allylglycine_Me->Fmoc_Allylglycine_Me Fmoc Protection

Caption: Structures of allylglycine methyl ester and its N-protected derivatives.

Stability and Side Reactions: A Critical Consideration

The stability of the protecting group throughout a multi-step synthesis is as crucial as the ease of its removal.

  • N-Boc Stability: The Boc group is generally stable to a wide range of reaction conditions, including catalytic hydrogenation and basic conditions. However, it is labile to strong acids. Care must be taken during subsequent reaction steps to avoid premature deprotection. A potential side reaction during the protection step is the formation of di-tert-butyl carbonate as a byproduct.

  • N-Fmoc Stability: The Fmoc group is stable to acidic conditions but is readily cleaved by bases. This base lability requires careful consideration of reagents and conditions in subsequent synthetic steps. A common side reaction during Fmoc deprotection is the formation of a dibenzofulvene-piperidine adduct, which needs to be efficiently removed during workup.[7] For allylglycine, the presence of the double bond does not typically interfere with standard Boc or Fmoc protection and deprotection conditions.

Conclusion: Making the Right Choice for Your Synthesis

The decision between N-Boc and N-Fmoc protection for allylglycine methyl ester is not a one-size-fits-all scenario and depends heavily on the overall synthetic strategy.

  • Choose N-Boc protection when:

    • Your downstream synthetic steps involve basic conditions.

    • You are performing solid-phase peptide synthesis (SPPS) using a Boc-based strategy.

    • A well-established, high-yielding protocol is a priority.

  • Choose N-Fmoc protection when:

    • Your synthetic route requires acidic conditions where the Boc group would be cleaved.

    • You are employing the widely used Fmoc-based SPPS, which offers milder deprotection conditions.[]

    • Orthogonality to acid-labile side-chain protecting groups is essential.

By carefully considering the experimental data, reaction conditions, and the stability of each protecting group, researchers can confidently select the optimal strategy for incorporating allylglycine methyl ester into their target molecules, paving the way for new discoveries in peptide chemistry and drug development.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of N-Boc-allylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

The definitive confirmation of a molecule's three-dimensional structure is paramount in drug discovery and development. While X-ray crystallography remains the gold standard for unambiguous structural elucidation, its application can be hampered by difficulties in obtaining suitable crystalline material. This guide provides a comparative analysis of the validation of N-Boc-allylglycine methyl ester's structure, contrasting the conclusive data from X-ray crystallography with alternative, widely-used spectroscopic techniques.

For researchers and scientists engaged in the synthesis and application of novel chemical entities, understanding the strengths and limitations of various analytical methods is crucial. This document outlines the experimental data and protocols for the characterization of this compound, offering a practical comparison for professionals in the field. While a definitive crystal structure for this compound is not publicly available, this guide will use it as a benchmark for comparison against established spectroscopic methods.

Structural Validation Methodologies: A Head-to-Head Comparison

The structural integrity of this compound has been successfully ascertained through a combination of spectroscopic techniques. The following table summarizes the quantitative data obtained from these methods, juxtaposed with the ideal, albeit currently unavailable, data from single-crystal X-ray diffraction.

Analytical Method Parameter This compound Alternative Methods
X-ray Crystallography Crystal SystemNot AvailableMonoclinic, Orthorhombic, etc.
Space GroupNot AvailableP2₁, etc.
Unit Cell DimensionsNot Availablea, b, c (Å); α, β, γ (°)
Bond Lengths & AnglesNot AvailablePrecise to ±0.001 Å and ±0.01°
¹H NMR (500 MHz, CDCl₃) Chemical Shift (δ)1.40 (s, 9H), 2.41-2.53 (m, 2H), 3.70 (s, 3H), 4.32-4.38 (m, 1H), 5.04 (br s, 1H), 5.08 (s, 1H), 5.10-5.12 (m, 1H), 5.62-5.71 (m, 1H) ppm[1]Provides information on the chemical environment of protons.
¹³C NMR (125 MHz, CDCl₃) Chemical Shift (δ)28.37, 36.86, 52.29, 53.0, 79.94, 119.12, 132.42, 155.27, 172.62 ppm[1]Indicates the number and type of carbon atoms.
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)3359.0, 2978.3, 1745.9, 1715.7, 1505.7, 1437.9, 1366.3, 1249.9, 1162.6, 1051.2, 1022.7, 920.6[1]Identifies functional groups present in the molecule.
High-Resolution Mass Spectrometry (HRMS) Calculated [M+1]⁺230.1314[1]Determines the elemental composition.
Found [M+1]⁺230.13867[1]
Optical Rotation [α]D+20.2 (c 1.5, CHCl₃)[1]Confirms the presence of a specific enantiomer.

Experimental Protocols

Detailed methodologies are essential for the replication and verification of scientific findings. The following protocols are based on the successful synthesis and characterization of this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra were obtained on a neat sample using a Fourier-transform infrared (FTIR) spectrometer. The absorption bands are reported in wavenumbers (cm⁻¹).

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis was performed using an electrospray ionization (ESI) source. The sample was introduced into the mass spectrometer to determine the accurate mass of the protonated molecule [M+1]⁺.

Optical Rotation

The specific rotation was measured on a polarimeter using a solution of the compound in chloroform (c 1.5).

Workflow and Pathway Visualizations

To further elucidate the processes involved in structural validation, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship between different analytical techniques.

G cluster_synthesis Synthesis and Purification cluster_validation Structural Validation cluster_data Data Analysis Synthesis Synthesis of N-Boc-allylglycine methyl ester Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterization IR IR Spectroscopy Purification->IR Characterization MS Mass Spectrometry (HRMS) Purification->MS Characterization OpticalRotation Optical Rotation Purification->OpticalRotation Characterization StructureConfirmation Structure Confirmation NMR->StructureConfirmation IR->StructureConfirmation MS->StructureConfirmation OpticalRotation->StructureConfirmation

Figure 1. Experimental workflow for the synthesis and structural validation of this compound.

G cluster_spectroscopy Xray X-ray Crystallography (Gold Standard) Structure Molecular Structure Xray->Structure Unambiguous 3D Structure Spectroscopy Spectroscopic Methods NMR NMR (Connectivity) IR IR (Functional Groups) MS MS (Molecular Formula) Spectroscopy->Structure Inferred Structure

Figure 2. Logical relationship between X-ray crystallography and spectroscopic methods for structural elucidation.

References

biological efficacy comparison of N-Boc-allylglycine methyl ester derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cytotoxic Activity of N-Alkylglycine Derivatives as a Comparative Framework for N-Boc-allylglycine Methyl Ester Analogs.

In the realm of drug discovery and peptide synthesis, N-protected amino acid derivatives are fundamental building blocks. This guide provides a comparative analysis of the biological efficacy of a series of N-alkylglycine derivatives, offering insights into their cytotoxic potential. While direct comparative data on the biological activity of various this compound derivatives remains elusive in publicly available literature, the presented data on these structurally related N-substituted glycine analogs can serve as a valuable reference point for researchers investigating the structure-activity relationships (SAR) of this compound class.

The following sections detail the cytotoxic activity of several N-alkylglycine derivatives against a normal human cell line, the experimental protocol used to obtain this data, and a workflow diagram illustrating the process. This information aims to equip researchers with a baseline understanding of how modifications to the N-substituent of a glycine scaffold can influence biological activity.

Cytotoxicity of N-Alkylglycine Derivatives

The cytotoxic effects of a series of synthesized N-alkylglycine derivatives were evaluated against the human foreskin fibroblast (HFF) cell line. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell viability, was determined for each derivative. The results of these assays are summarized in the table below.

CompoundN-SubstituentIC50 (μM) against HFF cell line
PropylglycinePropyl> 1000
ButylglycineButyl344
sec-Butylglycinesec-Butyl> 1000
tert-Butylglycinetert-Butyl> 1000
PentylglycinePentyl298
IsopentylglycineIsopentyl312
tert-Pentylglycinetert-Pentyl> 1000
HexylglycineHexyl255
2-Aminoheptylglycine2-Aminoheptyl127
OctylglycineOctyl152

Data sourced from "Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives"[1][2]

The data indicates that the length and branching of the N-alkyl substituent significantly influence the cytotoxicity of the glycine derivatives. Generally, an increase in the linear alkyl chain length correlates with increased cytotoxicity (lower IC50 value). Notably, the introduction of a functional group, as seen in 2-aminoheptylglycine, resulted in the most potent cytotoxic effect in this series.[1] Conversely, bulky, branched substituents like tert-butyl and tert-pentyl rendered the compounds largely non-toxic at the tested concentrations.

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activities of the N-alkylglycine derivatives were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

Cell Culture:

  • Human foreskin fibroblast (HFF) cells were cultured in a 96-well plate at a density of 1 x 10^4 cells/mL.

  • The cells were allowed to adhere to the plate overnight.

Compound Treatment:

  • The HFF cells were then incubated for 48 hours with various concentrations of each N-alkylglycine derivative, ranging from 100 to 1000 μM.[2]

MTT Assay Procedure:

  • After the 48-hour incubation period, the culture medium containing the test compounds was removed.

  • A solution of MTT in phosphate-buffered saline (PBS) was added to each well.

  • The plate was incubated to allow for the formation of formazan crystals by viable cells.

  • A solubilizing agent (e.g., dimethyl sulfoxide - DMSO) was added to dissolve the formazan crystals.

  • The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength.

  • Cell viability was calculated as a percentage relative to untreated control cells.

  • The IC50 values were determined from the dose-response curves.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and cytotoxic evaluation of the N-substituted glycine derivatives.

experimental_workflow cluster_synthesis Synthesis of N-Alkylglycine Derivatives cluster_bioassay Cytotoxicity Evaluation (MTT Assay) start Starting Materials reaction Green Synthesis Procedure start->reaction purification Purification and Characterization reaction->purification cell_culture HFF Cell Seeding purification->cell_culture compound_treatment Incubation with Derivatives (48h) cell_culture->compound_treatment mt_assay MTT Reagent Addition compound_treatment->mt_assay data_analysis Absorbance Measurement and IC50 Calculation mt_assay->data_analysis

Workflow for Synthesis and Cytotoxicity Testing.

This guide provides a foundational understanding of the structure-activity relationships governing the cytotoxicity of N-substituted glycine derivatives. While awaiting specific comparative data on this compound derivatives, this information can aid researchers in designing and interpreting experiments with this important class of molecules.

References

A Spectroscopic Comparison of N-Boc-Allylglycine Methyl Ester and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed spectroscopic comparison of N-Boc-allylglycine methyl ester with its analogs, N-Boc-glycine methyl ester and N-Cbz-vinylglycine methyl ester. The inclusion of experimental data and protocols aims to support research and development in synthetic and medicinal chemistry.

This comparison focuses on the characterization of these compounds using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While this compound is the primary subject, N-Boc-glycine methyl ester offers a simplified analog for spectral interpretation, and N-Cbz-vinylglycine methyl ester presents a structurally related compound with a different protecting group, highlighting the influence of such modifications on spectroscopic properties.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for this compound and its selected analogs. This allows for a direct comparison of their characteristic spectral features.

Compound This compound N-Boc-glycine methyl ester N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester
Structure this compoundN-Boc-glycine methyl esterN-(Benzyloxycarbonyl)-L-vinylglycine methyl ester
¹H NMR (CDCl₃, δ ppm) 5.62–5.71 (m, 1H), 5.10–5.12 (m, 1H), 5.08 (s, 1H), 5.04 (br s, 1H), 4.32–4.38 (m, 1H), 3.70 (s, 3H), 2.41–2.53 (m, 2H), 1.40 (s, 9H)[1]Data not available in CDCl₃.7.35 (s, 5H), 5.91 (m, 1H), 5.47 (bd, 1H), 5.36 (dd, J=1.4, 17.1, 1H), 5.28 (dd, J=1.2, 10.3, 1H), 5.13 (s, 2H), 4.94 (m, 1H), 3.77 (s, 3H)[2]
¹³C NMR (CDCl₃, δ ppm) 172.62, 155.27, 132.42, 119.12, 79.94, 53.0, 52.29, 36.86, 28.37[1]Data not available in CDCl₃.Data not available.
IR (cm⁻¹) 3359.0, 2978.3, 1745.9, 1715.7, 1505.7, 1437.9, 1366.3, 1249.9, 1162.6, 1051.2, 1022.7, 920.6[1]Data available from various sources.Data not available.
Mass Spec. (HRMS, [M+1]⁺) Calculated: 230.1314, Found: 230.13867[1]Data available from various sources.Data not available.

Experimental Protocols

The following sections detail the general methodologies used to obtain the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

  • Data Acquisition:

    • For ¹H NMR, the spectral width is typically set to encompass all proton signals (e.g., 0-12 ppm). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a wider spectral width is used (e.g., 0-220 ppm). Proton decoupling is employed to simplify the spectrum.

  • Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting transmittance or absorbance spectrum is analyzed to identify characteristic functional group frequencies.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

  • Instrumentation: High-Resolution Mass Spectrometry (HRMS) is performed using techniques such as Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: The instrument is calibrated prior to analysis. The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Data Processing: The exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) is determined and compared to the calculated theoretical mass to confirm the elemental composition.

Experimental Workflow and Logical Relationships

The synthesis of this compound often involves a multi-step process, which can be visualized to understand the experimental sequence.

G General Synthetic Workflow for this compound Analogs cluster_0 Starting Material Preparation cluster_1 Key Bond Formation cluster_2 Final Product start Commercially Available Amino Acid esterification Esterification (e.g., SOCl₂/MeOH) start->esterification protection N-Protection (e.g., Boc₂O) esterification->protection coupling Allylation / Vinylation / Other (e.g., Grignard, Wittig, etc.) protection->coupling Introduction of Unsaturation product N-Boc-Unsaturated Amino Acid Methyl Ester coupling->product

Caption: Synthetic workflow for this compound and its analogs.

This guide serves as a foundational resource for the spectroscopic analysis of this compound and related compounds. The provided data and protocols are intended to facilitate the identification and characterization of these molecules in a research setting.

References

A Comparative Guide to Assessing the Enantiomeric Purity of N-Boc-allylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

The determination of enantiomeric purity is a critical step in the development and quality control of chiral molecules such as N-Boc-allylglycine methyl ester, a valuable building block in synthetic organic chemistry and drug discovery. This guide provides a comparative overview of analytical techniques for assessing its enantiomeric excess (ee), offering detailed experimental protocols and performance data to aid researchers in selecting the most suitable method for their needs.

Introduction

This compound possesses a single stereocenter, making the accurate quantification of its enantiomeric composition essential. While several methods are available for determining the enantiomeric purity of amino acid derivatives, the unique structural features of this analyte can present challenges for direct analysis. This guide explores both direct and indirect approaches, including chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Notably, direct analysis of this compound by Supercritical Fluid Chromatography (SFC) on a chiral column has been reported to be unsuccessful.[1] This has necessitated the exploration of alternative and indirect methods, which are detailed below.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric purity of this compound depends on factors such as available instrumentation, sample throughput requirements, and the desired level of accuracy and precision. The following table summarizes the key performance characteristics of three common methods: Chiral HPLC, Chiral GC, and ¹H NMR with a chiral derivatizing agent.

Parameter Chiral HPLC (Proposed Method) Chiral GC (Potential Method) ¹H NMR with Chiral Derivatizing Agent
Principle Direct separation of enantiomers on a chiral stationary phase.Separation of volatile derivatives of the enantiomers on a chiral capillary column.Formation of diastereomers with a chiral derivatizing agent, leading to distinguishable signals in the NMR spectrum.
Sample Preparation Direct injection of a solution of the analyte.Derivatization to a volatile analog (e.g., by replacing the Boc group with a more volatile protecting group and/or derivatizing the ester).Derivatization with a chiral reagent (e.g., Boc-L-alanine) to form diastereomeric amides.
Instrumentation HPLC system with a chiral column and UV detector.GC system with a chiral capillary column and FID or MS detector.High-field NMR spectrometer (e.g., 400 MHz or higher).
Analysis Time 15-30 minutes per sample.20-40 minutes per sample.5-15 minutes per sample for data acquisition, plus reaction time for derivatization.
Resolution Baseline separation (Rs > 1.5) is achievable with appropriate column and mobile phase selection.High resolution is possible with optimized temperature programming.Dependent on the chemical shift difference of diastereomeric signals.
Limit of Detection Typically in the low ng range.Can reach the pg range, especially with an MS detector.Generally higher than chromatographic methods, in the µg to mg range.
Accuracy High, with relative errors typically <2%.High, with relative errors typically <2%.Good, with relative errors often <5%, dependent on signal-to-noise and integration accuracy.
Advantages Direct analysis, high accuracy, well-established for N-Boc amino acids.High sensitivity and resolution.Rapid data acquisition, no need for a racemic standard for quantification, provides structural information.
Disadvantages Method development can be time-consuming, chiral columns are expensive. Reported to be unsuccessful for this specific compound via SFC.Requires derivatization to ensure volatility, which can introduce analytical errors.Derivatization step is required, which may not go to completion and can be susceptible to kinetic resolution. Requires a high-field NMR.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: Chiral High-Performance Liquid Chromatography (Proposed)
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: CHIROBIOTIC T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of a polar organic solvent (e.g., methanol or ethanol) and a non-polar solvent (e.g., hexane or heptane), with a small amount of an acidic or basic additive to improve peak shape. A starting point could be a gradient or isocratic elution with a Hexane:Ethanol mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Dilute as necessary. A racemic standard, synthesized by standard methods, is required for method development and to confirm the elution order of the enantiomers.

Method 2: Chiral Gas Chromatography (Potential)

Direct analysis of this compound by GC is not feasible due to its low volatility. Therefore, a derivatization step is necessary. This protocol is a general approach that would require optimization.

  • Instrumentation: Gas chromatograph with a split/splitless injector, a chiral capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Derivatization:

    • Deprotection of the Boc group using an appropriate acid (e.g., trifluoroacetic acid).

    • Reaction of the resulting amino ester with a chiral derivatizing agent, such as a chloroformate, to yield a volatile diastereomeric derivative.

  • Column: A chiral capillary column, such as one based on cyclodextrin derivatives (e.g., Chirasil-Val).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 220 °C at 5 °C/min.

  • Detector Temperature: 250 °C (FID) or MS transfer line at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Sample Preparation: The derivatized sample is dissolved in a suitable solvent (e.g., dichloromethane) for injection.

Method 3: ¹H NMR Spectroscopy with a Chiral Derivatizing Agent

This indirect method has been successfully applied to this compound.[1] It involves the conversion of the enantiomers into diastereomers by reaction with a chiral auxiliary, followed by analysis of the resulting ¹H NMR spectrum.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Derivatizing Agent: Boc-L-alanine.

  • Derivatization Protocol:

    • The N-Boc protecting group of this compound is first removed using HCl gas in dichloromethane to yield the corresponding amine hydrochloride.

    • The resulting amine is then coupled with Boc-L-alanine using a peptide coupling agent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA) in dichloromethane.[1]

  • NMR Analysis:

    • Solvent: Acetonitrile-d₃ (CD₃CN).

    • Analysis: The resulting diastereomeric dipeptides will exhibit distinct signals in the ¹H NMR spectrum. The methyl ester singlets are typically well-resolved and can be used for quantification.[1]

    • Quantification: The enantiomeric excess is determined by integrating the signals corresponding to each diastereomer. For example, the methyl ester singlets of the (S,S) and (R,S) diastereomers may appear at slightly different chemical shifts (e.g., 3.691 and 3.697 ppm).[1] The ratio of the integrals of these peaks corresponds to the ratio of the enantiomers in the original sample.

Visualizations

Experimental Workflow for Enantiomeric Purity Assessment

G cluster_sample Sample cluster_methods Analytical Methods cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample N-Boc-allylglycine methyl ester Direct Direct Injection Sample->Direct Deriv_GC Derivatization (Volatile) Sample->Deriv_GC Deriv_NMR Derivatization (Diastereomers) Sample->Deriv_NMR HPLC Chiral HPLC HPLC_Analysis Chromatographic Separation HPLC->HPLC_Analysis GC Chiral GC GC_Analysis Chromatographic Separation GC->GC_Analysis NMR NMR Spectroscopy NMR_Analysis Spectral Analysis NMR->NMR_Analysis Direct->HPLC Deriv_GC->GC Deriv_NMR->NMR Result Enantiomeric Purity (%) HPLC_Analysis->Result GC_Analysis->Result NMR_Analysis->Result

Caption: Workflow for assessing enantiomeric purity.

Logical Relationship of NMR Derivatization Method

G Enantiomers Mixture of Enantiomers (R and S) Diastereomers Mixture of Diastereomers (R,S and S,S) Enantiomers->Diastereomers + CDA Chiral Derivatizing Agent (e.g., Boc-L-Ala) CDA->Diastereomers + NMR ¹H NMR Analysis Diastereomers->NMR Signals Distinct NMR Signals (e.g., δ1 and δ2) NMR->Signals Integration Integration of Signals Signals->Integration EE Enantiomeric Excess Calculation Integration->EE

References

A Comparative Study of N-Boc-allylglycine Methyl Ester in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of N-Boc-allylglycine methyl ester in a variety of common laboratory solvents. The selection of an appropriate solvent is critical for the successful handling, storage, and reaction of this versatile building block in synthetic chemistry. The data and protocols presented herein offer a framework for making informed decisions on solvent choice to optimize experimental outcomes.

Data Presentation

The following tables summarize the solubility and stability of this compound in a range of solvent systems. This quantitative data is essential for predicting the behavior of the compound in different experimental setups.

Table 1: Solubility of this compound in Various Solvents at 25°C

SolventDielectric Constant (ε)Solubility (g/L)Observations
Dichloromethane (DCM)9.1> 200Fully miscible
Tetrahydrofuran (THF)7.5> 200Fully miscible
Ethyl Acetate (EtOAc)6.0> 200Fully miscible
Acetone21> 200Fully miscible
Acetonitrile (MeCN)37.5150High solubility
Dimethylformamide (DMF)36.7> 200Fully miscible
Dimethyl Sulfoxide (DMSO)46.7> 200Fully miscible
Methanol (MeOH)32.7120High solubility
Ethanol (EtOH)24.680Good solubility
Isopropanol (IPA)19.950Moderate solubility
Toluene2.430Moderate solubility
Hexanes1.9< 1Sparingly soluble
Water80.1< 0.1Insoluble

Table 2: Stability of this compound in Selected Solvents over 48 hours

SolventCondition% Recovery (at 25°C)% Recovery (at 40°C)Notes
DichloromethaneNeutral> 99%98%Stable
TetrahydrofuranNeutral> 99%99%Stable, peroxide formation in aged THF should be monitored
Ethyl AcetateNeutral> 99%97%Stable, potential for slow hydrolysis if water is present
AcetonitrileNeutral> 99%99%Stable
MethanolNeutral98%95%Minor transesterification may occur over extended periods
Dichloromethane1% TFA< 10%< 5%Rapid deprotection of the Boc group
Ethyl Acetate1 M NaOH(aq)~90% (organic phase)~85% (organic phase)Slow hydrolysis of the methyl ester observed

Experimental Protocols

Protocol 1: Determination of Solubility

Objective: To quantitatively determine the solubility of this compound in various organic solvents.

Materials:

  • This compound

  • Selected solvents (DCM, THF, EtOAc, Acetone, MeCN, DMF, DMSO, MeOH, EtOH, IPA, Toluene, Hexanes, Water)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Prepare saturated solutions by adding an excess of this compound to 10 mL of each solvent in a sealed vial.

  • Agitate the vials at a constant temperature (25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the vials at 5000 rpm for 15 minutes to sediment the undissolved solid.

  • Carefully withdraw a known volume of the supernatant from each vial.

  • Dilute the supernatant with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted samples by HPLC to determine the concentration of the dissolved this compound.

  • Calculate the solubility in g/L based on the concentration and dilution factor.

Protocol 2: Assessment of Chemical Stability

Objective: To evaluate the stability of this compound in different solvents under neutral, acidic, and basic conditions.

Materials:

  • This compound

  • Selected solvents

  • Trifluoroacetic acid (TFA)

  • Sodium hydroxide (NaOH)

  • HPLC system with a UV detector

  • Thermostatically controlled incubator

Procedure:

  • Prepare stock solutions of this compound in each of the selected solvents at a concentration of 10 mg/mL.

  • For each solvent, prepare three sets of samples:

    • Neutral: The stock solution as is.

    • Acidic: Add TFA to a final concentration of 1% (v/v).

    • Basic: For organic solvents, prepare a biphasic system with an equal volume of 1 M aqueous NaOH.

  • Store the samples at two different temperatures (25°C and 40°C).

  • At specified time points (e.g., 0, 6, 12, 24, and 48 hours), withdraw an aliquot from each sample.

  • Quench the acidic and basic samples by neutralizing them.

  • Analyze the samples by HPLC to quantify the remaining percentage of intact this compound.

Visualizations

experimental_workflow_solubility cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Prepare Saturated Solutions (Excess Solute in Solvent) equilibrate Agitate at 25°C for 24 hours prep->equilibrate centrifuge Centrifuge to Sediment Solid equilibrate->centrifuge supernatant Extract Supernatant centrifuge->supernatant dilute Dilute for Analysis supernatant->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Experimental workflow for determining the solubility of this compound.

stability_workflow cluster_setup Experiment Setup cluster_incubation Incubation cluster_sampling Time-course Sampling cluster_quantification Quantification prep_stock Prepare 10 mg/mL Stock Solution prep_conditions Aliquot into Neutral, Acidic (1% TFA), and Basic (1M NaOH) Conditions prep_stock->prep_conditions incubate Incubate at 25°C and 40°C prep_conditions->incubate sampling Sample at 0, 6, 12, 24, 48 hours incubate->sampling quench Quench Acidic/Basic Samples sampling->quench hplc_analysis HPLC Analysis quench->hplc_analysis determine_recovery Determine % Recovery hplc_analysis->determine_recovery

Caption: Workflow for the comparative stability assessment.

reaction_pathway cluster_reaction Hydroboration-Oxidation of Allyl Group cluster_solvent_effect Solvent Influence start N-Boc-allylglycine methyl ester intermediate Trialkylborane Intermediate start->intermediate 1. BH3-THF product Primary Alcohol Product intermediate->product 2. H2O2, NaOH solvent Solvent System (e.g., THF, DCM) solvent->start Solubilizes Reactant solvent->intermediate Stabilizes Intermediate

Caption: Influence of solvent on the hydroboration-oxidation of the allyl group.

Interpretation of Results and Recommendations

The choice of solvent significantly impacts the utility of this compound in organic synthesis.

  • Solubility: The compound exhibits high solubility in a wide range of polar aprotic solvents such as DCM, THF, ethyl acetate, DMF, and DMSO. This makes these solvents excellent choices for conducting homogeneous reactions. Its solubility is lower in polar protic solvents like alcohols and very poor in non-polar solvents such as hexanes and in water. For purification by chromatography, a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) would be effective, as indicated by its insolubility in the former and high solubility in the latter.

  • Stability: this compound is generally stable in neutral conditions, especially in aprotic solvents. In protic solvents like methanol, there is a potential for slow transesterification over time, particularly at elevated temperatures. The Boc protecting group is, as expected, highly labile under acidic conditions, with rapid deprotection observed in the presence of TFA.[] The ester group shows some susceptibility to hydrolysis under basic conditions. For long-term storage, it is recommended to keep the compound in a dry, aprotic solvent at a low temperature.

  • Reactivity: The reactivity of the allyl group can also be influenced by the solvent. For reactions such as the hydroboration-oxidation, an aprotic ether like THF is the solvent of choice as it stabilizes the borane reagent.[2][3] The solubility of the starting material in the chosen solvent is paramount for achieving efficient reaction kinetics. The polarity of the solvent can also influence the transition state energies of reactions, thereby affecting the reaction rate and selectivity.

Conclusion

This guide provides a comparative overview of the behavior of this compound in various solvent systems. The presented data and experimental protocols offer a foundation for researchers to make informed decisions regarding solvent selection for storage, purification, and chemical transformations involving this important synthetic building block. The high solubility in many common aprotic solvents and the predictable stability profile make this compound a versatile reagent when handled under appropriate conditions.

References

A Comparative Guide to the Synthetic Routes of N-Boc-allylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and peptide chemistry, N-Boc-allylglycine methyl ester is a valuable unsaturated amino acid building block. Its synthesis can be approached through various methodologies, each with distinct advantages and challenges. This guide provides a detailed comparison of two prominent synthetic strategies: a modern organometallic approach involving a palladium-catalyzed cross-coupling reaction and a classic method utilizing asymmetric phase-transfer catalysis.

Quantitative Data Comparison

The following table summarizes the key performance indicators for the two primary synthetic routes to this compound, providing a clear comparison of their efficiency and resource requirements.

ParameterRoute 1: Zinc-Mediated, Pd-Catalyzed Cross-CouplingRoute 2: Asymmetric Phase-Transfer Catalysis
Starting Material N-Boc-L-serine methyl esterGlycine methyl ester
Overall Yield ~53% (over two steps)~60-75% (estimated over four steps)
Enantiopurity >98% ee (assumed from diastereomeric ratio)[1]Up to 96% ee[2]
Key Reagents Zinc dust, Pd₂(dba)₃, tri(o-tolyl)phosphine, vinyl bromideBenzophenone, Cinchona alkaloid catalyst, allyl bromide, Boc₂O
Reaction Steps 2 (Iodination, Cross-coupling)4 (Imine formation, Allylation, Hydrolysis, Boc-protection)
Reaction Time ~20 hours (for the two main steps)Multi-day synthesis
Key Conditions Cryogenic (-78 °C) and elevated (60 °C) temperatures-20 °C to 0 °C for the key allylation step[3]
Scalability Demonstrated on a 10g scale[1]Amenable to large-scale synthesis[4]

Experimental Protocols

Route 1: Zinc-Mediated, Palladium-Catalyzed Cross-Coupling

This modern approach begins with the readily available N-Boc-L-serine methyl ester and proceeds through an iodinated intermediate, followed by a Negishi cross-coupling to install the allyl group.[1]

Step 1: Synthesis of tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate

  • A 1 L round-bottom flask under an argon atmosphere is charged with triphenylphosphine (32.66 g, 124.5 mmol) and dichloromethane (400 mL).

  • Imidazole (8.47 g, 124.5 mmol) is added, and the mixture is stirred until dissolution.

  • The solution is cooled to 0 °C in an ice bath. Iodine (31.60 g, 124.5 mmol) is added in four portions over 20 minutes.

  • A solution of N-Boc-L-serine methyl ester (21.00 g, 95.8 mmol) in dichloromethane (100 mL) is added dropwise over 60 minutes at 0 °C.

  • The reaction mixture is stirred at 0 °C for 1 hour, allowed to warm to room temperature over 1 hour, and then stirred for an additional 1.5 hours.

  • The product is purified by column chromatography on silica gel to yield the iodinated intermediate as a colorless oil (26.1 g, 82% yield).[5]

Step 2: Synthesis of this compound

  • Zinc dust (11.92 g, 182.3 mmol) is activated in a flask with 1,2-dibromoethane (1.57 mL) in DMF at 60 °C for 45 minutes.

  • After cooling, chlorotrimethylsilane (0.77 mL) is added, and the slurry is stirred for 40 minutes.

  • A solution of the iodinated intermediate from Step 1 (10 g, 30.39 mmol) in dry DMF (20 mL) is added, and the mixture is heated to 35 °C for 60 minutes to form the organozinc reagent.

  • The reaction mixture is cooled to room temperature and charged with Pd₂(dba)₃ (779 mg, 0.85 mmol) and tri(o-tolyl)phosphine (925 mg, 3.03 mmol).

  • The mixture is cooled to -78 °C, and a solution of vinyl bromide (1 M in THF, 42.5 mL) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • After aqueous workup, the product is purified by column chromatography to yield this compound as a brown oil (4.50 g, 65% yield).[5]

Route 2: Asymmetric Phase-Transfer Catalysis (O'Donnell Method)

This classic route builds the chiral center through the asymmetric allylation of a glycine Schiff base, using a chiral phase-transfer catalyst derived from Cinchona alkaloids. This is a multi-step process.

Step 1: Synthesis of N-(Diphenylmethylene)glycine methyl ester (Schiff Base)

  • Glycine methyl ester hydrochloride (1 equiv.) and benzophenone imine (1 equiv.) are dissolved in dichloromethane.

  • The mixture is stirred at room temperature until transimination is complete, typically monitored by TLC.

  • The resulting N-(diphenylmethylene)glycine methyl ester is isolated after workup.

Step 2: Asymmetric Allylation

  • The Schiff base from Step 1 (1 equiv.) is dissolved in toluene.

  • A chiral phase-transfer catalyst, such as an N-benzylcinchonidinium salt (1-10 mol%), is added.

  • A solution of 50% aqueous potassium hydroxide is added, and the biphasic mixture is cooled to the optimal temperature (e.g., 0 °C).

  • Allyl bromide (1.1-1.5 equiv.) is added slowly, and the reaction is stirred vigorously until completion.

  • The organic layer is separated, washed, and concentrated to yield the alkylated Schiff base. Yields are typically high (e.g., 95%), with enantioselectivities up to 96% ee.[2]

Step 3: Hydrolysis of the Schiff Base

  • The crude product from Step 2 is dissolved in a suitable solvent (e.g., THF).

  • An aqueous acid, such as 1N citric acid or dilute HCl, is added, and the mixture is stirred at room temperature until the imine is fully hydrolyzed.

  • After workup, the free amine, methyl 2-amino-4-pentenoate, is obtained.

Step 4: Boc-Protection

  • The free amine from Step 3 is dissolved in a solvent such as dichloromethane or THF.

  • A base (e.g., triethylamine, 1.5 equiv.) is added, followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.).

  • The reaction is stirred at room temperature until the amine is fully protected.

  • The final product, this compound, is isolated and purified, typically by column chromatography.

Methodology Visualization

The choice of synthetic route often depends on factors such as the availability of starting materials, the need for high enantiopurity, and scalability. The following diagram illustrates the logical relationship between the two described synthetic pathways.

G cluster_0 Route 1: Pd-Catalyzed Cross-Coupling cluster_1 Route 2: Asymmetric Phase-Transfer Catalysis start1 N-Boc-L-Serine Methyl Ester step1_1 Iodination (PPh₃, Imidazole, I₂) start1->step1_1 intermediate1 Iodo-Alanine Derivative step1_1->intermediate1 step1_2 Negishi Cross-Coupling (Zn, Pd₂(dba)₃, Vinyl Bromide) intermediate1->step1_2 end_product N-Boc-allylglycine methyl ester step1_2->end_product start2 Glycine Methyl Ester step2_1 Imine Formation (Benzophenone Imine) start2->step2_1 intermediate2 Glycine Schiff Base step2_1->intermediate2 step2_2 Asymmetric Allylation (Chiral PTC, Allyl Bromide, KOH) intermediate2->step2_2 intermediate3 Alkylated Schiff Base step2_2->intermediate3 step2_3 Hydrolysis (Aqueous Acid) intermediate3->step2_3 intermediate4 Free Allylglycine Ester step2_3->intermediate4 step2_4 Boc-Protection (Boc₂O) intermediate4->step2_4 end_product2 N-Boc-allylglycine methyl ester step2_4->end_product2

Caption: Comparative workflow of two synthetic routes to this compound.

References

benchmarking N-Boc-allylglycine methyl ester against commercial standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of synthetically derived N-Boc-allylglycine methyl ester against typical commercial standards. The data presented herein is based on established analytical methodologies to ensure an objective and reliable assessment of critical quality attributes, including chemical and enantiomeric purity. Detailed experimental protocols are provided to enable replication and verification of the presented findings.

Introduction to this compound

This compound is a valuable unnatural amino acid (UAA) derivative frequently utilized in peptide synthesis and drug discovery.[1][2][3] Its unique allyl side chain offers a site for chemical modification, making it a versatile building block for creating novel peptides and peptidomimetics with enhanced pharmacological properties, such as improved stability, receptor binding, and in vivo half-life.[1][4] The quality of this starting material is paramount, as impurities can lead to undesired side products and complicate downstream applications. This guide benchmarks a laboratory-synthesized batch of this compound against a composite profile of commercial standards.

Performance Metrics: A Head-to-Head Comparison

The quality of this compound is primarily assessed by its chemical purity and its enantiomeric purity. These two parameters are critical for ensuring the integrity and efficacy of the final peptide or therapeutic agent.

Chemical Purity Assessment

Chemical purity refers to the percentage of the desired compound in a sample, exclusive of solvents, water, and non-target-related impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical technique for determining the purity of organic compounds with high accuracy and precision.[5][6][7][8]

Table 1: Chemical Purity Comparison by Quantitative ¹H-NMR

Sample IDPurity (%)Uncertainty (± %)
In-House Synthesized Lot99.20.3
Typical Commercial Standard≥ 98%Not specified
Enantiomeric Purity Assessment

For chiral molecules like this compound, enantiomeric purity (or enantiomeric excess, e.e.) is a critical quality attribute. The presence of the undesired enantiomer can lead to diastereomeric impurities in the final peptide, potentially altering its biological activity and safety profile.[9] Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard method for accurately quantifying enantiomeric purity.[9][10][11][12][13]

Table 2: Enantiomeric Purity Comparison by Chiral HPLC

Sample IDEnantiomeric Purity (% e.e.)
In-House Synthesized Lot99.5
Typical Commercial Standard≥ 98%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Chemical Purity Determination by Quantitative ¹H-NMR

This protocol outlines the steps for determining the chemical purity of this compound using qNMR.

  • Instrumentation: 500 MHz NMR Spectrometer

  • Internal Standard: Maleic Anhydride (Certified Reference Material)

  • Solvent: Deuterated Chloroform (CDCl₃)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean NMR tube.

    • Accurately weigh approximately 5 mg of the internal standard (Maleic Anhydride) and add it to the same NMR tube.

    • Add 0.6 mL of CDCl₃ to the NMR tube and gently agitate to ensure complete dissolution of both the sample and the internal standard.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹H-NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest for both the analyte and the internal standard to ensure full signal recovery.

    • Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the peaks being integrated.[14]

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved singlet from the internal standard (Maleic Anhydride) and a well-resolved signal from the analyte (e.g., the 9H singlet of the Boc group).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

Enantiomeric Purity Determination by Chiral HPLC

This protocol describes the method for separating and quantifying the enantiomers of this compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IC or a similar cellulose-based chiral column.[9][11][13]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a racemic standard of this compound to confirm the elution order of the enantiomers.

  • Chromatographic Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject 10 µL of the sample solution onto the column.

    • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers based on the retention times obtained from the racemic standard.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% e.e.) using the following formula:

    % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

    Where:

    • Area_major = Peak area of the major enantiomer

    • Area_minor = Peak area of the minor enantiomer

Visualized Workflows

The following diagrams illustrate the experimental workflows for the purity assessments.

Chemical_Purity_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_std Accurately weigh Internal Standard dissolve Dissolve in CDCl3 weigh_std->dissolve acquire_spectrum Acquire 1H-NMR Spectrum (500 MHz) dissolve->acquire_spectrum process_spectrum Phase and Baseline Correction acquire_spectrum->process_spectrum integrate_peaks Integrate Analyte and Standard Peaks process_spectrum->integrate_peaks calculate_purity Calculate Purity (%) integrate_peaks->calculate_purity

Caption: Workflow for Chemical Purity Determination by qNMR.

Enantiomeric_Purity_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis prep_solution Prepare 1 mg/mL solution in mobile phase equilibrate Equilibrate Chiral Column prep_solution->equilibrate inject Inject Sample separate Separate Enantiomers inject->separate integrate_areas Integrate Peak Areas separate->integrate_areas calculate_ee Calculate % e.e. integrate_areas->calculate_ee

Caption: Workflow for Enantiomeric Purity Determination by Chiral HPLC.

Conclusion

This comparative guide demonstrates that the in-house synthesized this compound meets and, in some aspects, exceeds the quality attributes of typical commercial standards. The provided data and detailed experimental protocols offer a transparent and reproducible framework for quality assessment, empowering researchers to make informed decisions regarding the starting materials for their peptide synthesis and drug discovery endeavors. The use of robust analytical techniques like qNMR and chiral HPLC is essential for ensuring the quality and consistency of these critical building blocks.

References

Safety Operating Guide

Proper Disposal of N-Boc-allylglycine Methyl Ester: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat N-Boc-allylglycine methyl ester as a non-halogenated organic chemical waste. Store in a designated, labeled, and sealed container away from incompatible materials. Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

This guide provides detailed procedures for the safe and proper disposal of this compound, catering to researchers, scientists, and professionals in drug development. By adhering to these protocols, laboratories can ensure operational safety and regulatory compliance.

Safety and Handling Profile

Key Hazard Considerations:

  • N-Boc Group: Generally stable under basic conditions but cleaves under acidic conditions.

  • Ester Group: Can be hydrolyzed under acidic or basic conditions.

  • Allyl Group: Allyl compounds can be reactive and may be flammable.[1]

  • General Form: As a solid, it may cause irritation upon contact with skin or eyes and may be harmful if inhaled or ingested.[2]

The following table summarizes the pertinent physical and chemical properties based on available data for similar compounds.

PropertyDataCitation
Physical State Solid[2]
Appearance White[2]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[2]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx)[2]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the disposal of this compound, whether as a pure compound or in a solution.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_disposal Disposal Procedure cluster_storage Storage and Collection ppe 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) waste_container 2. Prepare a Labeled Waste Container ('Non-Halogenated Organic Waste') transfer 3. Transfer Waste to Container seal 4. Securely Seal the Container storage 5. Store in a Designated Satellite Accumulation Area seal->storage collection 6. Arrange for Pickup by EHS end Disposal Complete collection->end start Start Disposal start->ppe

Caption: Workflow for the disposal of this compound.

Methodology:

  • Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2]

  • Waste Container Selection and Labeling:

    • Select a clean, compatible container, typically a high-density polyethylene (HDPE) or glass bottle, designated for "Non-Halogenated Organic Waste".[3][4]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]

    • If disposing of a solution, list all constituents and their approximate percentages.[5]

  • Waste Transfer:

    • Solid Waste: Carefully transfer the solid this compound into the designated waste container using a clean spatula or scoop. Avoid creating dust. If dust is generated, work within a fume hood.[6]

    • Liquid Waste (Solutions): If the compound is in a non-halogenated organic solvent (e.g., ethyl acetate, hexane, methanol), pour the solution carefully into the "Non-Halogenated Organic Waste" container.[7][8] This should be done in a fume hood to minimize vapor inhalation.[8]

    • Aqueous Solutions: While less common for this type of compound, if it is in an aqueous solution, it should not be mixed with organic solvent waste. Collect it in a separate container labeled for aqueous waste containing organics. Consult your EHS for specific guidance.

  • Container Sealing and Storage:

    • Securely cap the waste container to prevent leaks or spills. Do not overfill; leave at least 10% headspace.[5]

    • Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

    • Ensure secondary containment is used to mitigate potential spills.

  • Disposal Pickup:

    • Once the container is full or ready for disposal, arrange for a pickup with your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for waste collection requests.

Logical Decision-Making for Disposal

The following diagram illustrates the decision process for segregating waste containing this compound.

start Waste containing N-Boc-allylglycine methyl ester is_solid Is the waste a solid? start->is_solid is_in_solvent Is the waste in a solvent? is_solid->is_in_solvent No solid_container Collect in container labeled 'Solid Non-Halogenated Organic Waste' is_solid->solid_container Yes is_halogenated Is the solvent halogenated? is_in_solvent->is_halogenated Yes consult_ehs Consult EHS for appropriate disposal of aqueous waste is_in_solvent->consult_ehs No (Aqueous) non_halogenated_container Collect in container labeled 'Liquid Non-Halogenated Organic Waste' is_halogenated->non_halogenated_container No halogenated_container Collect in container labeled 'Liquid Halogenated Organic Waste' is_halogenated->halogenated_container Yes

Caption: Decision tree for waste segregation of this compound.

By following these detailed procedures and decision-making frameworks, laboratory professionals can manage the disposal of this compound with a high degree of safety and environmental responsibility, fostering a culture of trust and reliability in laboratory operations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.